tert-Butyl 7-nitro-1H-indazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-nitroindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-10-8(7-13-14)5-4-6-9(10)15(17)18/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUMSIADDMSXLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=C2[N+](=O)[O-])C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575618 | |
| Record name | tert-Butyl 7-nitro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173459-52-4 | |
| Record name | tert-Butyl 7-nitro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl 7-Nitro-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 7-nitro-1H-indazole-1-carboxylate, a key intermediate in medicinal chemistry. The strategic introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the 7-nitro-1H-indazole scaffold is critical for enabling selective functionalization at other positions of the indazole ring. This document details a robust synthetic protocol, explores the mechanistic rationale behind the procedural steps, and presents a thorough characterization of the target compound, making it an essential resource for researchers in organic synthesis and drug discovery.
Introduction: The Strategic Importance of N-Protected Nitroindazoles
Indazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The 7-nitro-1H-indazole core, in particular, is a valuable starting material for the synthesis of various pharmacologically active compounds, including inhibitors of nitric oxide synthase (NOS).[1] However, the presence of the N-H proton in the indazole ring can interfere with desired chemical transformations. Therefore, the protection of this nitrogen is a crucial step in the synthetic route towards more complex molecules.
The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the indazole nitrogen due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The synthesis of this compound provides a stable, versatile intermediate, allowing for subsequent modifications of the indazole core, such as palladium-catalyzed cross-coupling reactions or reduction of the nitro group to an amine for further derivatization.
This guide will provide a detailed, step-by-step protocol for the N-Boc protection of 7-nitro-1H-indazole and a comprehensive analysis of the resulting product's structural and spectroscopic properties.
Synthetic Pathway and Mechanism
The synthesis of this compound is achieved through the N-acylation of 7-nitro-1H-indazole with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically catalyzed by a base, such as 4-(dimethylamino)pyridine (DMAP), in an aprotic solvent.
Reaction Scheme:
Caption: Synthesis of this compound.
Mechanistic Insights:
The reaction proceeds via a nucleophilic attack of the indazole nitrogen on one of the carbonyl carbons of Boc₂O. DMAP acts as a nucleophilic catalyst, activating the Boc₂O by forming a more reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the deprotonated indazole, leading to the formation of the N-Boc protected product and the release of tert-butoxide and carbon dioxide. The choice of an aprotic solvent like dichloromethane (DCM) is crucial to prevent side reactions and to ensure good solubility of the reactants.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-Boc protection of substituted indazoles.[2]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 7-Nitro-1H-indazole | 2942-42-9 | 163.13 |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 |
| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | 122.17 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Hexane | 110-54-3 | 86.18 |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 |
Procedure:
-
To a solution of 7-nitro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Characterization Data
The successful synthesis of this compound (CAS: 173459-52-4) is confirmed by a combination of spectroscopic techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₃N₃O₄ |
| Molecular Weight | 263.25 g/mol |
| Appearance | Expected to be a solid |
Spectroscopic Data:
While specific experimental spectra for this compound are not widely published, the expected characteristic signals based on related structures are outlined below. Researchers should confirm these with their own experimental data.
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring and the protons of the tert-butyl group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the Boc protecting group.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Key signals will include those for the aromatic carbons, the carbonyl carbon of the Boc group, and the quaternary and methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-O stretch (nitro group) | 1550-1500 and 1360-1290 |
| C=O stretch (carbamate) | 1725-1705 |
| C-N stretch | 1300-1200 |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound. The expected exact mass for [M+H]⁺ can be calculated and compared with the experimental value.
Applications in Drug Discovery and Development
The Boc-protected 7-nitro-1H-indazole is a versatile intermediate for the synthesis of a variety of bioactive molecules. The presence of the Boc group allows for selective reactions at other positions of the indazole ring. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized to introduce diverse substituents. This strategy is crucial in the development of libraries of compounds for high-throughput screening in drug discovery programs.
Experimental Workflow Diagram:
Caption: A step-by-step experimental workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has presented a detailed and practical approach to the synthesis and characterization of this compound. The provided protocol, grounded in established chemical principles, offers a reliable method for accessing this important synthetic intermediate. The comprehensive characterization data serves as a benchmark for researchers to validate their synthetic outcomes. The strategic use of the Boc protecting group, as detailed in this guide, is a fundamental technique for any scientist working on the synthesis of complex indazole-based molecules for applications in drug discovery and materials science.
References
-
(IUCr) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). (URL: [Link])
Sources
An In-depth Technical Guide to tert-Butyl 7-nitro-1H-indazole-1-carboxylate: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Critical Building Block
In the landscape of modern medicinal chemistry, the strategic use of well-defined molecular scaffolds is paramount to the efficient discovery and development of novel therapeutics. Among these, the indazole nucleus holds a privileged position due to its prevalence in a wide array of biologically active compounds. This guide focuses on a particularly important derivative: tert-Butyl 7-nitro-1H-indazole-1-carboxylate . This molecule has emerged as a critical intermediate, most notably in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies that includes Niraparib.[1][2]
This document serves as a comprehensive technical resource, providing an in-depth exploration of the physicochemical properties, synthesis, and analytical characterization of this compound. By synthesizing available data and leveraging established chemical principles, we aim to equip researchers and drug development professionals with the foundational knowledge necessary to effectively utilize this key building block in their synthetic endeavors.
Molecular Identity and Physicochemical Profile
This compound is a nitro-substituted, Boc-protected indazole derivative. The presence of the nitro group at the 7-position and the tert-butoxycarbonyl (Boc) protecting group at the 1-position are key features that dictate its reactivity and utility in multi-step syntheses.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
} Figure 1: 2D Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 173459-52-4 | [3] |
| Molecular Formula | C₁₂H₁₃N₃O₄ | [3] |
| Molecular Weight | 263.25 g/mol | Calculated |
| Appearance | Expected to be a solid | Based on related compounds |
| Melting Point | Not experimentally determined in available literature. | Related nitroindazoles have melting points ranging from 106-261°C.[1][4] |
| Boiling Point | Not determined. Likely to decompose at high temperatures. | |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF). | Based on general solubility of Boc-protected compounds and synthesis protocols for related molecules.[5] |
| Density | Not experimentally determined. |
Synthesis and Reaction Pathway
The synthesis of this compound is conceptually a two-step process starting from commercially available materials. The primary precursor is 7-nitro-1H-indazole, which is then protected with a tert-butoxycarbonyl (Boc) group.
Step 1: Synthesis of 7-Nitro-1H-indazole
The synthesis of the 7-nitroindazole precursor can be achieved through the diazotization of 2-methyl-6-nitroaniline followed by intramolecular cyclization.[6]
Protocol:
-
Dissolution: Dissolve 2-methyl-6-nitroaniline in a suitable solvent such as glacial acetic acid.
-
Diazotization: Cool the solution and add a solution of sodium nitrite (NaNO₂) portion-wise while maintaining a low temperature. The in situ formation of the diazonium salt is a critical step.
-
Cyclization: Allow the reaction mixture to warm to room temperature and stir for several hours to facilitate the intramolecular cyclization, yielding 7-nitro-1H-indazole.
-
Work-up and Purification: The product can be isolated by quenching the reaction with water, followed by extraction with an organic solvent. Purification is typically achieved by recrystallization or column chromatography.
Step 2: N-Boc Protection
The protection of the indazole nitrogen is a standard procedure in organic synthesis, crucial for preventing unwanted side reactions in subsequent steps. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a common and effective method for introducing the Boc protecting group.[5]
Protocol:
-
Reactant Mixture: To a solution of 7-nitro-1H-indazole in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, typically a non-nucleophilic amine like 4-dimethylaminopyridine (DMAP) or triethylamine (TEA).
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate to the reaction mixture. The reaction is often carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, the indazole C3-proton, and the tert-butyl group.
-
Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at the C4, C5, and C6 positions. The electron-withdrawing nitro group at C7 will influence their chemical shifts.
-
Indazole C3-Proton: A singlet for the proton at the C3 position.
-
tert-Butyl Protons: A characteristic sharp singlet integrating to nine protons for the tert-butyl group, typically found in the upfield region (around δ 1.7 ppm).
¹³C NMR: The carbon NMR spectrum will display signals for all twelve carbon atoms in the molecule.
-
Carbonyl Carbon: A signal in the downfield region (around δ 150-160 ppm) corresponding to the carbonyl carbon of the Boc group.
-
Aromatic Carbons: Six signals in the aromatic region for the carbons of the benzene ring of the indazole. The carbon attached to the nitro group (C7) will be significantly deshielded.
-
Indazole C3 and C7a Carbons: Signals for the pyrazole ring carbons.
-
tert-Butyl Carbons: A quaternary carbon and a methyl carbon signal for the tert-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching vibrations around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C=O Stretching (Carbonyl of Boc group): A strong absorption band in the region of 1720-1750 cm⁻¹.
-
C-H Stretching: Absorptions for aromatic and aliphatic C-H bonds.
-
C=C and C=N Stretching: Bands in the 1600-1450 cm⁻¹ region corresponding to the aromatic and pyrazole rings.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For this compound (C₁₂H₁₃N₃O₄), the expected molecular ion peaks would be:
-
[M+H]⁺: m/z 264.0928
-
[M+Na]⁺: m/z 286.0747
Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.
Applications in Drug Development
The primary significance of this compound lies in its role as a key intermediate in the synthesis of PARP inhibitors. The PARP enzyme family is crucial for DNA repair, and its inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[1][2]
The synthetic utility of this intermediate stems from the orthogonal reactivity of its functional groups. The nitro group can be readily reduced to an amine, which can then be further functionalized, for example, through amide bond formation. The Boc protecting group on the indazole nitrogen allows for these transformations to be carried out selectively, without interference from the ring nitrogen. Finally, the Boc group can be removed under acidic conditions to reveal the N-H of the indazole ring if required for the final drug molecule's activity.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling nitroaromatic compounds should be strictly followed. The precursor, 7-nitroindazole, is known to be toxic if swallowed and may cause skin and eye irritation.[4] It is also suspected of causing genetic defects and cancer, and may damage fertility or the unborn child.
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
This compound is a strategically designed molecule of significant value to the pharmaceutical industry. Its well-defined structure, with orthogonally reactive functional groups, makes it an ideal building block for the synthesis of complex drug targets, particularly PARP inhibitors. This guide has provided a comprehensive overview of its physicochemical properties, a plausible and detailed synthetic pathway, and an analysis of its expected spectroscopic characteristics. As the demand for targeted therapies continues to grow, the importance of key intermediates like this compound in enabling efficient and scalable drug synthesis will undoubtedly increase.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Retrieved from [Link]
-
New Drug Approvals. (2016). Niraparib; MK 4827. Retrieved from [Link]
-
PubChem. (n.d.). Niraparib. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
ScienceDirect. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
International Union of Crystallography. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). 7-Nitroindazole. Retrieved from [Link]
-
ChemSynthesis. (n.d.). tert-butyl 3-methyl-2-nitro-1H-indole-1-carboxylate. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
PubChem. (n.d.). N-tert-butyl-1H-indazole-7-carboxamide. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors.... Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][4][6][7]triazin-4(6H)-ones. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | C12H13N3O4 | CID 11499917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. newdrugapprovals.org [newdrugapprovals.org]
A Technical Guide to the Spectroscopic Characterization of tert-Butyl 7-nitro-1H-indazole-1-carboxylate
Introduction: The Structural Elucidation Imperative
The indazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of a nitro group and a tert-butyl carbamate introduces specific electronic and steric features that can significantly influence molecular interactions and pharmacokinetic properties. Accurate structural confirmation is therefore a critical prerequisite for any further investigation. This guide will delve into the three cornerstone analytical techniques for organic molecule characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The causality behind employing this multi-technique approach lies in their complementary nature. NMR provides a detailed map of the carbon-hydrogen framework, IR identifies key functional groups, and MS determines the molecular weight and fragmentation patterns, collectively offering unambiguous structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For tert-butyl 7-nitro-1H-indazole-1-carboxylate, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J). The predicted chemical shifts are based on the analysis of similar indazole systems.[1][2]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H3 | ~8.3-8.5 | d | ~1.0 | The indazole H3 proton typically appears at a downfield chemical shift. |
| H4 | ~7.8-8.0 | dd | ~8.0, 1.0 | Coupled to both H5 and H3 (long-range). |
| H5 | ~7.3-7.5 | t | ~8.0 | Coupled to both H4 and H6. |
| H6 | ~8.1-8.3 | dd | ~8.0, 1.0 | Coupled to H5 and influenced by the electron-withdrawing nitro group. |
| t-Bu | ~1.7 | s | - | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |
Note: Predicted values are for a CDCl₃ solvent. Actual values may vary depending on the solvent and instrument frequency.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (carbamate) | ~148-150 | Typical range for a carbamate carbonyl carbon. |
| C(t-Bu) | ~85-87 | Quaternary carbon of the tert-butyl group. |
| CH₃ (t-Bu) | ~28 | Methyl carbons of the tert-butyl group. |
| C3 | ~135-137 | Indazole C3 carbon. |
| C3a | ~125-127 | Bridgehead carbon. |
| C4 | ~120-122 | Aromatic CH. |
| C5 | ~128-130 | Aromatic CH. |
| C6 | ~118-120 | Aromatic CH. |
| C7 | ~140-142 | Carbon bearing the nitro group, significantly deshielded. |
| C7a | ~145-147 | Bridgehead carbon attached to the carbamate nitrogen. |
Experimental Protocol: NMR Data Acquisition
A self-validating NMR experiment involves meticulous sample preparation and data acquisition.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The vibrational frequencies of bonds are sensitive to their environment, providing a molecular fingerprint.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-O Stretch (NO₂) | ~1530-1550 and ~1340-1360 | Strong | Asymmetric and symmetric stretching of the nitro group. |
| C=O Stretch (carbamate) | ~1720-1740 | Strong | The carbonyl of the Boc protecting group. |
| C-H Stretch (aromatic) | ~3000-3100 | Medium | Aromatic C-H bonds of the indazole ring. |
| C-H Stretch (aliphatic) | ~2850-3000 | Medium | C-H bonds of the tert-butyl group. |
| C-N Stretch | ~1250-1350 | Medium | Stretching vibrations of the C-N bonds. |
| C=C Stretch (aromatic) | ~1450-1600 | Medium to Weak | Benzene ring skeletal vibrations. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Modern FTIR spectrometers often utilize an ATR accessory for simple and rapid analysis of solid samples.
Workflow for ATR-FTIR Analysis
Caption: Step-by-step protocol for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, which is a crucial piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition.
Predicted Mass Spectrum
The molecular formula for this compound is C₁₂H₁₃N₃O₄. The calculated monoisotopic mass is approximately 263.0906 g/mol .
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (predicted) | Ion | Rationale |
| 264.0984 | [M+H]⁺ | Protonated molecular ion (in ESI+). |
| 286.0803 | [M+Na]⁺ | Sodium adduct of the molecular ion. |
| 208.0617 | [M-C₄H₉]⁺ | Loss of the tert-butyl group. |
| 164.0511 | [M-Boc+H]⁺ | Loss of the Boc protecting group. |
Experimental Protocol: Electrospray Ionization (ESI)-MS
ESI is a soft ionization technique suitable for polar, medium-sized organic molecules.
Workflow for ESI-MS Analysis
Caption: General workflow for obtaining a mass spectrum using electrospray ionization.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive analysis of this compound requires a synergistic application of NMR, IR, and MS. While this guide provides a predictive framework based on sound scientific principles and data from related structures, experimental verification remains the gold standard. The protocols and expected data herein should serve as a valuable resource for researchers working on the synthesis and characterization of this and similar novel chemical entities, ensuring the scientific integrity of their findings.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
Sources
An In-depth Technical Guide to tert-Butyl 7-nitro-1H-indazole-1-carboxylate (CAS: 173459-52-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 7-nitro-1H-indazole-1-carboxylate, bearing the CAS number 173459-52-4, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a nitro group on the indazole core and a bulky tert-butoxycarbonyl (Boc) protecting group, make it a versatile intermediate for the synthesis of a variety of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, applications, and safe handling, with a particular focus on its role in the development of targeted therapeutics.
The indazole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities. The introduction of a nitro group at the 7-position offers a strategic handle for further chemical modifications, such as reduction to an amine or displacement reactions, thereby enabling the exploration of diverse chemical space. The Boc protecting group provides stability and allows for selective reactions at other positions of the molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 173459-52-4 | N/A |
| Molecular Formula | C₁₂H₁₃N₃O₄ | [1] |
| Molecular Weight | 263.25 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Appearance | White to off-white solid (typical) | N/A |
| Melting Point | Not explicitly reported for this CAS, but related compounds have melting points in the range of 90-150°C | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Generally soluble in organic solvents like dichloromethane, ethyl acetate, and DMF. Limited solubility in water. | N/A |
| XLogP3 | 2.7 | [1] |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, a singlet for the tert-butyl group protons around 1.7 ppm, and distinct shifts for the protons on the benzene ring influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group, the quaternary carbons of the tert-butyl group, and the aromatic carbons of the indazole core. The carbon attached to the nitro group will be significantly deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the carbamate (around 1710 cm⁻¹) and the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹).[2]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group or the entire Boc group.
Synthesis and Chemical Reactivity
This compound is typically synthesized from 7-nitroindazole. The protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group is a common strategy to modulate its reactivity and improve solubility in organic solvents.
Caption: General synthetic utility of this compound.
A key reaction of this compound involves the reduction of the nitro group to an amine. This transformation is fundamental for introducing further diversity, as the resulting amino group can be readily functionalized, for instance, through amide bond formation.
Core Application in Drug Discovery: Synthesis of PARP Inhibitors
A prominent application of this compound is its role as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in tumor cells, a concept known as synthetic lethality.[4] Niraparib, an FDA-approved PARP inhibitor, is a notable example where this building block is utilized.[3][5]
The synthesis of Niraparib involves the transformation of the 7-nitro group to a 7-carboxamide functionality, which is crucial for binding to the active site of the PARP enzyme.
Caption: Synthetic pathway from the core intermediate to Niraparib.
Experimental Protocol: Boc Protection of 7-Nitroindazole
The following is a representative, detailed protocol for the Boc protection of 7-nitroindazole, a foundational step in utilizing this chemical scaffold. This protocol is adapted from general procedures for N-Boc protection of indazoles.[6][7]
Materials:
-
7-Nitroindazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a solution of 7-nitroindazole (1.0 equivalent) in anhydrous DCM or THF, add the base (DMAP, 0.1 equivalents, or TEA, 1.2 equivalents).
-
Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.[6]
Safety and Handling
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][8]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on skin: Wash with plenty of soap and water.
-
If swallowed: Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
Suppliers
This compound is available from a number of chemical suppliers specializing in research and development chemicals. It is advisable to request a certificate of analysis (CoA) to ensure the purity and identity of the compound.
-
Zeroschem Co., Ltd.[9]
-
Jinan Ponder Chemical Co., Ltd.[9]
-
Hebei Weite Medical Technology Co., Ltd.[9]
-
ATK Chemical Company Limited[9]
-
Advanced ChemBlocks Inc.[10]
-
Sigma-Aldrich[11]
-
Viwit Pharmaceuticals[12]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its strategic importance in the development of PARP inhibitors like Niraparib highlights its significance in modern drug discovery. A thorough understanding of its properties, reactivity, and safe handling is crucial for its effective application in the laboratory and in the advancement of new therapeutic agents.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
- I-Jen, C., et al. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 61(15), 6542-6561.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). N-tert-butyl-1H-indazole-7-carboxamide. Retrieved from [Link]
- Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
- Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
-
PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
-
ResearchGate. (n.d.). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Retrieved from [Link]
- Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492.
-
ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from [Link]
- Rose, M., et al. (2017). PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. Annual Review of Cancer Biology, 1, 1-17.
- Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185.
-
Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]
Sources
- 1. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | C12H13N3O4 | CID 11499917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-INDAZOLE-1-CARBOXYLIC ACID,7-NITRO-,1,1-DIMETHYLETHYL ESTER | 173459-52-4 [amp.chemicalbook.com]
- 10. N-tert-butyl-1H-indazole-7-carboxamide 97% | CAS: 1476776-76-7 | AChemBlock [achemblock.com]
- 11. 7-nitro-1h-indazole | Sigma-Aldrich [sigmaaldrich.com]
- 12. N-Tert-butyl-1H-indazole-7-carboxamide-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]
A Keystone Intermediate in Modern Oncology: The Role of tert-Butyl 7-nitro-1H-indazole-1-carboxylate in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the efficiency and precision of synthetic routes are paramount to the successful development of novel therapeutics. Certain molecular building blocks, through their unique combination of reactivity and stability, become indispensable tools for medicinal chemists. tert-Butyl 7-nitro-1H-indazole-1-carboxylate has emerged as one such critical intermediate. This guide provides an in-depth technical analysis of this compound, elucidating its strategic importance beyond that of a simple precursor. We will explore the rationale behind its design, its synthesis, and its pivotal role as a keystone in the construction of complex active pharmaceutical ingredients (APIs), most notably the Poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. For researchers and drug development professionals, understanding the utility of this molecule is key to unlocking streamlined synthetic pathways for next-generation targeted therapies.
Section 1: The 7-Nitroindazole Scaffold: A Privileged Motif
The indazole core is a prominent heterocyclic scaffold found in a multitude of biologically active compounds. Its unique aromatic bicyclic structure allows it to serve as a versatile pharmacophore, capable of engaging with various biological targets. The parent compound of the scaffold , 7-nitroindazole, is itself a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[1][2][3] This inherent bioactivity highlights the potential of the 7-substituted indazole template. The nitro group at the 7-position is particularly significant for several reasons:
-
Electronic Properties: It acts as a strong electron-withdrawing group, modulating the electronic landscape of the entire indazole ring system.
-
Synthetic Handle: It is a versatile functional group that can be readily transformed into other key moieties, such as an amine, a halide, or, critically for many therapeutic applications, a carboxamide.
-
Biological Interaction: The 7-position substituent often occupies a crucial vector in the binding pocket of target proteins, making it a key site for structure-activity relationship (SAR) studies.[4]
The utility of the 7-nitroindazole scaffold is exemplified by its central role in the development of PARP inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA-1 and BRCA-2 mutations.[5]
Section 2: The Strategic Imperative of the N1-BOC Protecting Group
The introduction of the tert-butoxycarbonyl (BOC) group at the N1 position of the indazole ring, forming This compound , is a deliberate and crucial synthetic strategy. This is not mere protection; it is an act of molecular engineering that imparts several distinct advantages, addressing the "causality behind experimental choices."
-
Prevention of N-H Reactivity: The indazole N-H proton is acidic and nucleophilic, making it susceptible to undesirable side reactions (e.g., alkylation, acylation) during subsequent synthetic steps. The bulky BOC group effectively masks this reactivity.
-
Modulation of Solubility: The lipophilic nature of the tert-butyl group significantly enhances the solubility of the indazole intermediate in common organic solvents, simplifying reaction setup, purification, and handling.
-
Regiochemical Control: This is arguably the most critical function. The indazole ring has two nitrogen atoms (N1 and N2) available for substitution. The presence of the BOC group at N1 sterically and electronically directs subsequent coupling reactions, such as the vital N-arylation step in the Niraparib synthesis, to occur selectively at the N2 position. This control is fundamental to achieving the correct final molecular architecture.
-
Facile and Orthogonal Deprotection: The BOC group is robust under a wide range of reaction conditions (e.g., basic, reductive, oxidative) but can be removed cleanly and efficiently under mild acidic conditions (e.g., trifluoroacetic acid), which are often compatible with other functional groups present in a complex molecule.
The decision to use an N1-BOC-protected 7-nitroindazole is therefore a cornerstone of an efficient and high-yielding synthetic campaign.
Section 3: Synthesis and Characterization
The title compound is typically prepared in a straightforward manner from commercially available 7-nitroindazole. The protocol represents a self-validating system due to its high efficiency and the distinct analytical profile of the product.
Experimental Protocol: Synthesis of this compound
-
Reagents & Setup: To a solution of 7-nitro-1H-indazole (1.0 eq) in an appropriate aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) in a round-bottom flask, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Catalyst Addition: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the title compound as a solid.
Diagram: Synthetic Scheme
Caption: Synthesis of the target intermediate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 173459-52-4 | [6] |
| Molecular Formula | C₁₂H₁₃N₃O₄ | |
| Molecular Weight | 263.25 g/mol | |
| Appearance | Typically a yellow or off-white solid | |
| Purity (Typical) | ≥97% | [7] |
| MDL Number | MFCD11976295 | [6] |
Section 4: Keystone Application in the Synthesis of Niraparib
The paramount role of This compound is demonstrated in its application as a key building block for the PARP inhibitor Niraparib.[8] The synthetic route leverages the strategic design of the intermediate to control each transformation with high fidelity.
Synthetic Workflow: From Intermediate to API
The conversion pathway involves a series of high-yield, well-established chemical transformations:
-
Nitro Group Reduction: The 7-nitro group is selectively reduced to a 7-amino group. This is typically achieved using catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reductants like tin(II) chloride. The BOC group is stable under these conditions.
-
Amide Formation: The newly formed 7-amino group is converted into the final 7-carboxamide. A common method involves a Sandmeyer reaction to generate a 7-cyano intermediate, followed by controlled hydrolysis to the primary amide.
-
BOC Deprotection: The N1-BOC group is removed using a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, liberating the N1-H of the indazole.
-
Regioselective N2-Arylation: This is the crucial coupling step. The deprotected indazole-7-carboxamide is coupled with the (S)-3-(4-bromophenyl)piperidine fragment (or a suitable precursor). This reaction, often a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, proceeds with high regioselectivity at the N2 position, a direct consequence of the initial N1-protection strategy. This step assembles the final carbon skeleton of Niraparib.[9]
Diagram: Synthetic Pathway to Niraparib
Sources
- 1. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 3. 7-nitroindazole: an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 173459-52-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. N-tert-butyl-1H-indazole-7-carboxamide 97% | CAS: 1476776-76-7 | AChemBlock [achemblock.com]
- 8. medkoo.com [medkoo.com]
- 9. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
The Strategic Utility of tert-Butyl 7-Nitro-1H-indazole-1-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Rise of a Key Intermediate
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents across a spectrum of diseases, including oncology, inflammation, and neurodegenerative disorders.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a highly sought-after heterocyclic motif in drug design. Within the diverse family of indazole-based building blocks, tert-Butyl 7-nitro-1H-indazole-1-carboxylate (CAS No. 173459-52-4) has emerged as a strategic and versatile synthetic intermediate.
This technical guide provides an in-depth exploration of this compound, detailing its synthesis, chemical properties, and, most importantly, its application as a pivotal precursor in the synthesis of complex bioactive molecules. The strategic placement of the nitro group at the 7-position and the tert-butoxycarbonyl (Boc) protecting group at the 1-position offers a powerful combination of functionalities for controlled and regioselective chemical transformations. This guide will provide researchers and drug development professionals with the necessary technical insights to effectively utilize this key intermediate in their synthetic endeavors.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 173459-52-4 | |
| Molecular Formula | C₁₂H₁₃N₃O₄ | PubChem |
| Molecular Weight | 263.25 g/mol | |
| Appearance | Expected to be a solid | General Chemical Knowledge |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General Chemical Knowledge |
The structure of this compound is characterized by the indazole bicyclic system, a nitro group at the C7 position, and a Boc protecting group on the N1 nitrogen of the pyrazole ring. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the benzene ring, while the Boc group provides a stable yet readily cleavable protection of the indazole nitrogen, allowing for selective reactions at other positions.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound is achieved through the N-Boc protection of commercially available 7-nitro-1H-indazole. The following protocol is based on established methods for the Boc protection of indazoles and related N-heterocycles, ensuring a high yield and purity of the final product.[2]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for the N-Boc protection of 7-nitro-1H-indazole.
Detailed Experimental Protocol: N-Boc Protection of 7-Nitro-1H-indazole
Materials:
-
7-Nitro-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
To a solution of 7-nitro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Rationale for Experimental Choices:
-
DMAP as a Catalyst: DMAP is a highly effective nucleophilic catalyst that accelerates the acylation of the indazole nitrogen by activating the di-tert-butyl dicarbonate.
-
Anhydrous Conditions: The use of anhydrous DCM and a nitrogen atmosphere prevents the hydrolysis of di-tert-butyl dicarbonate and ensures a high-yielding reaction.
-
Aqueous Workup: The wash with saturated sodium bicarbonate solution is crucial for removing the acidic byproducts and any unreacted starting material, while the brine wash helps to remove water from the organic layer.
-
Chromatographic Purification: Column chromatography is essential to obtain the product in high purity, free from any residual reagents or byproducts.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The Boc group provides robust protection for the N1 position, which can be readily removed under acidic conditions. The nitro group at the C7 position is a versatile handle for a variety of transformations, most notably its reduction to a primary amine.
Key Transformation: Reduction of the Nitro Group
The reduction of the 7-nitro group to a 7-amino group is a cornerstone transformation that unlocks the potential of this intermediate for further derivatization, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Catalytic hydrogenation is the most common and efficient method for this reduction.
Workflow for the Reduction of this compound
Caption: Workflow for the catalytic hydrogenation of the nitro group.
Detailed Experimental Protocol: Catalytic Hydrogenation to tert-Butyl 7-Amino-1H-indazole-1-carboxylate
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or a hydrogenator
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in methanol or ethanol, add 10% Pd/C (5-10 mol% by weight).
-
Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure to afford tert-butyl 7-amino-1H-indazole-1-carboxylate, which can often be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It offers excellent activity and selectivity.[3]
-
Hydrogen Source: While hydrogen gas is the most direct reducing agent, transfer hydrogenation using ammonium formate can also be employed, which may be more convenient for laboratories not equipped for handling hydrogen gas.[3]
-
Filtration through Celite®: This is a critical step to ensure the complete removal of the pyrophoric palladium catalyst, which is essential for the safety and purity of the final product.
Spectroscopic Characterization
While specific, publicly available spectra for this compound are limited, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of related indazole derivatives.[4][5][6]
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Boc Group: A sharp singlet at approximately 1.7 ppm, integrating to 9 protons.
-
Indazole Protons: A set of aromatic protons in the range of 7.0-8.5 ppm. The specific shifts and coupling constants will be influenced by the electron-withdrawing nitro group. The proton at the C3 position is expected to appear as a singlet at a downfield chemical shift.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Boc Group: Resonances for the quaternary carbon and the methyl carbons of the tert-butyl group.
-
Indazole Carbons: Six aromatic carbons of the indazole ring, with the carbon bearing the nitro group (C7) being significantly deshielded. The carbonyl carbon of the Boc group will appear around 150 ppm.
Safety and Handling
Conclusion: A Gateway to Novel Therapeutics
This compound is a strategically designed synthetic intermediate that provides a reliable and versatile platform for the synthesis of complex, biologically active molecules. The orthogonal protecting group strategy and the presence of a readily transformable nitro group offer medicinal chemists a powerful tool for the construction of novel indazole-based drug candidates. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this key building block in their pursuit of innovative therapeutics.
References
-
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic N–H bonds with di-tert-butyl dicarbonate. RSC Advances. Available at: [Link]
-
Wiley-VCH 2007 - Supporting Information. Available at: [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. Available at: [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC - NIH. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Total Synthesis. Available at: [Link]
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
-
tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | C12H13N3O4 | CID 11499917. PubChem. Available at: [Link]
- US5814639A - Method for the synthesis, compositions and use of 2'-deoxy-5-fluoro-3'-thiacytidine and related compounds. Google Patents.
-
7-Nitroindazole. Wikipedia. Available at: [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]
-
Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. RSC Publishing. Available at: [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC - NIH. Available at: [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. NIH. Available at: [Link]
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 7. N-tert-butyl-1H-indazole-7-carboxamide [chemspon.com]
The Nitroindazole Scaffold: A Privileged Motif in Drug Discovery and a Guide to Its Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Nitroindazole Core
The indazole nucleus, a bicyclic heteroaromatic system, represents a cornerstone in medicinal chemistry, with numerous derivatives finding applications in the treatment of a wide array of diseases.[1][2] The introduction of a nitro group to this scaffold dramatically modulates its electronic properties and, consequently, its biological activity, giving rise to the potent and versatile class of nitroindazole derivatives. These compounds have garnered significant attention for their broad pharmacological spectrum, which includes anticancer, antiparasitic, and anti-inflammatory activities, as well as their ability to modulate key physiological processes through the inhibition of enzymes like nitric oxide synthase.[3][4]
This technical guide provides a comprehensive overview of the multifaceted biological activities of nitroindazole derivatives. It is designed to serve as a valuable resource for researchers and drug development professionals by not only summarizing the current state of knowledge but also by providing detailed experimental protocols and elucidating the structure-activity relationships that govern the efficacy of these promising therapeutic agents. We will delve into the mechanistic underpinnings of their actions, explore their therapeutic potential across different disease areas, and offer practical guidance for their synthesis and biological evaluation.
Antiparasitic Activity: A Potent Weapon Against Neglected Tropical Diseases
Nitroindazole derivatives have emerged as a particularly promising class of compounds in the fight against neglected tropical diseases caused by protozoan parasites.[5] Their efficacy has been demonstrated against a range of parasites, including Leishmania, Trypanosoma, and Acanthamoeba species.[1][6]
Mechanism of Action: Bioreduction and Oxidative Stress
The primary mechanism underlying the antiparasitic activity of many nitro-heterocyclic compounds, including nitroindazoles, involves the bioreduction of the nitro group.[3] This process is typically mediated by nitroreductases present in the target parasite. The reduction generates highly reactive nitroso and hydroxylamine intermediates, which can induce significant cellular damage through multiple pathways:
-
DNA Damage: The reactive species can directly interact with and damage the parasite's DNA, leading to cell cycle arrest and apoptosis.
-
Macromolecular Adducts: These intermediates can form covalent adducts with essential proteins and other macromolecules, disrupting their function.[7]
-
Oxidative Stress: The generation of reactive nitrogen species contributes to a state of oxidative stress within the parasite, overwhelming its antioxidant defenses and leading to cell death.[8]
This mechanism of action is particularly effective against anaerobic or microaerophilic parasites that possess low redox potential enzymes capable of efficiently reducing the nitro group.
Signaling Pathway: Activation of Nitroindazole Derivatives in Parasites
Caption: Bioreductive activation of nitroindazole prodrugs in parasites.
Structure-Activity Relationship (SAR) Insights
The antiparasitic potency of nitroindazole derivatives is significantly influenced by the position of the nitro group and the nature of other substituents on the indazole ring.
-
Position of the Nitro Group: The 5-nitro and 6-nitro isomers have been extensively studied and have demonstrated significant antiparasitic activity.[3][9] The precise positioning of the nitro group can impact the compound's redox potential and its recognition by parasitic nitroreductases.
-
Substitutions at other positions: Modifications at the N1, N2, and C3 positions of the indazole ring have been shown to modulate the antiparasitic activity and selectivity of these compounds. For instance, the introduction of hydrophilic fragments can improve the selectivity profile.[10] The synthesis of hybrid molecules, combining the nitroindazole scaffold with other heterocyclic systems like isoxazolines or 1,2,3-triazoles, has also yielded derivatives with potent antileishmanial activity.[1]
Experimental Protocol: In Vitro Antileishmanial Activity Assay
This protocol describes a standard method for evaluating the in vitro activity of nitroindazole derivatives against Leishmania promastigotes.
Materials:
-
Leishmania promastigotes (e.g., L. infantum, L. tropica, L. major)
-
Complete M199 medium supplemented with fetal bovine serum (FBS)
-
96-well microtiter plates
-
Test compounds (nitroindazole derivatives) dissolved in dimethyl sulfoxide (DMSO)
-
Reference drug (e.g., Amphotericin B)
-
Resazurin solution
-
Microplate reader (fluorometer)
Procedure:
-
Parasite Culture: Culture Leishmania promastigotes in complete M199 medium at 26°C until they reach the late logarithmic phase of growth.
-
Compound Preparation: Prepare a stock solution of the test compounds and the reference drug in DMSO. Serially dilute the stock solutions in culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid toxicity.
-
Assay Setup: Seed the 96-well plates with promastigotes at a density of 1 x 10^6 parasites/mL.
-
Incubation: Add the different concentrations of the test compounds and the reference drug to the wells. Include wells with untreated parasites (negative control) and wells with medium only (blank). Incubate the plates at 26°C for 72 hours.
-
Viability Assessment: Add resazurin solution to each well and incubate for another 4-6 hours. Measure the fluorescence using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the untreated control. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Anticancer Activity: Targeting Proliferative Disorders
The nitroindazole scaffold has also demonstrated significant potential in the development of novel anticancer agents.[11] Derivatives have shown antiproliferative effects against a variety of cancer cell lines, including lung, breast, and leukemia.[11][12]
Mechanism of Action in Cancer
The anticancer mechanism of nitroindazole derivatives is multifaceted and can involve:
-
Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[12]
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific phases (e.g., G1 or S phase), thereby preventing cancer cell proliferation.[13]
-
Inhibition of Angiogenesis: Some indazole derivatives have been found to inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[11]
-
Generation of Reactive Oxygen Species (ROS): Similar to their antiparasitic mechanism, the nitro group can be reduced in the hypoxic environment of tumors, leading to the generation of ROS and subsequent oxidative stress-induced cell death.[12][13]
Structure-Activity Relationship (SAR) Insights in Oncology
The anticancer activity of nitroindazoles is highly dependent on their substitution pattern.
-
6-Nitroindazole Derivatives: Compounds with a nitro group at the 6-position have shown promising antiproliferative activity against lung carcinoma cell lines.[3]
-
Substitutions on the Indazole Ring: The introduction of various functional groups at different positions of the indazole ring can significantly impact the anticancer potency. For example, certain carboxamide derivatives of 5-nitroindazole have exhibited substantial anticancer activity.[14] The combination of the nitroindazole scaffold with other pharmacophores, such as oxadiazole or triazole rings, has also led to the development of potent cytotoxic agents.[13]
Data on Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5 - 15 | [3] |
| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives | A549 (Lung) & MCF7 (Breast) | 1.15 - 1.52 | [14] |
| Indazole derivative 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [12] |
Inhibition of Nitric Oxide Synthase: Modulating Physiological and Pathological Processes
Certain nitroindazole derivatives, most notably 7-nitroindazole (7-NI), are well-characterized inhibitors of nitric oxide synthase (NOS).[15] NOS enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in a wide range of physiological processes, including neurotransmission, vasodilation, and immune responses.[15][16]
Mechanism of NOS Inhibition
7-Nitroindazole acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS) over the endothelial (eNOS) and inducible (iNOS) isoforms.[4][17] It competes with both the substrate, L-arginine, and the cofactor, tetrahydrobiopterin, for binding to the active site of the enzyme.[4] By inhibiting nNOS, 7-NI can modulate NO-mediated signaling in the nervous system.
Workflow: Investigating the Effects of NOS Inhibition
Caption: Experimental workflow for studying nitroindazole-mediated NOS inhibition.
Therapeutic Implications of NOS Inhibition
The ability of 7-NI and related compounds to inhibit nNOS has led to their investigation in various therapeutic contexts:
-
Neuroprotection: By reducing excessive NO production, which can be neurotoxic, 7-NI has shown protective effects in models of neurodegenerative diseases and excitotoxicity.[4][15][18] It may achieve this by decreasing the formation of peroxynitrite, a highly reactive and damaging species.[15][18]
-
Analgesia: 7-NI has demonstrated antinociceptive (pain-relieving) effects in various animal models of pain.[19][20]
-
Anxiolytic Properties: Studies have suggested that 7-NI possesses anxiolytic-like properties, indicating a potential role for nNOS inhibitors in the treatment of anxiety disorders.[21]
-
Anesthesia: Inhibition of the NOS pathway has been shown to augment the effects of anesthetics like isoflurane.[22]
It is important to note that some nitroindazole derivatives, including 7-nitroindazole and 6-nitroindazole, can also induce smooth muscle relaxation independent of NOS inhibition.[23]
Conclusion and Future Directions
Nitroindazole derivatives represent a rich and versatile scaffold for the development of new therapeutic agents. Their diverse biological activities, spanning from potent antiparasitic and anticancer effects to the modulation of key enzymatic pathways, underscore their significance in medicinal chemistry. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of next-generation nitroindazole-based drugs with improved potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Elucidation of Novel Mechanisms: A deeper understanding of the molecular targets and signaling pathways modulated by nitroindazole derivatives will be crucial for their optimization.
-
Development of Isoform-Selective Inhibitors: For targets like NOS, the development of highly selective inhibitors for each isoform will be key to minimizing off-target effects.
-
Overcoming Drug Resistance: In the context of infectious diseases and cancer, strategies to circumvent or overcome drug resistance to nitro-heterocyclic compounds will be of paramount importance.
-
In Vivo Efficacy and Safety Profiling: Rigorous preclinical and clinical evaluation of the most promising candidates is necessary to translate the in vitro potential of these compounds into tangible therapeutic benefits.
The continued exploration of the chemical space around the nitroindazole core, guided by a thorough understanding of its biological activities, holds immense promise for addressing unmet medical needs across a spectrum of diseases.
References
- Martín-Escolano, R.; Pérez-Cordón, G.; Arán, V.J.; Marín, C.; Sánchez-Moreno, M.; Rosales, M.J. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Acta Tropica. 2022, 232, 106538.
- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Biomolecular Structure and Dynamics. 2021-12-11.
- 5-nitroindazole derivatives and use thereof as antiprotozoal agents. WO2017072374A1.
- Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles. Benchchem.
- Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain.
- 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Acta Tropica. 2022 May 23.
- Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro. European Journal of Pharmacology. 1994 Apr 11.
- Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. British Journal of Pharmacology.
- In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules. 2024-10-16.
- Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. Anesthesiology.
- Synthesis and biological properties of new 5-nitroindazole deriv
- 7-Nitroindazole. Wikipedia.
- Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: System
- Antileishmanial activity of 5-nitroindazole derivatives. Frontiers in Cellular and Infection Microbiology. 2023-10-30.
- Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry.
- The Anticancer Activity of Indazole Compounds: A Mini Review.
- 7-nitroindazole: an inhibitor of nitric oxide synthase. Methods in Enzymology.
- Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries. Naunyn-Schmiedeberg's Archives of Pharmacology.
- 7-Nitroindazole | C7H5N3O2. PubChem.
- Researches in the series of 6-nitroindazole, synthesis and biological activities.
- 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. Psychopharmacology. 1997 Jun.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. Drug Development Research. 2023 Nov 1.
- A Comparative Analysis of Structure-Activity Relationships in 5-Nitroindazole Deriv
Sources
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 6. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review [mdpi.com]
- 8. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 16. 7-nitroindazole: an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis of a Key Pharmaceutical Intermediate: A Technical Guide to tert-Butyl 7-nitro-1H-indazole-1-carboxylate
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Indazole Scaffold in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in modern drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets. Indazole derivatives have demonstrated a remarkable breadth of therapeutic potential, exhibiting activities as kinase inhibitors, anti-inflammatory agents, and neuroprotective compounds. This guide focuses on a specific, yet crucial, derivative: tert-Butyl 7-nitro-1H-indazole-1-carboxylate. While not a therapeutic agent itself, its strategic design as a protected, functionalized indazole makes it an invaluable intermediate in the synthesis of complex, biologically active molecules. This document provides a comprehensive overview of its history, a detailed examination of its synthesis, and insights into its application in pharmaceutical development.
The Genesis of a Key Building Block: A History Rooted in Synthetic Necessity
The history of this compound is not one of a singular, celebrated discovery, but rather an evolution driven by the practical needs of medicinal chemistry. Its emergence is intrinsically linked to the development of complex indazole-containing drugs, most notably in the realm of oncology. The requirement for a stable, yet reactive, indazole synthon with a protected nitrogen and a functional handle for further elaboration led to the logical development of this molecule.
The synthesis of this key intermediate can be dissected into two primary stages: the formation of the core 7-nitro-1H-indazole structure, and the subsequent regioselective protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group.
Part I: Synthesis of the 7-Nitro-1H-indazole Core
The journey to this compound begins with the synthesis of its precursor, 7-nitro-1H-indazole. A common and effective method for this transformation involves the diazotization and subsequent cyclization of 2-methyl-6-nitroaniline.[1]
Synthesis of 2-Methyl-6-nitroaniline
The starting material, 2-methyl-6-nitroaniline, is typically prepared from 2-methylaniline (o-toluidine) through a process of acetylation to protect the amine, followed by nitration and subsequent deprotection by hydrolysis.[2][3][4] The acetylation step is crucial to direct the nitration to the desired positions and to prevent unwanted side reactions.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption="Synthesis of 2-Methyl-6-nitroaniline"
Cyclization to 7-Nitro-1H-indazole
With 2-methyl-6-nitroaniline in hand, the next critical step is the formation of the indazole ring. This is achieved through a diazotization reaction, where the primary amine is converted to a diazonium salt, which then undergoes an intramolecular cyclization.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption="Cyclization to 7-Nitro-1H-indazole"
Part II: The Crucial N-Boc Protection
The free N-H of the indazole ring is nucleophilic and can interfere with subsequent reactions. Therefore, protection of this nitrogen is essential for many synthetic applications. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic or mild basic conditions.[5][6]
The reaction of 7-nitro-1H-indazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) yields the desired N-Boc protected product.[5]
Regioselectivity of N-Acylation
A critical consideration in the acylation of unsymmetrical indazoles is regioselectivity: will the Boc group attach to the N-1 or N-2 position? For many indazole derivatives, N-1 acylation is thermodynamically favored.[7] However, the electronic and steric effects of substituents on the indazole ring can influence the kinetic and thermodynamic outcome. For 7-substituted indazoles, particularly with electron-withdrawing groups like the nitro group, there is a notable propensity for reaction at the N-2 position.[8] Despite this, the N-1 isomer is often the desired product for further synthetic manipulations. The reaction conditions, including the choice of base and solvent, can be optimized to favor the formation of the N-1 isomer. It is important for the synthetic chemist to be aware of the potential for the formation of a mixture of N-1 and N-2 isomers and to have appropriate methods for their separation, typically by column chromatography.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption="N-Boc Protection and Isomer Separation"
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure synthesized from general methods for the N-Boc protection of indazoles.[5] Researchers should optimize conditions based on their specific experimental setup and analytical capabilities.
Materials:
-
7-Nitro-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of 7-nitro-1H-indazole (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (0.1 eq).
-
Addition of (Boc)₂O: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to separate the N-1 and N-2 isomers and obtain pure this compound.
Characterization and Data
Table 1: Expected Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₃N₃O₄ |
| Molecular Weight | 263.25 g/mol |
| Appearance | Likely a pale yellow to yellow solid |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and DMSO |
Significance in Drug Development: A Gateway to PARP Inhibitors
The primary significance of this compound lies in its role as a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. One prominent example is Niraparib, an orally active PARP inhibitor used in the treatment of ovarian and other cancers.[9]
The synthetic routes to Niraparib often involve the coupling of a protected indazole derivative with another cyclic amine moiety. The 7-nitro group on the indazole ring can be reduced to an amine, which is then converted into a carboxamide – a key functional group in the final drug structure. The Boc protecting group on the indazole nitrogen allows for these transformations to be carried out without interference from the N-H group.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
} caption="Role in the Synthesis of Niraparib"
Conclusion
This compound stands as a testament to the enabling power of strategic intermediate design in pharmaceutical synthesis. While its own discovery may not be a landmark event, its existence is a direct consequence of the need for a stable, versatile, and selectively reactive building block for the construction of complex, life-saving medicines. This guide has illuminated the logical and scientifically sound pathway to its synthesis, from readily available starting materials to the final, purified intermediate. For the medicinal chemist and the drug development professional, understanding the history, synthesis, and application of such key intermediates is fundamental to the advancement of therapeutic innovation.
References
- QI Lei, PANG Si-ping, SUN Cheng-hui. Synthesis Technique of 2-Methyl-6-nitroaniline.
- Qi L, Pang SP, Sun CH. Synthesis technique of 2-methyl-6-nitroaniline.
-
ResearchGate. Synthesis technique of 2-methyl-6-nitroaniline. ResearchGate. [Link]
- Alkorta I, Claramunt RM, Elguero J, et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2022;87(9):5866-5881.
-
Wikipedia. 7-Nitroindazole. Wikipedia. [Link]
- Google Patents. Methods for preparing indazole compounds. WO2006048745A1.
- Google Patents.
-
National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]
-
ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
-
National Institutes of Health. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Center for Biotechnology Information. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
National Institutes of Health. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]
-
New Drug Approvals. Niraparib; MK 4827. New Drug Approvals. [Link]
-
Wiley. Wiley-VCH 2007 - Supporting Information. Wiley Online Library. [Link]
- Google Patents. A kind of synthetic method for preparing Niraparib. CN107235957A.
-
Supporting Information. Organic Chemistry. [Link]
-
PubChem. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. PubChem. [Link]
-
ChemRxiv. Nitroreductase-triggered indazole formation. ChemRxiv. [Link]
- Google Patents. Synthesis method of indazole compound. CN103319410A.
-
ResearchGate. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. [Link]
-
National Institutes of Health. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. [Link]
-
ResearchGate. Optimization of direct oxidative arylation of 1‐methyl‐7‐nitro‐1H‐indazole. ResearchGate. [Link]
-
PubChem. 7-Nitroindazole. PubChem. [Link]
-
Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]
-
ResearchGate. 2-Methyl-6-nitro-2H-indazole. ResearchGate. [Link]
-
IUCr. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. International Union of Crystallography. [Link]
-
ResearchGate. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
PubMed. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. PubMed. [Link]
- Google P
-
ResearchGate. Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. ResearchGate. [Link]
-
Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 2-Methyl-6-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis Technique of 2-Methyl-6-nitroaniline [energetic-materials.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
A Technical Guide to the Safe Handling of tert-Butyl 7-nitro-1H-indazole-1-carboxylate: A Risk-Based Approach for Research and Development
Section 1: Introduction and Compound Profile
tert-Butyl 7-nitro-1H-indazole-1-carboxylate (CAS No: 173459-52-4) is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring an indazole core, a nitro functional group, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, including Niraparib, a PARP inhibitor.[2]
The presence of the 7-nitro group, a well-known energetic functional group, introduces potential hazards that are not immediately apparent from its role as a synthetic intermediate.[3] Compounding this, specific public domain safety data, such as a comprehensive Material Safety Data Sheet (MSDS), for this exact molecule is limited.
This guide, therefore, adopts a first-principles, risk-based approach to safety. By analyzing the structural components of the molecule and referencing established safety protocols for analogous energetic materials, this document provides researchers, scientists, and drug development professionals with a robust framework for its safe handling, use, and disposal. The core philosophy is to treat this compound with the precautions required for energetic materials until comprehensive calorimetric and impact sensitivity data become available to suggest otherwise.
Section 2: Hazard Identification and Comprehensive Risk Assessment
The primary risk associated with this compound stems from its molecular structure. A thorough risk assessment requires deconstructing the molecule into its key functional components and evaluating the hazards each imparts.
2.1 Structural Analysis and Inferred Hazards
-
The Nitro Group (-NO₂): This is the most significant structural alert. The nitro group is a potent explosophore, a functional group that can make a molecule explosive. Aromatic nitro compounds are known to be energetic and can be sensitive to initiation by heat, shock, or friction.[4][5] The primary hazard is the potential for rapid, exothermic decomposition, which can lead to a detonation or deflagration event, especially if handled in larger quantities or under confinement.
-
The Indazole Core: The indazole ring itself is a stable aromatic system. However, the electron-withdrawing nature of the nitro group significantly influences the reactivity of the ring system, activating it for certain nucleophilic reactions and influencing reaction kinetics.[3][6]
-
The Boc Protecting Group (-C(O)O-t-Bu): While primarily a tool for synthetic strategy, the tert-butyl group can release isobutylene gas upon thermal or acidic decomposition. In a closed system or during a runaway reaction, this gas evolution can lead to a dangerous pressure buildup.
2.2 Primary Hazard: Energetic Potential
Due to the nitro-aromatic system, this compound must be treated as a potential energetic material .[7] The inherent danger of working with such compounds in a laboratory setting necessitates a comprehensive safety plan that assumes sensitivity to the following stimuli until proven otherwise:
-
Heat: Thermal decomposition can be highly exothermic. Heating should be controlled, and experiments should be designed to allow for emergency cooling.[8]
-
Impact and Friction: Mechanical shock or grinding can initiate decomposition in sensitive energetic materials.[5]
-
Electrostatic Discharge (ESD): A static spark can provide the activation energy for ignition.[5]
2.3 Secondary Hazards
-
Chemical Reactivity and Incompatibility:
-
Strong Reducing Agents: Reduction of the nitro group is a common synthetic step but is often highly exothermic. Uncontrolled addition of reducing agents (e.g., catalytic hydrogenation, metal hydrides) can lead to a thermal runaway.
-
Strong Oxidizing Agents: The compound is incompatible with strong oxidizing agents.[9]
-
Strong Bases and Acids: These can catalyze decomposition reactions or, in the case of strong acids, lead to the violent decomposition of the Boc group.
-
-
Toxicological Profile (Inferred):
-
No specific toxicological data for this compound is readily available. However, related nitro-aromatic compounds and chemical intermediates can be harmful if swallowed, inhaled, or absorbed through the skin.[10][11] Standard chemical hygiene principles should be rigorously applied, assuming the compound may cause skin, eye, and respiratory irritation.
-
Section 3: Prudent Handling Protocols and Control Measures
A multi-layered approach to safety, known as the Hierarchy of Controls, provides a systematic way to mitigate the identified risks.[4] This framework prioritizes the most effective control measures.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of hazard mitigation as they are designed to remove the hazard at the source.[12]
-
Primary Workspace: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood.
-
Safety Shielding: A polycarbonate blast shield must be placed between the experiment and the user. For quantities exceeding a few grams, or for reactions with unknown exothermic potential, operations should be conducted in a specialized high-pressure cell or behind a more robust shielding system.[8]
-
Ventilation: The fume hood provides critical ventilation to prevent the accumulation of dusts or vapors.[10]
-
Grounding: To mitigate ESD risk, all metal equipment (spatulas, stands, hot plates) and the operator should be properly grounded, especially in low-humidity environments.[5]
Administrative Controls: Safe Work Practices
-
Quantity Minimization: The amount of energetic material present in a laboratory should be kept to the absolute minimum required for the experiment.[12]
-
Designated Area: A specific area within the lab should be designated for working with energetic materials, with clear signage and restricted access.[5]
-
Scale-Up Protocol: Any plan to scale up a reaction beyond the milligram or low-gram scale requires a formal safety review process.[4]
-
Unattended Operations: Heating systems operated unattended must have redundant controls and an automatic override shutoff to prevent thermal runaway.[8]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should not be relied upon as the primary means of protection.[12]
-
Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield is required over the goggles when handling the material outside of a closed system.[11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. For handling larger quantities, leather blast and flame-resistant over-gloves should be considered.
-
Body Protection: A flame-retardant lab coat is required.
-
Static Control: In addition to grounding mats, conductive-sole shoes or leg stats should be worn to prevent static buildup on personnel.[5]
Step-by-Step Experimental Workflow
Protocol 1: Weighing and Dispensing
-
Preparation: Don personal protective equipment (goggles, face shield, flame-retardant coat, gloves). Ensure the chemical fume hood and blast shield are in place. Ground yourself and the analytical balance.
-
Tool Selection: Use only non-sparking spatulas made of plastic or conductive plastic. Causality: Metal spatulas can cause frictional sparks, a potential ignition source for energetic materials.[5]
-
Dispensing: Carefully dispense the solid onto anti-static weighing paper or into a tared vial. Avoid any scraping or grinding motions.
-
Cleanup: Immediately clean any spills on the balance using a soft, grounded brush. Wet-wipe the area to suppress dust.
Protocol 2: In-Reaction Handling (Example: Nitro Group Reduction)
-
Setup: Assemble the reaction apparatus behind a blast shield in a fume hood. Use glassware that has been inspected for cracks or flaws.[8]
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., Nitrogen or Argon). Causality: This prevents the formation of potentially explosive air-organic mixtures and is good practice for many organometallic reagents.
-
Temperature Control: Place the reaction vessel in a cooling bath (e.g., ice-water) before adding any reagents. Equip the apparatus with a thermocouple to monitor the internal reaction temperature.
-
Reagent Addition: Add the reducing agent slowly and portion-wise via a syringe pump or dropping funnel. Causality: This is the most critical step for controlling the reaction's exotherm. A rapid addition can overwhelm the cooling system and lead to a thermal runaway.
-
Monitoring: Continuously monitor the internal temperature. If it rises unexpectedly, immediately stop the addition and apply emergency cooling if necessary.
Section 4: Data Summary and Visualizations
Table 1: Compound Properties and Hazard Summary
| Property | Data | Reference |
| Chemical Name | This compound | |
| CAS Number | 173459-52-4 | [1] |
| Molecular Formula | C₁₂H₁₃N₃O₄ | [13] |
| Molecular Weight | 263.25 g/mol | [14] |
| Primary Hazard | Energetic Material: Potentially sensitive to heat, shock, friction, and electrostatic discharge. | [4][5] |
| Secondary Hazards | Potential for thermal runaway during reactions (e.g., reduction), pressure buildup from gas evolution. | [8] |
| Toxicological Hazard | Unknown. Assumed to be harmful if swallowed or inhaled, and an eye/skin irritant. | [11] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong acids, strong bases. | [10] |
| Required Controls | Fume hood, blast shield, grounding, quantity minimization, flame-retardant PPE. | [5][12] |
Diagrams
Caption: Risk assessment workflow for this compound.
Caption: Step-by-step safe handling workflow from storage to disposal.
Section 5: Emergency Procedures and Waste Disposal
5.1 Emergency Response
-
Spill: In case of a small spill, do not dry sweep. Carefully wet the material with a solvent like isopropanol to create a slurry. Absorb the slurry with an inert material (e.g., vermiculite). Place the absorbed material in a labeled, sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact the institution's emergency response team.
-
Fire: If a fire occurs, evacuate immediately and activate the fire alarm. Do not attempt to fight the fire unless you are trained to do so. Use a Class D fire extinguisher for chemical fires if safe. Be aware that the compound itself may fuel the fire or decompose violently when heated.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[11]
-
5.2 Waste Disposal
-
Prohibition: Under no circumstances should this compound or its waste be disposed of down the drain.[8]
-
Collection: All waste, including contaminated consumables (gloves, weighing paper) and reaction residues, must be collected in a clearly labeled, sealed hazardous waste container.
-
Compatibility: Do not mix waste containing this compound with incompatible materials, particularly strong oxidizing or reducing agents, in the same waste container.
-
Disposal: All waste must be disposed of through the institution's official hazardous waste management program, which has the expertise to handle potentially energetic chemical waste.
References
- Benchchem. An In-depth Technical Guide on the Reactivity of the Nitro Group in 3-Methyl-6-nitro-1H-indazole.
- Benchchem. A Comparative Analysis of the Reactivity of 5-Nitro- vs. 6-Nitro-1H-indazole-3-carbaldehyde.
- DSIAC. Safety Hazards in the Energetics Laboratory.
- Case Western Reserve University. Policy on Laboratory use of Explosive and High Energy Materials.
- University of Alabama in Huntsville. A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan.
- Purdue University. Energetic Materials Management Plan.
- R + P MESPRO. 05 – Energetic Materials: Safety, Storage, and Handling.
- The Journal of Organic Chemistry. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- PubMed. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.
- ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent.
- Advanced ChemBlocks. N-tert-butyl-1H-indazole-7-carboxamide.
- CymitQuimica. Safety Data Sheet.
- TCI Chemicals. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Matrix Scientific. This compound.
- PubChem. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate.
- ChemBK. tert-butyl 5-nitro-1H-indazole-1-carboxylate.
- VIWIT Pharmaceuticals. N-Tert-butyl-1H-indazole-7-carboxamide.
Sources
- 1. 173459-52-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. N-Tert-butyl-1H-indazole-7-carboxamide-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dsiac.dtic.mil [dsiac.dtic.mil]
- 5. uah.edu [uah.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 05 – Energetic Materials: Safety, Storage, and Handling | R + P MESPRO [rp-mespro.de]
- 8. case.edu [case.edu]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. purdue.edu [purdue.edu]
- 13. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | C12H13N3O4 | CID 11499917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
A Technical Guide to the Stability and Storage of Boc-Protected 7-Nitroindazole
Abstract
Boc-protected 7-nitroindazole is a critical intermediate in contemporary drug discovery, particularly in the synthesis of selective nitric oxide synthase (NOS) inhibitors.[][2] The successful application of this reagent is contingent upon a thorough understanding of its chemical stability and the implementation of appropriate storage and handling protocols. This guide provides an in-depth analysis of the molecule's stability profile, addressing its thermal sensitivity, acid lability, and susceptibility to degradation by light and chemical agents. We present field-proven protocols for long-term storage in both solid and solution forms, detail necessary handling procedures to ensure personnel safety and compound integrity, and identify key chemical incompatibilities. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals to maximize the shelf-life and experimental reliability of Boc-protected 7-nitroindazole.
Introduction to Boc-7-Nitroindazole: A Molecule of Dual Character
7-Nitroindazole is a heterocyclic compound known for its role as a non-selective inhibitor of nitric oxide synthase (NOS) isoforms.[3][4] Its utility in medicinal chemistry is often realized through synthetic modifications to improve selectivity and potency, a process that frequently requires the protection of the indazole N-H group. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose, valued for its stability under many reaction conditions and its predictable removal.[5][6]
The resulting molecule, Boc-7-nitroindazole, possesses a dual chemical character that dictates its stability:
-
The Nitroaromatic Core: The 7-nitroindazole moiety imparts properties characteristic of nitroaromatic compounds, including potential thermal sensitivity and susceptibility to chemical reduction.[7][8] These compounds are often toxic and require careful handling.[7][9]
-
The Acid-Labile Protecting Group: The Boc group is exceptionally sensitive to acidic conditions, which readily cleave it to liberate the free amine.[10][11][12] This lability is the cornerstone of its utility but also a primary pathway for unintended degradation.
Understanding the interplay between these two functionalities is paramount for maintaining the structural integrity of the molecule from the stock vial to the reaction flask.
Caption: Chemical structure of Boc-protected 7-nitroindazole.
Chemical Stability Profile
The stability of Boc-7-nitroindazole is not absolute and is highly dependent on environmental conditions. The following sections dissect its vulnerability to common laboratory stressors.
Thermal Stability
Nitroaromatic compounds as a class can be thermally sensitive, with the potential for exothermic decomposition at elevated temperatures.[8][13] While pure, crystalline compounds are generally more stable, contaminants can significantly lower the decomposition temperature.[8] The decomposition of nitroaromatics can be violent and autocatalytic, releasing gaseous nitrogen oxides.[13][14]
Causality: The high bond-dissociation energy of the C-NO₂ bond means that once a runaway reaction is initiated, a large amount of energy is released.[13] For 7-nitroindazole, the presence of the fused heterocyclic ring system adds complexity, but caution is warranted.
Insight: Although no specific thermal decomposition data for Boc-7-nitroindazole is publicly available, the general properties of nitroaromatics dictate that it should be protected from high heat. Unnecessary heating should be avoided, and any thermal reactions should be conducted with appropriate safety precautions and on a small scale initially.
Acidic Lability: The Primary Degradation Pathway
The Boc group is notoriously labile to acid.[10][15] This is the most common and predictable route of degradation for Boc-7-nitroindazole. The reaction proceeds rapidly in the presence of strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl), even at room temperature.[15][16]
Mechanism & Consequences: The deprotection mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which decarboxylates to the free indazole.[11][16]
Caption: Acid-catalyzed deprotection pathway and side reactions.
A critical consequence of this mechanism is the generation of the highly reactive tert-butyl cation.[17] This electrophile can alkylate any available nucleophiles, including the 7-nitroindazole product itself, solvent molecules, or other sensitive functional groups in a complex substrate, leading to impurities that can be difficult to remove.[11][18]
Stability Towards Bases and Nucleophiles
The Boc protecting group is robust and stable in the presence of most bases and nucleophiles, a key feature of its utility in orthogonal protection strategies.[6][12] However, this stability does not extend to the entire molecule under all conditions. Strong bases can deprotonate the remaining N-H of other indazole molecules or react with the nitroaromatic system, which can negatively impact thermal stability.[13]
Insight: While Boc-7-nitroindazole can be considered stable for routine manipulations involving mild bases (e.g., triethylamine, DIPEA) at ambient temperatures, prolonged exposure to strong bases (e.g., NaOH, NaH) should be avoided, especially with heating.
Photostability
Many aromatic compounds, particularly those with nitro groups, absorb UV-visible light and can be susceptible to photodegradation.[19] The intrinsic photostability characteristics of drug substances and intermediates must be evaluated as per ICH guidelines (Q1B).[20][21] While specific photostability data for Boc-7-nitroindazole is not available, prudence dictates that exposure to light should be minimized.
Self-Validating System: Storing the compound in amber or opaque containers is a simple, built-in protocol to prevent potential light-induced degradation, ensuring that this variable is eliminated from experimental workflows.[22]
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is essential for preserving the purity and integrity of Boc-7-nitroindazole.
Long-Term Storage (Solid Form)
For long-term viability, the solid compound should be stored under controlled conditions that mitigate all primary degradation pathways.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | -20°C or below.[][3][23] | Slows the kinetics of any potential thermal or auto-catalytic decomposition pathways inherent to nitroaromatic compounds.[13] |
| Atmosphere | Inert gas (Argon or Nitrogen). | Prevents exposure to atmospheric moisture, which could lead to slow hydrolysis, and oxygen.[24] |
| Light | Protect from light (Amber vial). | Minimizes the risk of photodegradation, a known concern for nitroaromatic compounds.[22][25] |
| Container | Tightly sealed glass vial. | Glass is inert and provides a superior barrier to moisture and air compared to many plastics.[24] |
Storage in Solution
Storing compounds in solution is convenient but introduces new risks. A study on large compound libraries found significant degradation over time, with storage at -20°C under argon being superior to ambient temperature or atmosphere.[26]
| Parameter | Recommendation | Rationale & Causality |
| Solvent | Anhydrous DMSO or DMF. | These are common aprotic solvents capable of dissolving 7-nitroindazole derivatives.[3] Anhydrous grade is critical to prevent hydrolysis. |
| Temperature | -20°C or -80°C. | Drastically reduces the rate of solvent-mediated degradation. -80°C is preferred for maximum longevity.[24][26] |
| Handling | Prepare aliquots. | Avoids multiple freeze-thaw cycles which can introduce moisture and accelerate degradation.[27] |
| Container | Vials with tight-fitting, inert caps. | Minimizes solvent evaporation and ingress of atmospheric moisture, which is a particular issue for hygroscopic solvents like DMSO. |
Experimental Workflow: Weighing and Solution Preparation
Safe and accurate handling is critical. Due to the hazardous nature of nitroaromatic compounds, all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[22][28]
Step-by-Step Protocol:
-
Preparation: Allow the sealed container of Boc-7-nitroindazole to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
PPE: Don appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[28]
-
Weighing: In a fume hood, quickly weigh the desired amount of the solid into a clean, dry vial. Minimize the time the stock bottle is open.
-
Solvation: Add the appropriate volume of anhydrous solvent to the vial.
-
Mixing: Cap the vial securely and mix (vortex or sonicate) until the solid is fully dissolved.
-
Storage: If not for immediate use, flush the vial with an inert gas (argon or nitrogen), seal tightly, and store at -20°C or below. Label clearly with the compound name, concentration, solvent, and date.[22]
Caption: Recommended workflow for handling and solution preparation.
Summary of Incompatible Materials
To prevent accidental degradation or hazardous situations, Boc-7-nitroindazole should be segregated from the following classes of chemicals.[22][25]
| Incompatible Class | Example Reagents | Primary Hazard / Consequence |
| Strong Acids | TFA, HCl, H₂SO₄ | Rapid, uncontrolled cleavage of the Boc group.[10][15] |
| Strong Bases | NaOH, KOH, NaH | May lower the thermal stability of the nitroaromatic core.[8][13] |
| Strong Oxidizing Agents | Peroxides, Nitric Acid | Potential for highly exothermic or explosive reaction.[23] |
| Reducing Agents | NaBH₄, H₂/Pd-C, LiAlH₄ | Unintended reduction of the nitro group. |
| Lewis Acids | AlCl₃, TMSI, ZnBr₂ | Can catalyze Boc deprotection, sometimes under milder conditions than protic acids.[10][15] |
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Available at: [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]
-
Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27–33. Available at: [Link]
-
Wuts, P. G. M. (n.d.). Protecting Groups. Available at: [Link]
-
K-H. Wey, et al. (2013). Investigation of 3 industry-wide applied storage conditions for compound libraries. Journal of Biomolecular Screening. Available at: [Link]
-
GMP Plastics. (2024). Optimizing Compound Storage for Long-Term Stability and Safety. Available at: [Link]
- Reed, R. A. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology.
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- BenchChem. (2024). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- AvansCure. (n.d.).
-
Reddit. (2021). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Available at: [Link]
- BenchChem. (2025). Troubleshooting lack of effect with 1-Methyl-7-nitroindazole-3-carboxylic acid.
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]
- BenchChem. (2025). Boc-guanidine deprotection side reactions and how to avoid them.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
-
Royal Society of Chemistry. (2021). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry. Available at: [Link]
- ResearchGate. (2017). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
G. Telegdy, et al. (1997). 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. Psychopharmacology. Available at: [Link]
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
-
Journal of the American Chemical Society. (2024). Drug Discovery and Development. Available at: [Link]
-
National Center for Biotechnology Information. 5-Nitroindazole. PubChem Compound Database. Available at: [Link]
-
MDPI. Special Issue : Organic Molecules in Drug Discovery and Development. Available at: [Link]
- ResearchGate. (2023).
-
CAS. 5-Nitroindazole. CAS Common Chemistry. Available at: [Link]
-
EMBL-EBI. ChEMBL. Available at: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]
- Elsevier. (2005). Neuroprotection by 7-nitroindazole against iron-induced hippocampal neurotoxicity. Brain Research.
Sources
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 14. peptide.com [peptide.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
- 22. globalresearchchem.com [globalresearchchem.com]
- 23. fishersci.com [fishersci.com]
- 24. gmpplastic.com [gmpplastic.com]
- 25. apolloscientific.co.uk [apolloscientific.co.uk]
- 26. Investigation of 3 industry-wide applied storage conditions for compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Aminoindazole from tert-Butyl 7-nitro-1H-indazole-1-carboxylate
Introduction: The Significance of 7-Aminoindazole in Drug Discovery
7-Aminoindazole is a critical "privileged scaffold" in medicinal chemistry. Its unique bicyclic structure, composed of fused benzene and pyrazole rings, serves as a foundational building block for a multitude of pharmacologically active agents.[1][2][3] The amino group at the 7-position provides a versatile synthetic handle for further molecular elaboration, enabling the development of compounds that target a wide range of biological pathways. Notably, derivatives of 7-aminoindazole are integral to the structure of various kinase inhibitors investigated in oncology and potent inhibitors of neuronal nitric oxide synthase (nNOS), which have applications in neurodegenerative disease research.[4]
This document provides a comprehensive, two-part guide for the synthesis of 7-aminoindazole, starting from the commercially available tert-Butyl 7-nitro-1H-indazole-1-carboxylate. The protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies grounded in established chemical principles and safety practices. We will first address the reduction of the nitro group via catalytic hydrogenation, followed by the acidic deprotection of the tert-butyloxycarbonyl (Boc) group.
Overall Synthetic Pathway
The transformation from the nitro-protected starting material to the final aminoindazole product is achieved in two distinct steps: reduction followed by deprotection.
Caption: Two-step synthesis of 7-Aminoindazole.
Part 1: Catalytic Hydrogenation of this compound
Scientific Context and Method Selection
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis.[5][6] While various reagents can achieve this, such as tin(II) chloride or iron in acidic media, catalytic hydrogenation is often the method of choice in process chemistry for its high efficiency, clean reaction profile, and ease of product isolation.[7] The process involves the use of molecular hydrogen (H₂) to reduce the nitro group in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[5][7] The reaction proceeds through nitroso and hydroxylamine intermediates to yield the desired amine.[5][8]
The tert-butyloxycarbonyl (Boc) group on the indazole nitrogen serves a dual purpose here: it protects the N-H group from participating in side reactions and enhances the solubility of the molecule in common organic solvents. This protecting group is stable under the neutral conditions of catalytic hydrogenation.[9]
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Reduction of tert-Butyl 7-nitro-1H-indazole-1-carboxylate
Introduction
The transformation of the nitro group into an amino group on an aromatic scaffold is a cornerstone of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science. The resulting aromatic amines are pivotal intermediates in the synthesis of a diverse array of bioactive molecules and functional materials. This guide provides a comprehensive overview and detailed protocols for the reduction of tert-Butyl 7-nitro-1H-indazole-1-carboxylate to its corresponding 7-amino derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen introduces a critical element of chemoselectivity that must be considered when selecting a reduction methodology. The Boc group is known for its stability under neutral and mildly basic conditions, as well as its tolerance to catalytic hydrogenation, but it is labile to strongly acidic environments. This document will explore several robust methods for this transformation, offering insights into the mechanistic underpinnings of each approach and providing field-proven protocols to guide researchers in achieving high-yielding and clean conversions.
Methodology Selection: A Comparative Overview
The choice of a reduction method is dictated by several factors including the stability of the substrate and product to the reaction conditions, the desired level of chemoselectivity, scalability, and safety considerations. For the reduction of this compound, three primary methods are presented: Catalytic Hydrogenation, Tin(II) Chloride Reduction, and Iron-mediated Reduction. Each method offers distinct advantages and potential challenges.
| Method | Key Advantages | Potential Challenges | Boc Group Compatibility |
| Catalytic Hydrogenation | High efficiency, clean reaction, simple work-up.[1] | Pyrophoric catalyst, requires specialized equipment (hydrogenator).[2] | Excellent |
| Tin(II) Chloride Reduction | Mild conditions, good functional group tolerance.[1] | Stoichiometric amounts of tin salts, potentially cumbersome work-up to remove tin byproducts.[3][4] | Good (with careful pH control) |
| Iron-mediated Reduction | Inexpensive, environmentally benign metal.[5] | Can require acidic conditions, which may not be ideal for the Boc group.[6] | Moderate (neutral conditions preferred) |
Catalytic Hydrogenation: A Clean and Efficient Approach
Catalytic hydrogenation is often the method of choice for the reduction of nitro groups due to its high efficiency and the generation of water as the only byproduct.[1] Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.[1] The reaction proceeds via the adsorption of the nitro group and hydrogen onto the catalyst surface, followed by a stepwise reduction to the amine.
Caption: Workflow for Catalytic Hydrogenation.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in a minimal amount of ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.
-
Seal the vessel and purge with an inert gas (nitrogen or argon) for several minutes to remove any oxygen.
-
Introduce hydrogen gas to the system, either by inflating a balloon connected to the vessel or by pressurizing a hydrogenation apparatus (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude tert-butyl 7-amino-1H-indazole-1-carboxylate.
-
The product can be further purified by column chromatography on silica gel if necessary.
Safety Precautions:
-
Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen and air. Always handle the catalyst in a wet state or under an inert atmosphere.[2]
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and away from any ignition sources.[2]
Metal-Mediated Reductions: Versatile and Scalable Alternatives
Reductions using metals such as tin and iron have a long history in organic synthesis and remain valuable tools for the conversion of nitro groups to amines.[5] These methods are often more cost-effective for large-scale syntheses.
Tin(II) Chloride Reduction: A Mild and Chemoselective Method
Tin(II) chloride is a mild reducing agent that is well-suited for substrates with sensitive functional groups.[1] The reaction is typically carried out in a protic solvent like ethanol. The mechanism involves the transfer of electrons from Sn(II) to the nitro group, with subsequent protonation by the solvent.
Caption: Workflow for Tin(II) Chloride Reduction.
Protocol 2: Reduction with Tin(II) Chloride Dihydrate
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (3-5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Filter the resulting slurry through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Troubleshooting Work-up: The removal of tin salts can sometimes be problematic, leading to emulsions during extraction.[4] Ensuring complete precipitation by adjusting the pH to slightly basic (pH 8-9) and thorough washing of the filter cake can mitigate this issue.
Iron-mediated Reduction: An Economical and Green Approach
The use of iron metal in the presence of an acidic or neutral proton source is a classic and highly economical method for nitro group reduction.[5] For substrates sensitive to strong acids, such as our Boc-protected indazole, conducting the reaction under neutral conditions using ammonium chloride is a prudent choice.
Protocol 3: Reduction with Iron Powder and Ammonium Chloride
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
Procedure:
-
In a round-bottom flask, prepare a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add this compound (1.0 eq), iron powder (5-10 eq), and ammonium chloride (5-10 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction time can vary depending on the activity of the iron powder.
-
Once the starting material is consumed, cool the reaction to room temperature and filter through Celite® while hot to remove the iron salts.
-
Wash the filter cake extensively with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the desired product.
-
Purify by column chromatography if needed.
Characterization of tert-Butyl 7-amino-1H-indazole-1-carboxylate
Confirmation of the successful reduction can be achieved through standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the signals corresponding to the aromatic protons in the vicinity of the nitro group and the appearance of a broad singlet for the -NH₂ protons. The signals for the Boc group and other aromatic protons should remain. |
| ¹³C NMR | A significant upfield shift of the carbon atom to which the amino group is attached compared to the starting material. |
| IR Spectroscopy | Disappearance of the characteristic symmetric and asymmetric stretching bands of the nitro group (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the amino-indazole derivative. |
Conclusion
The reduction of this compound to tert-butyl 7-amino-1H-indazole-1-carboxylate is a critical transformation for the synthesis of various indazole-based compounds. This guide has detailed three reliable methods: catalytic hydrogenation, tin(II) chloride reduction, and iron-mediated reduction. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. Catalytic hydrogenation offers a clean and efficient route, while metal-mediated reductions provide cost-effective and scalable alternatives. By following the detailed protocols and considering the troubleshooting advice provided, researchers can confidently and successfully perform this important chemical transformation.
References
-
Aromatic Side Chain Reduction: Nitro - csbsju. (n.d.). Retrieved January 14, 2026, from [Link]
-
Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Retrieved January 14, 2026, from [Link]
-
Catalytic Hydrogenation of Nitrobenzene Safety Table. (n.d.). Retrieved January 14, 2026, from [Link]
- Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 18-24.
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). Retrieved January 14, 2026, from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Retrieved January 14, 2026, from [Link]
-
Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 14, 2026, from [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Retrieved from [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). Retrieved January 14, 2026, from [Link]
-
my nitro refuses to be reduced : r/Chempros. (2023, January 1). Reddit. Retrieved from [Link]
-
Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 14, 2026, from [Link]
-
Hydrogenation Reactions - safety.pitt.edu. (2012, March 6). Retrieved from [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. (n.d.). Retrieved January 14, 2026, from [Link]
-
HYDROGENATION EXPLOSION - Stanford Environmental Health & Safety. (n.d.). Retrieved January 14, 2026, from [Link]
-
Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp. (2021, July 20). Reddit. Retrieved from [Link]
-
Nitro Reduction - Iron (Fe) - Common Organic Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? | ResearchGate. (2013, October 14). Retrieved from [Link]
-
Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - Semantic Scholar. (2013, May 14). Retrieved from [Link]
-
ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds. (1996). Google Patents.
- Process for the catalytic hydrogenation of aromatic nitro compounds. (1996). Google Patents.
-
What is the best reagent for the selective reduction of a nitro group to amine? (2014, May 23). Retrieved from [Link]
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron - Sciencemadness.org. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved January 14, 2026, from [Link]
-
Nitro reduction conditions : r/Chempros. (2025, February 20). Reddit. Retrieved from [Link]
-
Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]
-
13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
Introduction: The Strategic Importance of Boc Deprotection in Indazole Synthesis
An In-Depth Technical Guide to the Deprotection of Boc Group from tert-Butyl 7-nitro-1H-indazole-1-carboxylate
This application note provides detailed protocols, mechanistic insights, and expert commentary on the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound. This critical transformation yields 7-nitro-1H-indazole, a valuable building block in medicinal chemistry and drug discovery programs. The protocols are designed for researchers, chemists, and drug development professionals seeking robust and reproducible methods for this deprotection.
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for nitrogen atoms in organic synthesis, prized for its stability to nucleophiles, bases, and hydrogenolysis.[1][2][3] Its installation and removal are typically high-yielding and straightforward, making it a cornerstone of multi-step synthetic campaigns.
The 7-nitro-1H-indazole scaffold is a privileged structure in pharmacology, appearing in a variety of bioactive molecules.[4] The synthesis of complex indazole derivatives often requires the temporary protection of the N-1 position to control regioselectivity during subsequent functionalization. The final removal of the Boc group is a crucial step to unveil the target molecule. This guide details the chemical principles and provides field-tested protocols for achieving this transformation efficiently and cleanly.
Mechanistic Rationale and Strategic Considerations
The deprotection of a Boc-protected amine or heterocycle is most commonly achieved under acidic conditions.[5][6] The accepted mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA or HCl), activating the group.[7][8]
-
Carbocation Formation: The protonated intermediate collapses, eliminating a stable tert-butyl cation and forming a carbamic acid intermediate.[7][8][9]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine (the deprotected indazole) as its corresponding salt.
It is critical to perform this reaction in a system that is not fully closed to allow the evolved CO₂ gas to escape safely.[7][10]
The presence of the electron-withdrawing nitro group at the 7-position of the indazole ring generally enhances the stability of the N-Boc group towards cleavage, but it remains highly susceptible to standard strong acid conditions. While the tert-butyl cation generated can sometimes cause unwanted side reactions by alkylating nucleophilic sites, this is less of a concern with an electron-deficient aromatic system like 7-nitroindazole.[11][12]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Comparative Overview of Deprotection Protocols
Two primary methods have proven most effective for this transformation: treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane. A third, less common, thermal method is also discussed.
| Protocol | Reagents & Solvent | Temp. | Time | Key Advantages & Considerations |
| Protocol A | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | 0 °C to RT | 1–3 h | Pros: Fast, high-yielding, volatile reagents are easily removed.[13] Cons: TFA is corrosive; DCM is a regulated solvent. |
| Protocol B | 4M HCl in 1,4-Dioxane | RT | 1–4 h | Pros: Commercially available reagent, highly effective, clean reaction.[3][14] Cons: Dioxane is a suspected carcinogen; product isolated as HCl salt. |
| Protocol C | Thermal (No Acid) | High Temp (e.g., >150 °C) | Variable | Pros: Avoids acid, potentially "greener."[15] Cons: Requires high temperatures which may degrade sensitive substrates; less common for this specific transformation.[15][16] |
Detailed Experimental Protocols
Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and often highest-yielding method for Boc deprotection. The reaction is typically clean and rapid.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
TFA Addition: Slowly add trifluoroacetic acid (5–10 equivalents) to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).[13]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up & Neutralization: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Re-dissolve the residue in a suitable organic solvent like ethyl acetate. Carefully add saturated NaHCO₃ solution to neutralize any remaining acid until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 7-nitro-1H-indazole.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Protocol B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA and is particularly useful when a non-chlorinated solvent system is desired for the reaction itself. The product is conveniently isolated as its hydrochloride salt.
Materials and Reagents:
-
This compound (1.0 equiv)
-
4.0 M solution of HCl in 1,4-Dioxane
-
Methanol (optional, as co-solvent)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting material in a minimal amount of a co-solvent like methanol or dioxane if needed, or suspend it directly in the HCl/dioxane solution.
-
Reagent Addition: Add the 4.0 M HCl in 1,4-dioxane solution (5–10 equivalents of HCl) to the substrate.[14]
-
Reaction: Stir the mixture at room temperature for 1–4 hours. Often, the hydrochloride salt of the product will precipitate from the solution.
-
Monitoring: Monitor the reaction by TLC. To analyze by TLC, take a small aliquot, neutralize it with a drop of triethylamine or NaHCO₃ solution, and spot it on the plate.
-
Isolation (as HCl salt): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl. To facilitate precipitation, diethyl ether can be added to the reaction mixture, and the resulting solid can be collected by filtration.
-
Isolation (as free base): To obtain the neutral product, dissolve the crude HCl salt in water or ethyl acetate and carefully add a base (e.g., saturated NaHCO₃ or 1M NaOH) until the pH is neutral or slightly basic. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the free 7-nitro-1H-indazole.
Caption: A typical experimental workflow for Boc deprotection.
Conclusion and Final Recommendations
The deprotection of this compound is a robust and reliable transformation that is fundamental to the synthesis of various functionalized indazoles. Both Protocol A (TFA/DCM) and Protocol B (HCl/Dioxane) are highly effective, and the choice between them often depends on available reagents, desired salt form of the product, and solvent compatibility with subsequent synthetic steps. For general laboratory use, the TFA/DCM method is often preferred for its speed and the ease of removing volatile byproducts. The HCl/Dioxane method provides a convenient route to the hydrochloride salt, which can be advantageous for purification or formulation. Careful monitoring by TLC is recommended to ensure complete conversion and avoid unnecessary exposure to harsh acidic conditions.
References
-
Moss, R. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Organic & Inorganic Au. Available at: [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate. Available at: [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
-
Akondi, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Thermal Methods for Boc Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Available at: [Link]
-
BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. Available at: [Link]
-
Boc Deprotection - HCl Examples. (n.d.). Common Organic Chemistry. Available at: [Link]
-
Akondi, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Available at: [Link]
-
Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]
-
BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Available at: [Link]
-
Moss, R. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Available at: [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. (2022). YouTube. Available at: [Link]
-
ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Available at: [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Boc Deprotection - TFA Examples. (n.d.). Common Organic Chemistry. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing. Available at: [Link]
-
Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Available at: [Link]
-
How can we do the deprotection of boc-amino acids using hcl?. (2016). ResearchGate. Available at: [Link]
-
General Procedure for the deprotection of the Boc-group. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry. Available at: [Link]
-
Strazzolini, P., et al. (2001). Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. Tetrahedron. Available at: [Link]
-
Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. (n.d.). ElectronicsAndBooks. Available at: [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Available at: [Link]
Sources
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. scispace.com [scispace.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. Boc Deprotection - HCl [commonorganicchemistry.com]
- 15. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
The Strategic Utility of tert-Butyl 7-nitro-1H-indazole-1-carboxylate in Modern Kinase Inhibitor Synthesis
Abstract
The indazole scaffold is a cornerstone in the architecture of numerous clinically significant protein kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site makes it a privileged structure in medicinal chemistry. This guide provides an in-depth technical overview of tert-Butyl 7-nitro-1H-indazole-1-carboxylate, a key starting material whose strategic design facilitates the efficient synthesis of 7-aminoindazole-based kinase inhibitors. We will elucidate the rationale behind its structure, detail the critical synthetic transformations it undergoes, and provide a representative protocol for its conversion into a versatile intermediate for drug discovery.
Introduction: The Significance of the 7-Aminoindazole Moiety
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized treatment paradigms for various malignancies.[2] The 1H-indazole-3-amine structure, in particular, has been identified as a highly effective "hinge-binding" fragment in potent tyrosine kinase inhibitors.[3]
The 7-aminoindazole core represents a crucial variation of this pharmacophore. The amino group at the 7-position serves as a versatile synthetic handle, allowing for the introduction of various side chains and solubilizing groups that can modulate a compound's potency, selectivity, and pharmacokinetic properties. The synthesis of this key intermediate, however, requires a robust and scalable strategy. This is where this compound proves invaluable.
The Rationale for a Boc-Protected Nitro-Indazole Precursor
The structure of this compound is deliberately designed for controlled, high-yield synthesis. It incorporates two key functional groups that address common challenges in heterocyclic chemistry:
-
The tert-Butoxycarbonyl (Boc) Protecting Group: The indazole ring contains two nitrogen atoms, both of which can be reactive. The Boc group is installed on the N1 position to prevent unwanted side reactions during subsequent synthetic steps.[4][5] It is a robust protecting group that is stable to a wide range of reaction conditions but can be removed cleanly under acidic conditions when no longer needed.
-
The 7-Nitro Group: The ultimate goal is to introduce an amine at the 7-position. Direct amination of the indazole ring can be challenging. Therefore, a nitro group is installed at this position, which acts as a precursor to the desired amine. The nitro group is a strong electron-withdrawing group that can be reliably and selectively reduced to the corresponding primary amine under well-established conditions. The synthesis of the analogous 6-nitro-indazole is a common starting point for the kinase inhibitor Axitinib.[2][6]
This "protecting group and precursor" strategy allows for a logical and efficient synthetic sequence, as illustrated below.
Sources
- 1. medkoo.com [medkoo.com]
- 2. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents [patents.google.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
Application Note & Protocol: High-Efficiency Suzuki-Miyaura Coupling of 7-Substituted-1H-Indazoles for Drug Discovery Scaffolds
Abstract
The indazole core is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1][2] Functionalization of the indazole ring, particularly at the C-7 position, is a critical strategy for developing novel molecular entities with tailored pharmacological profiles. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for creating C(sp²)–C(sp²) bonds, making it indispensable for synthesizing 7-arylindazoles.[3] This application note provides a detailed experimental protocol for the Suzuki coupling of 7-bromo-1H-indazoles with various arylboronic acids. We delve into the mechanistic rationale behind component selection, offer a comprehensive step-by-step workflow, and present a troubleshooting guide to address common challenges, such as those posed by the acidic N-H proton of unprotected indazoles which can inhibit catalysis.[4][5]
Introduction: The Challenge and Opportunity of Indazole Functionalization
Indazoles and their derivatives are cornerstone structures in the development of drugs targeting a wide array of diseases, including cancer and inflammatory conditions.[3] The ability to precisely install diverse aryl and heteroaryl moieties at specific positions on the indazole ring is paramount for structure-activity relationship (SAR) studies. While the Suzuki-Miyaura coupling is a powerful tool, its application to nitrogen-rich heterocycles like indazoles is not always straightforward.
A primary challenge arises from the presence of the acidic N-H group in 1H-indazoles. This proton can lead to catalyst inhibition or deactivation, resulting in low yields and inconsistent results with standard protocols.[4] Consequently, synthetic routes have often resorted to N-protection strategies, which introduce additional steps of protection and deprotection, reducing overall efficiency.[4] Recent advancements, however, have led to the development of robust catalytic systems that can effectively couple unprotected (NH-free) indazoles, providing a more direct and atom-economical route to these valuable compounds.[4][5] This guide focuses on such a direct approach, leveraging modern catalysts and optimized conditions for the efficient synthesis of 7-arylated-1H-indazoles.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a transition-metal-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for rationalizing the choice of reagents and for troubleshooting.[6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (e.g., C-Br) of the 7-bromo-indazole. This is often the rate-limiting step and results in a Pd(II) intermediate.
-
Transmetalation: The aryl group from the activated boronic acid (in the form of a boronate salt, generated by the base) is transferred to the palladium center, displacing the halide. The base is critical here, as it facilitates the formation of the more nucleophilic boronate species.[6][7]
-
Reductive Elimination: The two organic fragments (the indazole and the new aryl group) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Component Selection for Indazole Coupling
The success of the Suzuki coupling of 7-substituted indazoles hinges on the judicious selection of each component.
-
Palladium Catalyst/Precatalyst: For challenging substrates like NH-free indazoles, traditional catalysts like Pd(PPh₃)₄ may be sluggish. Modern catalytic systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are highly effective.[4] These ligands promote the oxidative addition step and stabilize the palladium intermediates, preventing catalyst decomposition. Using pre-formed palladium precatalysts, which are air-stable and generate the active Pd(0) species in situ, is highly recommended for reproducibility.[4][5]
-
Base: The base plays a dual role: it activates the boronic acid and can deprotonate the indazole N-H. For NH-free indazoles, a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often superior to weaker bases like sodium carbonate (Na₂CO₃).[3][4] These bases are effective at promoting transmetalation without causing significant degradation of the starting materials or catalyst.
-
Solvent: A polar, aprotic solvent capable of dissolving both the organic and inorganic reagents is required. A mixture of 1,4-dioxane and water is a standard and highly effective solvent system for this reaction, facilitating the dissolution of the base and boronic acid.[4][8]
-
Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids are commercially available. It is crucial to use high-quality boronic acids, as impurities can hinder the reaction. In cases of instability or to prevent side reactions like protodeboronation, using the corresponding pinacol boronate ester can be advantageous.[7]
Optimized Experimental Protocol
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of C7-bromo-4-substituted-1H-indazoles.[3][9]
Materials:
-
7-Bromo-1H-indazole derivative (1.0 equiv)
-
Arylboronic acid (1.5–2.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2–5 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Nitrogen or Argon gas supply
-
Microwave vial or Schlenk tube
Step-by-Step Procedure:
-
Preparation of Starting Material: This protocol assumes the availability of the 7-bromo-1H-indazole. This can be synthesized via a regioselective C7-bromination of the corresponding 1H-indazole.[3][9]
-
Reaction Setup:
-
To a microwave vial or oven-dried Schlenk tube equipped with a magnetic stir bar, add the 7-bromo-1H-indazole (e.g., 0.25 mmol, 1.0 equiv), the arylboronic acid (0.375 mmol, 1.5 equiv), and the base (Cs₂CO₃, 0.50 mmol, 2.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.005 mmol, 2 mol%).
-
Seal the vessel with a septum or cap.
-
-
Degassing:
-
Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent Addition:
-
Reaction:
-
Place the sealed vessel in a preheated oil bath or aluminum heating block set to 80–100 °C. Alternatively, microwave irradiation can be used (e.g., 140 °C for 30-60 minutes), which often accelerates the reaction.[3][10]
-
Stir the reaction mixture vigorously for the specified time (typically 4–20 hours). Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (e.g., 20 mL) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.[11] Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-1H-indazole product.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS analysis.
Optimization of Reaction Conditions
The optimal conditions can vary depending on the specific indazole and boronic acid used. The following table summarizes typical conditions and outcomes based on literature precedents.[3]
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (10) | K₂CO₃ (2) | DMF | Reflux / 48 | Moderate |
| 2 | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 / 12 | Good |
| 3 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 140 (MW) / 0.5 | Good |
| 4 | XPhos Pd G2 (2) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 / 15 | Excellent |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently strong base. 3. Poor quality boronic acid. | 1. Ensure thorough degassing of the reaction vessel and solvents. Use a precatalyst. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Use fresh, high-purity boronic acid or a corresponding boronate ester. |
| Homocoupling of Boronic Acid | Presence of Pd(II) species or excess oxygen in the reaction mixture.[7] | Improve degassing procedure. Use a palladium precatalyst designed to minimize the release of free ligands and ensure rapid reduction to Pd(0). |
| Protodeboronation | The boronic acid is unstable under the reaction conditions (hydrolytic cleavage of the C-B bond). | Use the corresponding boronate ester (e.g., pinacol ester).[7] Use anhydrous solvents if possible, though water is often necessary for the base. Minimize reaction time. |
| N-Arylation Side Product | The indazole N-H can sometimes compete as a nucleophile, though this is less common in Suzuki couplings. | This is a greater concern in Buchwald-Hartwig amination. In Suzuki coupling, it is rare but could be suppressed by ensuring efficient C-C bond formation with a highly active catalyst. |
| Deprotection of Substrate | If using an N-protected indazole (e.g., N-Boc), the basic conditions can cleave the protecting group.[10][12] | Use a more stable protecting group or, preferably, optimize the reaction for the NH-free indazole as described in this protocol. |
References
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Shaik, A. B., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.
-
Taleb, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
- Catarzi, D., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
-
Taleb, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Available at: [Link]
-
Shaik, A. B., et al. (2024). General procedure for Suzuki reaction (6a–6i, 7a–7i). RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Düfert, M. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Available at: [Link]
-
Daïch, A., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 12. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation | MDPI [mdpi.com]
Application Notes: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Indazole Intermediates
Introduction: The Strategic Importance of C–N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Arylamines and N-heterocycles are ubiquitous structural motifs in a vast array of biologically active molecules. Among these, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of C–N bonds, largely superseding classical methods like the Ullmann condensation or nucleophilic aromatic substitution due to its milder conditions and broader substrate scope.[1][2]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination as it applies to the synthesis of N-aryl indazole intermediates. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for successful execution and optimization.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[1][3][4] While the precise details can vary depending on the specific ligand and substrates, the generally accepted mechanism involves three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (e.g., a halo-indazole), inserting into the carbon-halogen bond to form a Palladium(II) species.[5] This is often the rate-determining step.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.
-
Reductive Elimination: The final step involves the formation of the new C–N bond as the desired N-aryl indazole product is eliminated from the palladium center, regenerating the catalytically active Pd(0) species.[3][4]
Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Core Components and Key Experimental Parameters
The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of several key components.[6]
| Component | Role & Common Examples | Key Considerations |
| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ are common and air-stable. Pre-formed Pd(0) complexes can also be used. |
| Ligand | Stabilizes the Pd center, influences reactivity and substrate scope. | Bulky, electron-rich phosphine ligands are crucial. Examples include biarylphosphines (e.g., XPhos, RuPhos, BrettPhos) and ferrocenylphosphines (e.g., dppf).[1] N-heterocyclic carbenes (NHCs) are also effective.[7][8] |
| Base | Facilitates deprotonation of the amine. | Strong, non-nucleophilic bases are preferred. Common choices include NaOt-Bu, KOt-Bu, Cs₂CO₃, and K₃PO₄.[3] The choice of base can be critical and substrate-dependent. |
| Solvent | Solubilizes reactants and influences reaction rate. | Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and THF are common.[3] |
| Temperature | Affects reaction kinetics. | Reactions are typically heated, often between 80-120 °C.[3][6] |
Experimental Protocols
Safety Precaution: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox. Solvents should be anhydrous.
General Protocol for N-Arylation of a Halo-Indazole
This protocol provides a starting point for the coupling of a halo-indazole (e.g., 4-iodo-3-methyl-1H-indazole) with a primary or secondary amine.[6]
Materials:
-
Halo-indazole (1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2–5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4–10 mol%)[9]
-
Base (e.g., Cs₂CO₃, 1.5–2.0 equiv)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the halo-indazole, palladium precursor, phosphine ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent, followed by the amine coupling partner.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A typical workflow for a Buchwald-Hartwig amination experiment.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Screen different palladium precursors and ligands. Try a stronger base (e.g., NaOt-Bu). Increase the reaction temperature. Ensure all reagents and solvents are anhydrous. |
| Side Product Formation | Hydrodehalogenation of the starting material; Homocoupling of the aryl halide. | Lower the reaction temperature. Screen different ligands and bases. |
| Poor Reproducibility | Inconsistent quality of reagents or solvents; Sensitivity to air or moisture. | Use high-purity, anhydrous reagents and solvents. Employ rigorous inert atmosphere techniques. |
| Difficulty with Heterocyclic Substrates | Coordination of the heterocycle to the palladium center can inhibit catalysis.[10][11] | Use specialized ligands designed for heteroaromatic substrates, such as certain bulky biarylphosphines or N-heterocyclic carbenes.[10][11] |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl indazoles and other valuable nitrogen-containing compounds. A thorough understanding of the reaction mechanism and the role of each component is crucial for successful application. The protocols and guidelines presented here provide a solid foundation for researchers to effectively employ this powerful transformation in their synthetic endeavors. Careful optimization of the reaction parameters, particularly the choice of ligand and base, will be key to achieving high yields and purity for specific indazole intermediates.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 14, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved January 14, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved January 14, 2026, from [Link]
-
Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Retrieved January 14, 2026, from [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. (n.d.). Retrieved January 14, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 14, 2026, from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved January 14, 2026, from [Link]
-
Recent Progress Concerning the N-Arylation of Indoles - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
[Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (2025, August 7). Retrieved January 14, 2026, from [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. | Semantic Scholar. (n.d.). Retrieved January 14, 2026, from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications. (2025, June 6). Retrieved January 14, 2026, from [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (n.d.). Retrieved January 14, 2026, from [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH. (2022, January 19). Retrieved January 14, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF - ResearchGate. (2025, August 6). Retrieved January 14, 2026, from [Link]
-
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]
-
Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole - ResearchGate. (2025, August 7). Retrieved January 14, 2026, from [Link]
-
A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction | Organic Letters - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. | Semantic Scholar [semanticscholar.org]
- 11. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up synthesis of tert-Butyl 7-nitro-1H-indazole-1-carboxylate derivatives
An Application Guide for the Scale-Up Synthesis of tert-Butyl 7-nitro-1H-indazole-1-carboxylate
Abstract
This comprehensive guide details a robust and scalable two-step synthesis for this compound, a key intermediate in pharmaceutical development. The synthesis begins with the regioselective nitration of 1H-indazole to yield 7-nitro-1H-indazole, followed by its N-Boc protection. This document provides an in-depth analysis of the reaction mechanisms, critical process parameters, and safety-by-design principles essential for transitioning from laboratory to pilot-plant scale. The protocols have been structured to ensure process safety, particularly concerning the highly exothermic nitration step, and to deliver the final product with high yield and purity. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.
Introduction
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Among these, this compound is a valuable building block, notably serving as an intermediate in the synthesis of PARP inhibitors like Niraparib.[3] The successful scale-up of its synthesis is therefore of significant industrial importance.
The synthetic route involves two primary transformations:
-
Electrophilic Nitration: The introduction of a nitro group onto the indazole ring. This step is challenging due to the potential for forming multiple regioisomers and the inherent thermal hazards of nitration reactions on a large scale.[4]
-
N-Boc Protection: The regioselective installation of a tert-butoxycarbonyl (Boc) group on the N1 position of the 7-nitro-1H-indazole intermediate.[5]
This application note provides a detailed, field-tested framework for this synthesis, emphasizing the causality behind procedural choices and embedding safety and quality control at each stage.
Logical & Safety Workflow for Scale-Up
A successful scale-up campaign prioritizes safety and process understanding. The following workflow illustrates the critical decision-making and evaluation points before and during the synthesis.
Figure 2: Overall Synthetic Workflow.
Conclusion
This application note provides a comprehensive and safety-conscious guide for the scale-up synthesis of this compound. By integrating process hazard analysis with a detailed, step-by-step protocol, this document serves as a reliable resource for producing this key pharmaceutical intermediate. The emphasis on controlled addition rates during the nitration step and robust purification procedures ensures that the final product can be obtained safely and with the high purity required for subsequent GMP applications. Adherence to these protocols will facilitate a successful and efficient technology transfer from the laboratory to production scale.
References
-
Vertex AI Search result citing ACS Publications on hazard evaluation for scale-up of nitration. [6]2. University of Illinois, Division of Research Safety. (2019). Scale-up Reactions. [7]3. ResearchGate request for PDF on hazard evaluation for scale-up of nitration. [8]4. ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [4]5. ACS Publications, The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [9]6. National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [1]7. OUCI. (2022). Scale-up and safety of toluene nitration in a meso-scale flow reactor. Process Safety and Environmental Protection, 385-396. [10]8. Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles. [11]9. IJSDR. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [2]10. Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [12]11. ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [13]12. Organic Chemistry Portal. Indazole synthesis. [14]13. PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [15]14. Wikipedia. 7-Nitroindazole. [16]15. Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. [17]16. PubChem. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | C12H13N3O4 | CID 11499917. [18]17. S. P. K. S. G. W. Z. Farm. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [19]18. PubChem. 7-Nitroindazole | C7H5N3O2 | CID 1893. [20]21. PubMed Central (PMC). (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [21]25. Viwit Pharmaceuticals. N-Tert-butyl-1H-indazole-7-carboxamide. [3]31. IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [22]36. Sigma-Aldrich. Application Note – N-Boc protection.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. N-Tert-butyl-1H-indazole-7-carboxamide-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scale-up and safety of toluene nitration in a meso-scale flow reactor [ouci.dntb.gov.ua]
- 11. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
- 12. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Indazole synthesis [organic-chemistry.org]
- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 17. reddit.com [reddit.com]
- 18. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | C12H13N3O4 | CID 11499917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. ptfarm.pl [ptfarm.pl]
- 20. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols: Leveraging tert-Butyl 7-nitro-1H-indazole-1-carboxylate for Fragment-Based Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality lead compounds.[1][2] This approach identifies low-molecular-weight fragments that bind with low affinity to a biological target, which are then optimized into potent drug candidates.[2] The indazole scaffold is a prominent nitrogen-containing heterocycle that has garnered significant attention due to its presence in numerous biologically active compounds with therapeutic potential in areas such as oncology and inflammation.[3] The 7-nitroindazole core, in particular, is a well-documented inhibitor of neuronal nitric oxide synthase (nNOS), highlighting its ability to interact specifically with protein active sites.[4][5][6]
This application note details the utility of tert-Butyl 7-nitro-1H-indazole-1-carboxylate , a strategically modified version of the 7-nitroindazole scaffold, for FBDD campaigns. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen serves a dual purpose: it enhances solubility and modulates the electronic properties of the heterocyclic core, making it a valuable tool for initial fragment screening and subsequent hit-to-lead optimization.
This document will provide a comprehensive overview of the theoretical and practical aspects of employing this fragment, including its potential as a starting point for both reversible and covalent inhibitors. Detailed protocols for primary screening, hit validation, and mechanism-of-action studies are presented to guide researchers in leveraging this versatile fragment for their drug discovery projects.
The Strategic Advantage of this compound in FBDD
The unique structural features of this compound offer several advantages in an FBDD workflow:
-
Privileged Scaffold: The indazole core is a well-established "privileged scaffold," known to bind to a variety of protein targets. This increases the probability of identifying hits across diverse protein families.
-
Modulated Reactivity: The Boc protecting group is a key feature for FBDD. It can be readily removed under acidic conditions, providing a straightforward chemical handle for fragment evolution, such as linking or growing strategies.[7][8]
-
Potential for Covalent Inhibition: While not an overtly reactive electrophile, the nitro-aromatic system presents an opportunity for bio-reductive activation in specific protein environments, potentially leading to the development of targeted covalent inhibitors.[9][10][11] This offers a pathway to enhanced potency and selectivity.
-
Vector for Optimization: The indazole ring system provides multiple vectors for chemical modification, allowing for systematic exploration of the surrounding chemical space to improve binding affinity and selectivity.
Experimental Workflows and Protocols
A successful FBDD campaign utilizing this compound involves a multi-stage process, from initial hit identification to detailed characterization.
Diagram: FBDD Workflow for this compound
Caption: A typical FBDD workflow using the title compound.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.
Objective: To identify if this compound binds to the target protein by measuring changes in its thermal stability.
Materials:
-
Purified target protein (0.1-0.2 mg/mL)
-
This compound (100 mM stock in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Screening buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument
Procedure:
-
Preparation of Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer. The final protein concentration should be optimized for a clear unfolding transition, and the dye is typically used at a 5x final concentration.
-
Fragment Dispensing: In a 96- or 384-well PCR plate, dispense a small volume of the this compound stock solution to achieve a final concentration in the range of 100 µM to 1 mM. Also, include DMSO-only controls.
-
Addition of Master Mix: Add the protein/dye master mix to each well containing the fragment or DMSO.
-
Thermal Denaturation: Seal the plate and centrifuge briefly. Place the plate in a real-time PCR instrument and run a thermal ramp from 25 °C to 95 °C, increasing the temperature by 1 °C/minute and acquiring fluorescence data at each interval.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal unfolding curve to the Boltzmann equation. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates binding.
Data Interpretation:
| Compound | Concentration | ΔTm (°C) | Hit? |
| DMSO Control | 1% | 0 | - |
| This compound | 500 µM | +2.5 | Yes |
| Non-binding Fragment | 500 µM | +0.2 | No |
Protocol 2: Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)
ITC provides a detailed thermodynamic profile of the binding interaction, including affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Objective: To confirm the binding of the fragment and accurately determine its dissociation constant (KD).
Materials:
-
Purified target protein (e.g., 20-50 µM in ITC buffer)
-
This compound (e.g., 200-500 µM in ITC buffer)
-
ITC instrument
-
ITC buffer (e.g., 20 mM HEPES or Phosphate, 150 mM NaCl, pH 7.4, with matched DMSO concentration)
Procedure:
-
Sample Preparation: Prepare the protein solution and the fragment solution in the same ITC buffer. Ensure the DMSO concentration is identical in both solutions to minimize heat of dilution effects.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25 °C).
-
Titration: Load the protein solution into the sample cell and the fragment solution into the injection syringe. Perform a series of injections (e.g., 1-2 µL) of the fragment solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Data Analysis: Integrate the heat changes for each injection and plot them against the molar ratio of fragment to protein. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH.
Mechanism of Action: Exploring Covalent Modification Potential
The 7-nitroindazole moiety opens the door to exploring covalent inhibition, a strategy that can lead to highly potent and selective drugs.[10][12] The nitro group is not intrinsically reactive but can be bio-reduced by the target protein's local environment, particularly by flavoenzymes or in the presence of reducing co-factors, to a reactive nitroso, hydroxylamine, or nitro radical species. This species can then form a covalent bond with a nearby nucleophilic amino acid residue.
Diagram: Hypothetical Bio-reductive Activation
Caption: Proposed bio-reductive activation of the 7-nitro group.
Protocol 3: Assessing Covalent Modification using Intact Protein Mass Spectrometry
Objective: To determine if this compound covalently modifies the target protein.
Materials:
-
Purified target protein
-
This compound
-
Incubation buffer (with or without reducing co-factors like NADPH, if applicable)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation: Incubate the target protein with a molar excess (e.g., 10-fold) of the fragment in the incubation buffer. Include a DMSO control. If bio-reduction is hypothesized, include relevant co-factors. Incubate for various time points (e.g., 0, 1, 4, 24 hours).
-
Sample Cleanup: Remove unbound fragment using a desalting column or buffer exchange spin column.
-
Mass Spectrometry Analysis: Analyze the protein samples by LC-MS. Deconvolute the resulting mass spectra to determine the intact mass of the protein.
-
Data Analysis: Compare the mass of the protein incubated with the fragment to the DMSO control. A mass increase corresponding to the molecular weight of the fragment (or a fragment thereof, if a leaving group is involved) indicates covalent modification.
Expected Mass Shift Calculation:
-
Molecular Weight of this compound: C12H13N3O4 = 263.25 Da
-
Expected mass of protein + fragment = Mass of protein + 263.25 Da
Conclusion and Future Directions
This compound is a promising starting point for FBDD campaigns. Its privileged indazole core, combined with the strategic placement of a nitro group and a versatile Boc protecting group, provides multiple avenues for hit discovery and optimization. The protocols outlined in this application note provide a robust framework for identifying and validating hits, as well as for exploring the potential for covalent inhibition. Subsequent steps in a drug discovery program would involve co-crystallization of the fragment with the target protein to obtain structural information, followed by structure-guided medicinal chemistry efforts to grow the fragment into a potent and selective lead compound.
References
-
Activities of 7-nitroindazole and 1-(2-(trifluoromethylphenyl)-imidazole independent of neuronal nitric-oxide synthase inhibition. PubMed. Available at: [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PubMed. Available at: [Link]
-
7-nitroindazole – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. Available at: [Link]
-
tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. PubChem. Available at: [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC - NIH. Available at: [Link]
-
7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. PubMed. Available at: [Link]
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
-
Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. PubMed. Available at: [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCr. Available at: [Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. ResearchGate. Available at: [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. Available at: [Link]
-
7-Nitroindazole and methylene blue, inhibitors of neuronal nitric oxide synthase and NO-stimulated guanylate cyclase, block MK-801-elicited behaviors in mice. PubMed. Available at: [Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. NIH. Available at: [Link]
-
Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. Available at: [Link]
-
Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. Available at: [Link]
-
Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. PubMed. Available at: [Link]
-
Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal. PubMed. Available at: [Link]
-
Fragment-Based Drug Discovery Conference Information. Cambridge Healthtech Institute. Available at: [Link]
-
N-tert-butyl-1H-indazole-7-carboxamide. PubChem. Available at: [Link]
-
7-Nitroindazole. PubChem. Available at: [Link]
-
Rapid covalent-probe discovery by electrophile fragment screening. ResearchGate. Available at: [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC - NIH. Available at: [Link]
Sources
- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 2. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Activities of 7-nitroindazole and 1-(2-(trifluoromethylphenyl)-imidazole independent of neuronal nitric-oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Nitration of Boc-Protected Indazole
Introduction
Nitro-substituted indazoles are crucial building blocks in medicinal chemistry and drug development, frequently serving as precursors for a wide range of therapeutic agents, including kinase inhibitors. The nitration of the indazole scaffold, however, is a notoriously challenging transformation. Achieving high yields and controlling regioselectivity requires a nuanced understanding of the substrate's reactivity and careful optimization of reaction conditions. The use of a tert-butyloxycarbonyl (Boc) protecting group is a common strategy to modulate reactivity, yet researchers often encounter issues ranging from low conversion to the formation of complex isomeric mixtures and undesirable byproducts.
This guide provides a comprehensive troubleshooting resource for scientists and researchers engaged in the nitration of Boc-protected indazoles. Structured in a practical question-and-answer format, it addresses common experimental failures, explains the underlying chemical principles, and offers field-proven solutions to enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Boc-protecting group in indazole nitration?
The tert-butyloxycarbonyl (Boc) group serves several critical functions. Primarily, it protects the N-H proton of the indazole ring, preventing side reactions at this position and improving the solubility of the substrate in organic solvents.[1] The bulky and electron-withdrawing nature of the Boc group also modulates the electronic properties of the indazole ring system, which can influence the regioselectivity of the electrophilic nitration.[2] While it directs the reaction, it doesn't always guarantee a single isomer, and its lability under strong acidic conditions is a key factor to consider when choosing a nitrating agent.[1][3]
Q2: What is the expected regioselectivity for the nitration of 1-Boc-indazole?
The nitration of 1-Boc-indazole typically yields a mixture of isomers, with the primary products being the 5-nitro and 3-nitro derivatives. The indazole ring itself is an electron-rich heteroaromatic system, susceptible to electrophilic aromatic substitution.[4] The precise ratio of isomers is highly dependent on the reaction conditions, particularly the nitrating agent, solvent, and temperature.
-
Position 5: Nitration at C5 is often favored due to the electronic directing effect of the bicyclic system.
-
Position 3: The C3 position is also activated towards electrophilic attack. Some modern methods using radical pathways have been developed for selective C3 nitration.[5][6][7][8]
-
Other Positions (4, 6, 7): Nitration at C4, C6, and C7 is also possible, though often occurs to a lesser extent unless influenced by other substituents on the benzene portion of the ring.
Controlling this regioselectivity is one of the principal challenges addressed in the troubleshooting section.
Q3: What are the common nitrating agents used for this transformation?
The choice of nitrating agent is critical and ranges from classical harsh reagents to milder, more modern alternatives.
-
Mixed Acid (HNO₃/H₂SO₄): This is the most powerful and traditional nitrating system.[4] However, its strong acidity can cause cleavage of the Boc-protecting group and often leads to over-nitration and poor selectivity.[3]
-
Metal Nitrates (e.g., Fe(NO₃)₃, Bi(NO₃)₃): These reagents offer milder reaction conditions, reducing the risk of deprotection and improving functional group tolerance.[9][10] They are often used in academic settings for achieving specific regioselectivity.
-
N-Nitro Reagents (e.g., N-Nitropyrazoles): These are modern, powerful nitrating agents that can act as a controlled source of the nitronium ion (NO₂⁺) under mild conditions, offering excellent functional group tolerance.[11][12]
-
tert-Butyl Nitrite (TBN): Often used in radical nitration protocols, TBN can provide alternative pathways to access specific isomers, such as the 3-nitroindazole.[2][7]
Q4: How should I monitor the reaction progress effectively?
Effective reaction monitoring is key to maximizing yield and minimizing byproduct formation.
-
Thin-Layer Chromatography (TLC): TLC is the simplest method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to resolve the starting material, product isomers, and any major byproducts. The product spots will be more polar than the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for unambiguous monitoring. It allows you to track the consumption of starting material and the formation of product isomers (which will have the expected mass increase of 45.00 g/mol ) and identify potential byproducts like deprotected or di-nitrated species.[13][14]
Troubleshooting Guide
Problem 1: My reaction shows low or no conversion of the starting material.
This is a common issue that can usually be traced back to the reagents or reaction setup.
-
Q: Could my nitrating agent be the problem?
-
A: Yes, this is a primary suspect. Nitric acid can be of variable concentration; always use a fresh, unopened bottle of fuming nitric acid (≥90%) if possible. For solid nitrating agents like metal nitrates, ensure they have been stored in a desiccator, as they can be hygroscopic. The active electrophile, the nitronium ion (NO₂⁺), is generated from nitric acid under acidic conditions; moisture will inhibit its formation.[4]
-
-
Q: Is the reaction temperature critical?
-
A: Absolutely. Nitration is a highly exothermic reaction.[15] Many protocols call for an initial temperature of 0 °C or even lower to control the reaction rate and prevent decomposition.[16] If the temperature is too low, the activation energy barrier may not be overcome. Conversely, if the temperature is too high, it can lead to byproduct formation (see Problem 3). Carefully monitor the internal temperature during the addition of reagents and throughout the reaction.
-
-
Q: How do I ensure my starting material is pure?
-
A: Impurities in your 1-Boc-indazole can inhibit the reaction. Confirm the purity of your starting material by NMR or LC-MS before starting. If it has been stored for a long time, consider purifying it by recrystallization or column chromatography.
-
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low-yield nitration.
Problem 2: I'm getting a mixture of isomers that are difficult to separate.
Achieving high regioselectivity is often the greatest challenge.
-
Q: How can I improve the ratio of the desired isomer?
-
A: The isomer ratio is a function of kinetic versus thermodynamic control.[17]
-
Temperature: Lowering the reaction temperature (e.g., to -20 °C or 0 °C) often increases selectivity by favoring the kinetically preferred product.
-
Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and thus the product ratio. Experiment with different solvents, such as acetic acid, dichloromethane, or acetonitrile.
-
Nitrating Agent: Different nitrating agents have inherent selectivity. While mixed acid might give one ratio, a bulkier reagent like an N-nitropyrazole may favor a different, more sterically accessible position.[11]
-
-
-
Q: What are the best techniques for separating nitro-indazole isomers?
-
A: Separation can be challenging due to the similar polarities of the isomers.
-
Column Chromatography: This is the most common method. Use a high-resolution silica gel and a shallow gradient of a solvent system like Ethyl Acetate/Hexanes or Dichloromethane/Methanol.
-
Recrystallization: If a solid product is obtained, fractional recrystallization from different solvent systems (e.g., ethanol/water, acetone/hexane) can be effective for enriching one isomer.[18]
-
Preparative HPLC: For very difficult separations, preparative HPLC is a reliable but more resource-intensive option.[14]
-
-
Problem 3: My main products are di-nitrated, deprotected, or oxidized species.
The formation of byproducts is typically a sign that the reaction conditions are too harsh.
-
Q: How do I prevent di-nitration?
-
A: Di-nitration occurs when the mono-nitrated product, which is still an activated aromatic ring, undergoes a second nitration. To prevent this:
-
Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent. Start with 1.05 to 1.1 equivalents.
-
Temperature: Maintain low temperatures. Higher temperatures provide the activation energy for the less favorable second nitration.[15]
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-reaction.
-
-
-
Q: My product seems to have lost the Boc group. Why?
-
A: The Boc group is acid-labile. If you are using a strong acid system like HNO₃/H₂SO₄, deprotection is a significant risk.[1] The resulting unprotected nitro-indazole can then react further or complicate purification.
-
Solution: Switch to a milder, non-acidic, or less acidic nitrating agent (e.g., Fe(NO₃)₃ in acetonitrile).[9] If you must use strong acid, perform the reaction at the lowest possible temperature and for the shortest possible time.
-
-
-
Q: I see other unexpected byproducts. What could they be?
-
A: Nitric acid is a strong oxidant. Under harsh conditions, it can oxidize sensitive functional groups on your molecule or lead to the formation of phenolic byproducts and polymeric tars.[3] Using milder conditions and maintaining an inert atmosphere (if the protocol calls for it) can minimize these oxidative side reactions.
-
Optimized Protocol: Nitration of 1-Boc-Indazole with HNO₃ in Acetic Acid
This protocol provides a starting point for the controlled nitration of 1-Boc-indazole, favoring the 5-nitro isomer. It uses acetic acid as a solvent to moderate the reactivity of nitric acid.
Materials:
-
1-Boc-indazole
-
Glacial Acetic Acid
-
Fuming Nitric Acid (≥90%)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-Boc-indazole (1.0 eq.) in glacial acetic acid (approx. 10 mL per 1 g of substrate).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath. Ensure the internal temperature is stable.
-
Reagent Preparation: In the dropping funnel, prepare a solution of fuming nitric acid (1.05 eq.) in glacial acetic acid (2 mL per 1 mL of HNO₃).
-
Slow Addition: Add the nitric acid solution dropwise to the stirred indazole solution over 20-30 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: Stir the reaction mixture at 0-5 °C. Monitor the progress every 15-30 minutes by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture until gas evolution ceases and the pH is neutral (~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude mixture of isomers by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Data Summary: Comparison of Nitration Conditions
| Nitrating Agent | Solvent | Temp. (°C) | Typical Yield | Major Isomer(s) | Key Considerations |
| HNO₃ / H₂SO₄ | H₂SO₄ | 0 to 25 | 40-70% | Mixture (5-NO₂, 7-NO₂) | Harsh conditions, risk of deprotection and di-nitration.[9] |
| HNO₃ | Acetic Acid | 0 to 10 | 60-85% | 5-NO₂ | Milder than mixed acid, good starting point. |
| Fe(NO₃)₃ | Acetonitrile | 80 | 60-78% | 7-NO₂ | Selective for C7 on 2H-indazoles, may offer different selectivity on 1-Boc.[9] |
| t-Butyl Nitrite | Acetonitrile | 80 | 50-90% | 3-NO₂ | Radical mechanism, selective for C3.[7] |
Reaction Mechanism Overview
The electrophilic nitration of Boc-protected indazole proceeds via a classical electrophilic aromatic substitution mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 17. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Purification of tert-Butyl 7-nitro-1H-indazole-1-carboxylate
Welcome to the dedicated technical support guide for navigating the common and complex challenges associated with the purification of tert-Butyl 7-nitro-1H-indazole-1-carboxylate (CAS No: 173459-52-4). This molecule is a critical intermediate in the synthesis of various pharmacologically active compounds, and achieving high purity is paramount for successful downstream applications. This guide is structured to provide practical, experience-driven advice in a direct question-and-answer format, moving from general queries to specific, hands-on troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when handling this compound for the first time.
Q1: What is the expected physical appearance of crude this compound after synthesis and initial workup?
A: It is very common for the crude product to present as a thick, viscous oil or a gummy, amorphous solid, often with a yellow to dark brown coloration.[1][2][3] This appearance is typically due to the presence of residual solvents, isomeric impurities, and colored byproducts formed during the nitration reaction. Do not be alarmed by this initial state; it is the expected starting point for purification.
Q2: My purified product is a persistent oil or "gummy solid." Why won't it crystallize?
A: The reluctance of this compound to crystallize is a significant challenge. The primary cause is often the presence of minor impurities that inhibit the formation of a crystal lattice. Even after chromatography, trace amounts of regioisomers (e.g., the 5-nitro- or 6-nitro- isomers) or residual high-boiling solvents like ethyl acetate or DMF can act as "crystallization poisons." The bulky tert-butyl group and the nitro group's electronic effects can also contribute to a lower melting point and a tendency to form amorphous solids.
Q3: What are the primary impurities I should be trying to remove?
A: The impurity profile is largely dependent on the synthetic route, but several classes of impurities are common:
-
Regioisomers: The nitration of the indazole core may not be perfectly selective, leading to the formation of other nitro-indazole isomers. These are often the most challenging impurities to separate due to their very similar polarities.
-
Starting Material: Incomplete reaction will leave unreacted tert-Butyl 1H-indazole-1-carboxylate.
-
Deprotected Product: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acid. Exposure to acidic conditions during workup or on standard silica gel can cause partial hydrolysis, yielding 7-nitro-1H-indazole.
-
Reaction Byproducts: Nitration reactions can generate colored impurities, potentially from dimer formation or other side reactions.[4]
Q4: How should I store the purified compound to ensure its stability?
A: Nitroaromatic compounds can be sensitive to light and heat. The purified product should be stored in an amber vial to protect it from light. For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[5] This minimizes the risk of gradual decomposition, which can manifest as a darkening of the material over time.
Section 2: Troubleshooting Guide for Purification
This guide provides solutions to specific problems you may encounter during the purification workflow.
Problem: After flash chromatography, my yield is significantly lower than expected.
-
Plausible Cause 1: Irreversible Adsorption or Decomposition on Silica Gel. Standard silica gel is slightly acidic, which can lead to the hydrolysis of the acid-labile Boc-protecting group. The resulting free NH-indazole is more polar and may streak or remain on the column. The nitro group can also have strong interactions with the silica surface.
-
Solution:
-
Neutralize the Silica: Before preparing your column, slurry the silica gel in the starting eluent containing 0.5-1% triethylamine (Et₃N) or another volatile base. This deactivates the acidic sites and significantly reduces the risk of deprotection and product loss.
-
Optimize Solvent Polarity: Ensure your eluent system provides an appropriate Rf value (typically 0.2-0.35) for the target compound. If the compound is spending too much time on the column, the chances of decomposition increase.
-
Consider Alternative Stationary Phases: If the problem persists, switching to neutral or basic alumina as the stationary phase can be an effective alternative.
-
Problem: My TLC shows one clean spot, but subsequent HPLC or NMR analysis reveals a persistent impurity.
-
Plausible Cause: Co-elution of Isomers. This is the most common reason for this observation. Regioisomers of nitro-indazoles often have nearly identical polarities in standard solvent systems (e.g., ethyl acetate/hexane), making them appear as a single spot on a TLC plate.
-
Solution:
-
Modify the Mobile Phase: Introduce a third solvent to alter the selectivity of the separation. Adding dichloromethane (DCM) or a small amount of methanol to your ethyl acetate/hexane system can often resolve isomers that co-elute in a two-solvent system.
-
Improve Resolution: Use a high-performance flash chromatography (HPFC) system with a high-quality silica column. The smaller particle size and more uniform packing lead to much higher resolution than standard flash chromatography.
-
Preparative HPLC: For obtaining material of the highest purity (>99%), preparative reverse-phase HPLC is the most effective, albeit more resource-intensive, method.
-
Problem: My final product is a pure, but intractable, thick oil.
-
Plausible Cause: Trapped Residual Solvents. Even under high vacuum, high-boiling solvents like ethyl acetate can be trapped within a viscous oil. This prevents solidification.
-
Solution:
-
Co-evaporation: Dissolve the oil in a minimal amount of a volatile solvent like dichloromethane (DCM). Add a larger volume of a non-polar solvent in which the product is poorly soluble, such as hexane or pentane. Evaporate the mixture on a rotary evaporator. The volatile DCM will help to azeotropically remove the trapped, higher-boiling solvent. Repeat 2-3 times.
-
Trituration: After co-evaporation, add cold hexane or a hexane/ether mixture to the flask. Use a spatula to scratch the inside of the flask vigorously. This mechanical agitation can induce nucleation and cause the product to precipitate as a solid or powder. The process can be aided by cooling the mixture in an ice bath.
-
Seed Crystals: If you have ever successfully solidified the material, saving a few crystals to "seed" future batches can dramatically facilitate crystallization.
-
Section 3: Recommended Experimental Protocols
These protocols provide a validated starting point for your purification efforts. Always perform a small-scale trial before committing your entire batch.
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to minimize degradation and improve separation.
-
Slurry Preparation: In a beaker, add your required amount of silica gel (60-120 mesh). Add your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 1% triethylamine. Stir gently to create a uniform slurry.
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed evenly. Ensure no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading). This technique provides superior resolution compared to liquid loading.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with your starting solvent system (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity (gradient elution) to 80:20 Hexane:EtOAc or as determined by your initial TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC. Use a suitable stain (e.g., potassium permanganate or UV light) to visualize the spots.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. Co-evaporate with hexane to remove residual ethyl acetate and triethylamine.
Protocol 2: Purity Assessment by HPLC
A robust HPLC method is essential for accurately determining the purity of the final product.[6][7]
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Acid modifier ensures sharp peak shapes by protonating silanol groups. |
| Mobile Phase B | Acetonitrile + 0.1% TFA or Formic Acid | Standard organic eluent for reverse-phase chromatography. |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min | A gradient is crucial to separate closely related isomers and then wash out any highly retained impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures run-to-run reproducibility of retention times. |
| Detection | UV at 254 nm and 320 nm | The nitro-indazole core has strong UV absorbance. Monitoring multiple wavelengths can help distinguish impurities. |
| Sample Prep. | Dissolve ~1 mg of sample in 1 mL of Acetonitrile. | Ensure the sample is fully dissolved before injection. |
Section 4: Visual Workflows and Data
Purification & Troubleshooting Workflow
This diagram outlines the decision-making process for purifying this compound.
Caption: Decision workflow for purification and troubleshooting.
Typical Chromatography Solvent Systems
The optimal system must be determined empirically using TLC, but this table provides excellent starting points.
| Solvent System (v/v) | Typical Rf | Notes |
| Hexane / Ethyl Acetate (9:1) | 0.2 - 0.4 | Good starting point for initial separation.[1] |
| Hexane / Ethyl Acetate (7:3) | 0.4 - 0.6 | For eluting the product if it moves too slowly in 9:1.[2] |
| Hexane / DCM / Ethyl Acetate (8:1:1) | Variable | The addition of DCM can improve the separation of close-eluting isomers. |
| Petroleum Ether / Ethyl Acetate (9:1) | 0.2 - 0.4 | An alternative non-polar solvent to hexane.[1] |
References
-
Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. (n.d.). American Chemical Society. Retrieved from [Link]
-
Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. International Union of Crystallography. Retrieved from [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2022). MDPI. Retrieved from [Link]
-
N-tert-butyl-1H-indazole-7-carboxamide. (n.d.). Chembest. Retrieved from [Link]
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021). Google Patents.
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
N-tert-butyl-1H-indazole-7-carboxamide. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1][3][8]triazin-4(6H)-ones. (2022). MDPI. Retrieved from [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (2017). Longdom Publishing. Retrieved from [Link]
-
Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. (2023). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. (2013). ResearchGate. Retrieved from [Link]
-
Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. (2012). ResearchGate. Retrieved from [Link]
-
tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
tert-butyl 5-nitro-1H-indazole-1-carboxylate. (n.d.). ChemBK. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 173459-52-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
Technical Support Center: Troubleshooting Boc Deprotection of Nitro-Substituted Indazoles
Welcome to the technical support center for chemists and researchers navigating the complexities of synthetic organic chemistry. This guide is dedicated to providing in-depth troubleshooting assistance for a particularly challenging transformation: the cleavage of the tert-butyloxycarbonyl (Boc) protecting group from nitro-substituted indazole scaffolds. The presence of the electron-withdrawing nitro group significantly modifies the reactivity of the indazole core, often leading to unexpected side reactions or incomplete deprotection under standard conditions.
This resource is structured to address specific experimental issues in a direct question-and-answer format, combining established chemical principles with practical, field-proven solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the Boc deprotection of nitro-indazoles. Each entry details the issue, explores the underlying chemical causes, and provides step-by-step protocols for resolution.
Issue 1: Incomplete or Stalled Deprotection with Standard Acidic Conditions (TFA/DCM)
Question: I am treating my N-Boc-nitro-indazole with 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), but the reaction is sluggish and I'm recovering significant amounts of starting material even after prolonged reaction times. What's happening and how can I drive the reaction to completion?
Probable Cause: The electron-withdrawing nature of the nitro group decreases the basicity of the nitrogen atoms in the indazole ring.[1][2][3] This deactivation makes the carbamate nitrogen less susceptible to protonation, which is the requisite first step in the acid-catalyzed deprotection mechanism. Consequently, stronger acidic conditions are often necessary to efficiently cleave the Boc group compared to more electron-rich heterocyclic systems.
Solutions:
Option A: Increase Acid Strength
For substrates resistant to standard TFA conditions, switching to a stronger acid system is often effective.
-
Protocol 1: 4M HCl in Dioxane
-
Dissolve the N-Boc-nitro-indazole substrate in a minimal amount of anhydrous 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (commercially available or prepared by bubbling HCl gas through the solvent).
-
Stir the reaction at room temperature (20-25°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Option B: Lewis Acid Catalysis
Lewis acids can offer an alternative pathway for Boc cleavage, avoiding the highly protic environment of strong Brønsted acids.
-
Protocol 2: Zinc Bromide (ZnBr₂) in DCM
-
Dissolve the N-Boc-nitro-indazole in anhydrous DCM.
-
Add 1.5 to 2.0 equivalents of anhydrous zinc bromide.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress closely by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate or a mild chelating agent like EDTA to sequester the zinc salts.
-
Proceed with a standard aqueous workup and extraction as described in Protocol 1.
-
| Method | Reagents | Typical Conditions | Key Advantages |
| Stronger Brønsted Acid | 4M HCl in Dioxane | RT, 1-4 h | Generally faster and more effective for deactivated substrates. |
| Lewis Acid Catalysis | ZnBr₂ in DCM | RT | Milder conditions, potentially offering better selectivity with other acid-sensitive groups.[4] |
Issue 2: Formation of Unidentified, Highly Polar Byproducts
Question: Upon attempting deprotection, my reaction mixture turns dark, and TLC/LC-MS analysis shows the formation of multiple, highly polar byproducts instead of my desired product. What could be causing this decomposition?
Probable Cause: Nitro-substituted aromatic systems, including indazoles, can be susceptible to nucleophilic aromatic substitution (SNAr) reactions under certain conditions. While standard acidic deprotection is primarily an electrophilic process, side reactions can occur. Additionally, the strongly acidic and potentially oxidizing conditions can lead to ring-opening or other degradation pathways, particularly with extended reaction times or elevated temperatures. Some reagents used for deprotection under "neutral" conditions, such as those involving nitric acid, can lead to unwanted oxidation of sensitive heterocycles.[5]
Solutions:
Option A: Milder, Non-Acidic Deprotection
To circumvent acid-mediated degradation, non-acidic methods can be employed. Thermal deprotection is a clean and effective alternative for many substrates.
-
Protocol 3: Thermal Deprotection in a High-Boiling Solvent
-
Dissolve the N-Boc-nitro-indazole in a high-boiling point, inert solvent such as toluene, xylene, or Dowtherm A.
-
Heat the reaction mixture to reflux (typically 110-180°C, depending on the solvent and substrate stability).[6]
-
Monitor the reaction carefully by TLC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
-
Option B: Alternative Basic or Reductive Conditions
For specific indazole isomers or substrates with other sensitive functional groups, basic or reductive cleavage methods might offer superior selectivity and prevent degradation.
-
Protocol 4: Sodium Methoxide in Methanol This method is particularly effective for N-Boc protected indazoles and can be advantageous when acidic conditions must be avoided.[7]
-
Dissolve the N-Boc-nitro-indazole in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe).
-
Stir the reaction at room temperature for 1-3 hours.[7]
-
Monitor progress by TLC.
-
Upon completion, neutralize the reaction with a mild acid (e.g., dilute aqueous HCl or ammonium chloride) and proceed with extraction.
-
-
Protocol 5: Sodium Borohydride in Ethanol Recent studies have shown that NaBH₄ in ethanol can selectively cleave the N-Boc group from pyrazoles and imidazoles, and may be applicable to indazoles, while leaving other Boc-protected amines intact.[6]
-
Dissolve the N-Boc-nitro-indazole in ethanol (95% or absolute).
-
Add 1.5 to 3.0 equivalents of sodium borohydride (NaBH₄).
-
Stir the mixture at room temperature for 3-5 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water or dilute acetic acid.
-
Perform a standard aqueous workup and extraction.
-
Caption: Decision workflow for selecting a Boc deprotection method.
Issue 3: Loss of the Nitro Group During Deprotection
Question: I am successfully removing the Boc group, but I am also observing a significant amount of a byproduct that appears to be my indazole core without the nitro group. What conditions are causing this reduction?
Probable Cause: Certain deprotection methods, particularly those employing catalytic hydrogenation (e.g., H₂/Pd-C) or specific metallic reducing agents, will readily reduce aromatic nitro groups to amines.[8] While catalytic hydrogenation is not a standard Boc deprotection method, it's crucial to ensure that no residual catalyst from a previous step is carried over. Some conditions, though not explicitly designed for reduction, can facilitate this transformation.
Solutions:
-
Avoid Reductive Reagents: Strictly avoid any conditions known to reduce nitro groups. This includes catalytic hydrogenation, dissolving metals (like Fe, Sn, or Zn in acid), and strong hydride reagents if not used selectively.
-
Reagent Purity: Ensure that all reagents and solvents are pure and free from contaminants that could act as reducing agents.
-
Choose a Non-Reductive Method: Stick to the well-established non-reductive methods detailed in this guide, such as:
-
Strong acid cleavage (TFA, HCl).
-
Lewis acid cleavage (ZnBr₂).
-
Thermal deprotection.
-
Base-mediated cleavage (NaOMe).
-
Caption: General experimental workflow for Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc group used for indazole protection if it can be difficult to remove? A1: The Boc group is widely used due to its general stability to a vast range of reaction conditions, including nucleophilic attack, hydrogenation, and mild basic conditions.[7][9] This robustness allows for extensive synthetic modifications on other parts of the molecule before the final deprotection step. While its removal from nitro-indazoles can be challenging, the methods described above provide reliable pathways for its cleavage.
Q2: Can I use microwave heating to accelerate the thermal deprotection? A2: Yes, microwave-assisted heating can significantly shorten reaction times for thermal deprotection. However, it requires careful optimization to avoid rapid decomposition of the nitro-indazole substrate. Small-scale test reactions should be performed to determine the optimal temperature and time, as localized overheating can lead to charring and byproduct formation.
Q3: My substrate also contains a tert-butyl ester. Can I selectively remove the N-Boc group? A3: This is a classic challenge in synthetic chemistry, as both groups are acid-labile. Selective deprotection is difficult but can sometimes be achieved under very carefully controlled, mild acidic conditions.[10] Using Lewis acids like ZnBr₂ may offer some selectivity.[4] Alternatively, employing a non-acidic method for Boc removal, such as the NaOMe/MeOH protocol[7] or the NaBH₄/EtOH method[6], would be the most reliable strategy to preserve the tert-butyl ester.
Q4: Does the position of the nitro group (e.g., 4-nitro, 5-nitro, 6-nitro) affect the ease of deprotection? A4: Yes, the position of the nitro group influences the electronic distribution within the indazole ring system and thus affects the basicity of the ring nitrogens. While all nitro-indazoles are deactivated compared to the parent indazole, the magnitude of this effect varies with the substituent's position. This can lead to subtle differences in the required deprotection conditions. It is always advisable to perform small-scale test reactions to find the optimal conditions for a specific isomer.
References
-
Strazzolini, P., Melloni, T., & Giumanini, A. G. (2001). Selective nitrolytic deprotection of N -BOC-amines and N -BOC-amino acids derivatives. Tetrahedron, 57(43), 9033–9043. [Link]
-
Wuts, P. G. M. (2002). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ChemInform, 33(23). [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963. [Link]
-
Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333-6335. [Link]
-
Muthusamy, S., & Gunanathan, C. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25063-25069. [Link]
-
Yadav, J. S., Balanarsaiah, E., Raghavendra, S., & Satyanarayana, M. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
-
Russell, A. G., Ragoussi, M.-E., Ramalho, R., Wharton, C. W., Carteau, D., Bassani, D. M., & Snaith, J. S. (2010). Alpha-carboxy-6-nitroveratryl: a photolabile protecting group for carboxylic acids. The Journal of Organic Chemistry, 75(13), 4648–4651. [Link]
-
Kocienski, P. J. (2005). Acid-labile protecting groups. In Protecting Groups (3rd ed., pp. 186-244). Thieme. [Link]
-
Various Authors. (n.d.). Simple and efficient cleavage reaction of the boc group in heterocyclic compounds. Semantic Scholar. [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
-
Reddit Community. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
ResearchGate. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
-
ResearchGate. (2003). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. [Link]
-
Lead Sciences. (n.d.). 5-Nitro-1H-indazole-3-carboxylic acid. [Link]
-
Vladimiroff, T. (1995). Acidity and Basicidity of Nitro Substituted Imidazoles. Defense Technical Information Center. [Link]
-
ResearchGate. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. [Link]
-
ResearchGate. (2004). On the relationships between basicity and acidity in azoles. [Link]
- Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
-
ChemRxiv. (2023). Nitroreductase-triggered indazole formation. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sci-hub.box [sci-hub.box]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Selective Reduction of 7-Nitroindazoles
Welcome to the Technical Support Center, a dedicated resource for researchers, chemists, and drug development professionals navigating the nuanced landscape of nitro group reductions, specifically concerning 7-nitroindazoles. The conversion of a nitro group to an amine is a foundational transformation in organic synthesis. However, the electron-rich and structurally sensitive nature of the indazole core presents unique challenges, most notably the propensity for over-reduction and undesired side reactions.
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic rationale to empower you to achieve high-yielding, chemoselective reductions of 7-nitroindazoles to the corresponding 7-aminoindazoles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the reduction of 7-nitroindazoles in a practical question-and-answer format.
Q1: My reduction of 7-nitroindazole resulted in a complex mixture of products, including the suspected over-reduced species. What is happening and how can I prevent it?
A1: Root Cause Analysis & Mitigation Strategies
Over-reduction is a common pitfall, often stemming from a reaction proceeding beyond the desired amine to form hydroxylamines, or even cleavage of the N-N bond in the indazole ring under harsh conditions. The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[1] The choice of reducing agent and reaction conditions are paramount to stopping the reaction at the amine stage.
Troubleshooting Steps:
-
Re-evaluate Your Reducing System:
-
Catalytic Hydrogenation (e.g., Pd/C, PtO₂): This is a powerful method but can be too aggressive.[2] Over-reduction is likely if hydrogen pressure is too high, the catalyst loading is excessive, or the reaction time is prolonged.
-
Solution: Reduce catalyst loading (start with 5-10 mol%), decrease hydrogen pressure (1 atm is often sufficient), and meticulously monitor the reaction by TLC or LC-MS to stop it upon consumption of the starting material.[3]
-
-
Metal/Acid Systems (e.g., SnCl₂, Fe/HCl): These are generally more chemoselective.[2][4] Tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a reliable choice for nitro group reduction in the presence of other reducible functionalities.[5]
-
Solution: If using SnCl₂, ensure you are using the dihydrate (SnCl₂·2H₂O) and an adequate number of equivalents (typically 3-5 eq). The reaction often requires heating to reflux.[6]
-
-
-
Solvent & Temperature Control:
-
Poor solubility of the starting material can lead to localized high concentrations of the reducing agent, promoting side reactions.[6]
-
Solution: Ensure your 7-nitroindazole is fully dissolved. Consider using a co-solvent system if necessary. For catalytic hydrogenations, protic solvents like ethanol or acetic acid are often beneficial.[6]
-
-
Many reduction reactions are exothermic. A lack of temperature control can lead to runaway reactions and the formation of byproducts.[6]
-
Solution: For highly reactive systems, consider cooling the reaction mixture in an ice bath during the addition of the reducing agent.
-
-
Q2: I am observing the formation of colored impurities, possibly azoxy or azo compounds. How can I suppress these side reactions?
A2: Understanding and Preventing Dimerization
The formation of azoxy and azo compounds arises from the condensation of the intermediate nitroso and hydroxylamine species. This is particularly prevalent when using certain metal hydrides.[7]
Mitigation Strategies:
-
Choice of Reductant: Avoid harsh reducing agents like LiAlH₄ for aromatic nitro reductions, as they are known to produce azo products.[2]
-
Stoichiometry is Key: Ensure a sufficient excess of the reducing agent is present to drive the reaction completely to the amine, minimizing the concentration of reactive intermediates.[6]
-
Acidic Conditions: Using metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl) helps to protonate the intermediates, making them less likely to dimerize.[4]
Q3: My 7-nitroindazole has other functional groups (e.g., halogens, esters). How do I selectively reduce the nitro group without affecting them?
A3: Achieving Chemoselectivity
This is a critical consideration in multi-step syntheses. The key is to choose a reducing system with a known selectivity profile.
Recommended Selective Reagents:
| Functional Group to Preserve | Recommended Reducing System | Rationale & Considerations |
| Halogens (Cl, Br, I) | SnCl₂·2H₂O in EtOH/EtOAc[5] | Catalytic hydrogenation with Pd/C is notorious for causing dehalogenation.[5] SnCl₂ is an excellent choice to avoid this. |
| Esters, Amides, Nitriles | SnCl₂·2H₂O in EtOH[5] | This system is mild and highly selective for the nitro group over these functionalities. |
| Alkenes/Alkynes | Sodium sulfide (Na₂S)[2] | Can be effective and often spares carbon-carbon multiple bonds. Careful optimization is required. |
Decision-Making Workflow for Reagent Selection:
Caption: Reagent selection workflow for selective nitro reduction.
Experimental Protocols
Protocol 1: Selective Reduction of 7-Nitroindazole using Tin(II) Chloride
This protocol is highly recommended for substrates with sensitive functional groups.
Materials:
-
7-Nitroindazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol (EtOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the 7-nitroindazole (1.0 eq) in absolute ethanol.
-
Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Add ethyl acetate to the residue and carefully neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is ~7-8. Caution: This can be an exothermic process with gas evolution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 7-aminoindazole, which can be further purified by column chromatography or recrystallization if necessary.[6]
Protocol 2: Controlled Catalytic Hydrogenation
This method is efficient but requires careful monitoring to prevent over-reduction.
Materials:
-
7-Nitroindazole
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
To a round-bottom flask, add the 7-nitroindazole (1.0 eq) and the solvent (MeOH or EtOH).
-
Carefully add 10% Pd/C (5-10 mol%) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction closely by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 7-aminoindazole.[1]
Mechanistic Insights: The Nitro Reduction Pathway
The reduction of an aromatic nitro compound to an amine is a six-electron transfer process. Understanding the intermediates is crucial for troubleshooting.
Caption: Stepwise pathway for nitro group reduction.[1][8]
The key to a successful reduction is to ensure that the reaction conditions are sufficient to convert the hydroxylamine intermediate to the final amine without being so harsh that they cause undesired side reactions like ring cleavage.[8] The electron-donating nature of the resulting amino group can hinder further reduction, which aids in selectivity.[8]
References
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.PMC - NIH.
- What is the best reagent for the selective reduction of a nitro group to amine?
- A new reagent for selective reduction of nitro group.[Source Not Available]
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.Benchchem.
- Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.Benchchem.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review).[Source Not Available]
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.Master Organic Chemistry.
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.Benchchem.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.[Source Not Available]
- Nitro Reduction - Common Conditions.[Source Not Available]
- Reduction of nitro compounds.Wikipedia.
- selective reduction of nitro group without affecting other functional groups.Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with Electron-Deficient Indazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the palladium-catalyzed cross-coupling of electron-deficient indazoles. The inherent electronic properties of these substrates present unique challenges, and this document is designed to help you navigate them effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the reactivity and general approach to cross-coupling with these challenging substrates.
Q1: Why are electron-deficient indazoles (e.g., nitro-indazoles) so challenging for cross-coupling reactions?
A1: The difficulty arises from a combination of electronic and coordination effects:
-
Deactivation of the C-X Bond: Strong electron-withdrawing groups (EWGs) like nitro (NO₂) or cyano (CN) decrease the electron density of the indazole ring system. This makes the carbon-halide (C-X) bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-limiting step of the catalytic cycle.[1][2]
-
Catalyst Inhibition/Deactivation: The EWGs, particularly nitro groups, and the pyrazolic nitrogen atoms of the indazole ring can coordinate to the palladium center. This coordination can stabilize the catalyst in an off-cycle state or lead to catalyst deactivation, preventing turnover.
-
Substrate Instability: Indazoles bearing strong EWGs can be sensitive to the strongly basic conditions often employed in cross-coupling reactions, leading to decomposition or undesired side reactions.[3]
-
N-H Acidity: The unprotected N-H on the indazole ring is acidic and can react with the base. While many couplings are successful on N-H free indazoles, this interaction can sometimes interfere with the catalytic cycle, necessitating N-protection in certain cases.[1][3]
Q2: What are the most critical parameters to consider when setting up a new cross-coupling reaction with an electron-deficient indazole?
A2: Success hinges on the careful selection and optimization of four key components: the palladium source, the ligand, the base, and the solvent.
-
Catalyst System (Palladium & Ligand): This is the most crucial choice. For electron-deficient systems, you need a catalyst that is both highly active and stable. This is typically achieved by using a bulky, electron-rich phosphine ligand.[4][5] These ligands accelerate the oxidative addition and subsequent reductive elimination steps.[6]
-
Base: The base must be strong enough to facilitate the transmetalation step but not so strong that it causes substrate degradation or significant protodeboronation of the boronic acid partner.[4][7]
-
Solvent: The solvent must solubilize all components at the reaction temperature and should be rigorously deoxygenated. Aprotic polar solvents like dioxane, THF, or toluene are common.[7][8]
-
Temperature: Higher temperatures are often required to overcome the activation barrier for oxidative addition.[1] Microwave irradiation is an excellent technique for rapidly heating reactions to a precise temperature, often leading to shorter reaction times and improved yields.[3][9][10]
Q3: Should I protect the N-H of the indazole before attempting a cross-coupling reaction?
A3: Not necessarily. Numerous successful Suzuki-Miyaura couplings have been reported on N-H free indazoles, even those bearing nitro groups.[3][9][11][12] However, if you are encountering issues like low yield, catalyst deactivation, or side reactions, N-protection is a key troubleshooting step to consider.[1][13] Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent interference from the N-H proton. Be aware that some protecting groups, like Boc, can be cleaved under certain basic reaction conditions.[3]
Part 2: Troubleshooting Guide (Problem/Solution Format)
This section provides direct answers to specific experimental problems.
Problem Cluster 1: Low or No Product Yield
Q4: My Suzuki-Miyaura coupling of a 5-nitro-3-bromoindazole with an arylboronic acid is failing. I'm using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water, but I only recover starting material. What should I do?
A4: This is a classic issue where the catalyst system is not active enough to overcome the deactivated substrate. Pd(PPh₃)₄ is a reliable catalyst but often struggles with challenging substrates.[5]
Solution Pathway:
-
Switch to a More Active Catalyst System: The primary recommendation is to switch to a modern catalyst system employing a bulky, electron-rich biarylphosphine ligand. These are designed for difficult couplings.[4][12]
-
Primary Recommendation: Use a pre-catalyst like XPhos Pd G3 or SPhos Pd G2. These rapidly generate the active Pd(0) species and are highly effective for electron-deficient substrates.[4]
-
Alternative: If using a Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂, add a ligand such as XPhos, SPhos, or RuPhos.[9]
-
-
Change the Base: Aqueous Na₂CO₃ may not be optimal. Switch to a stronger, non-aqueous base.
-
Increase Temperature: If thermal heating, ensure you are at a sufficiently high temperature (e.g., 100-110 °C in dioxane). For faster and more efficient heating, consider using microwave irradiation (e.g., 120-140 °C).[1][9]
Q5: I'm attempting a Buchwald-Hartwig amination between a 4-nitro-7-chloroindazole and a primary amine. The reaction is sluggish and stalls at ~20% conversion. What could be the issue?
A5: Aryl chlorides are significantly less reactive than bromides or iodides, and this effect is compounded by the electron-deficient indazole core.[7][8] Furthermore, catalyst poisoning by the amine or the nitro group could be occurring.
Solution Pathway:
-
Ligand is Critical: For C-N coupling with aryl chlorides, highly active ligands are required.
-
Recommended Ligands: Use a Josiphos-type ligand (e.g., tBuXPhos) or a Buchwald biarylphosphine ligand like BrettPhos, which is specifically designed for coupling primary amines.[14]
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing side reactions.
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the standard choices for these challenging aminations.[7]
-
-
Check Reagent Purity: Buchwald-Hartwig reactions are notoriously sensitive to air and moisture.[7] Ensure your solvent is anhydrous, the amine is pure, and the reaction is performed under a strictly inert atmosphere (Argon is preferred).
-
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst with the appropriate ligand) can provide more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂.[8][15]
Problem Cluster 2: Side Reactions & Impurities
Q6: In my Suzuki coupling, I'm observing a significant amount of dehalogenated indazole and homo-coupled biaryl (from the boronic acid). How can I minimize these side products?
A6: These side reactions indicate that the desired catalytic cycle is inefficient.
-
Dehalogenation: Often occurs when the oxidative addition is slow, allowing for competing pathways. It can also be promoted by certain solvents or bases.
-
Homo-coupling: Results from slow transmetalation or slow reductive elimination, allowing the boronic acid to react with itself.
Solution Pathway:
-
Accelerate the Catalytic Cycle: The best way to outcompete side reactions is to speed up the desired reaction. Using a more active catalyst system (as described in Q4) with a bulky, electron-rich ligand is the most effective strategy.[1][4]
-
Optimize Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). A large excess can sometimes promote homo-coupling.
-
Use a Boronate Ester: Boronic acids, especially electron-deficient ones, can be prone to protodeboronation (reaction with a proton source to give the corresponding arene), which can lead to homo-coupling.[4] Converting the boronic acid to a more stable pinacol ester can mitigate this issue.
-
Ensure Anhydrous Conditions: Water can facilitate protodeboronation. Using anhydrous solvents and bases can help suppress this side reaction.[4]
Part 3: Visualization & Data
Catalyst Selection Workflow
This diagram provides a decision-making framework for selecting an initial set of conditions for a Suzuki-Miyaura coupling with an electron-deficient halo-indazole.
Caption: A decision tree for initial catalyst screening.
Troubleshooting Flowchart for a Failed Reaction
If your reaction fails, this logical progression can help diagnose the underlying issue.
Caption: A workflow for troubleshooting a failed reaction.
Comparison of Catalyst Systems for Suzuki-Miyaura Coupling
The following table summarizes recommended catalyst systems for the Suzuki-Miyaura coupling of electron-deficient 3-bromoindazoles based on literature precedents.
| Catalyst/Pre-catalyst | Ligand | Base | Solvent System | Temp. (°C) | Notes & Efficacy | Reference |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | Effective for various substituted bromoindazoles, including nitro-substituted ones. Microwave is key. | [3][9] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | 120 (MW) | Good to excellent yields reported for coupling with 3-bromo-indazol-5-amine. | [9] |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF/H₂O | 80-100 | Highly active system, often the first choice for difficult couplings. Promotes rapid catalysis, minimizing side reactions. | [4] |
| PdCl₂(dppf) | dppf | Na₂CO₃ | Dioxane | 100-120 | A common, relatively air-stable choice, but may be less effective than modern Buchwald systems for highly deactivated substrates. | [1] |
Part 4: Experimental Protocol Example
Representative Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo-5-nitro-1H-indazole
This protocol is a representative procedure adapted from literature reports.[1][3][9]
Materials:
-
3-Bromo-5-nitro-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane, Ethanol, and Water (e.g., in a 3:1:1 ratio)
-
Microwave reaction vial with a stir bar
Procedure:
-
Vessel Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 3-bromo-5-nitro-1H-indazole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 2 mL for a 0.2 mmol scale reaction) to the vial.
-
Sealing and Purging: Seal the vial with a cap. If possible, evacuate and backfill the vial with an inert gas (Argon) three times.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 140 °C for 20-40 minutes. Note: Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
-
Reaction Workup: After the reaction is complete (monitored by TLC or LC-MS), allow the vial to cool to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 3-aryl-5-nitro-1H-indazole product.
References
- El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309.
-
El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]
- BenchChem Technical Support. (2025). Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.
- BenchChem Technical Support. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem.
-
Reddit r/chemistry community. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]
-
Chemistry Stack Exchange community. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]
- Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura cross-coupling of free (NH) 3-bromoindazoles. ISC E-journals.
-
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
-
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health (PMC). Available at: [Link]
- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Baxendale Group Research.
- BenchChem Technical Support. (2025). Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles. BenchChem.
-
Al-Masri, A. A., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health (PMC). Available at: [Link]
- BenchChem Technical Support. (2025). Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids. BenchChem.
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]
-
Deshmukh, M. B., & Shaikh, S. A. L. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]
- BenchChem Technical Support. (2025). The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Comparative Analysis. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Navigating Regioselectivity in the Functionalization of 7-Nitroindazole: A Technical Support Guide
Welcome to the technical support center for the regioselective functionalization of 7-nitroindazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of substituting this versatile, yet challenging, heterocyclic scaffold. Here, we move beyond simple protocols to dissect the underlying principles governing regioselectivity, offering field-proven insights in a direct Q&A format to address the specific issues you encounter at the bench.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems encountered during the functionalization of 7-nitroindazole, providing causal explanations and actionable solutions.
Issue 1: Poor or Non-Existent N-Alkylation
Question: I am attempting an N-alkylation of 7-nitroindazole using an alkyl halide, but I am observing very low conversion, with the starting material remaining largely unreacted. What are the likely causes and how can I fix this?
Answer: This is a common issue often rooted in the selection of the base and solvent system, which fails to adequately generate the indazolide anion.
-
Causality: The N-H proton of 7-nitroindazole is acidic, but its deprotonation is a prerequisite for nucleophilic attack on the alkylating agent. A base that is too weak or sterically hindered may not efficiently deprotonate the indazole. Furthermore, the solubility of both the indazole and the base in the chosen solvent is critical for the reaction to proceed. For instance, using potassium carbonate (K₂CO₃) in a non-polar solvent like toluene or even a moderately polar solvent like THF can result in poor conversion because the base has limited solubility.[1]
-
Troubleshooting Steps & Recommendations:
-
Re-evaluate Your Base: Switch to a stronger base. Sodium hydride (NaH) is a highly effective choice for generating the indazolide anion.[2][3] Alternatively, cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents than K₂CO₃ and can be more effective.[1][4]
-
Optimize the Solvent: Ensure your solvent can dissolve the reactants. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices for N-alkylation reactions as they facilitate the dissolution of both the indazole salt and the base.[1][5]
-
Increase Temperature: If solubility remains an issue, gently heating the reaction mixture (e.g., to 50-90 °C) can improve reaction rates and drive the reaction to completion.[4]
-
Check Your Alkylating Agent: Ensure the alkylating agent is reactive. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If using a less reactive halide, consider converting it to a tosylate or mesylate to increase its electrophilicity.[1]
-
Issue 2: Uncontrollable N1/N2 Isomer Ratio in Alkylation
Question: My N-alkylation of 7-nitroindazole yields a mixture of N1 and N2 isomers that are difficult to separate. How can I control the regioselectivity to favor one isomer over the other?
Answer: Achieving regioselectivity in the N-alkylation of 7-nitroindazole is a nuanced challenge governed by a delicate interplay of steric and electronic factors, which can be manipulated by carefully choosing your reaction conditions. The electron-withdrawing nitro group at the C7 position has a profound electronic influence, generally directing alkylation to the N2 position.[1][2][3]
-
Causality & Strategic Control:
-
The N2-Directing Effect: The C7-nitro group withdraws electron density, making the N2 nitrogen atom more nucleophilic and thus the kinetically favored site for alkylation under many standard conditions (e.g., K₂CO₃ in DMF).[1][3]
-
Achieving N1 Selectivity (The "Hard-Soft" Approach): To favor the thermodynamically more stable N1 isomer, conditions that allow for equilibration are often necessary.[3] However, a more direct approach involves leveraging cation coordination. Using a strong, hard base like NaH in a less polar, coordinating solvent like THF can favor N1 alkylation. It is postulated that the "hard" Na⁺ cation coordinates with the N2 nitrogen and an oxygen atom of a substituent at C3 (if present), sterically hindering attack at N2 and directing the electrophile to N1.[4][5][6]
-
Achieving N2 Selectivity (Kinetic Control): To enhance the inherent preference for N2 alkylation, use conditions that favor the kinetic product. This typically involves using weaker bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like DMF.[5] For highly reliable N2 selectivity, the Mitsunobu reaction is an outstanding choice.[1][7] This reaction proceeds via a different mechanism that strongly favors the N2 isomer.[8][9]
-
-
Workflow for Directing Regioselectivity:
Caption: Decision workflow for selecting conditions for N1 vs. N2 alkylation.
Issue 3: Undesired C-H Functionalization or Halogenation
Question: I am trying to perform a Suzuki-Miyaura coupling on a bromo-7-nitroindazole, but I am seeing side products arising from C-H activation or functionalization at other positions. How can I improve the selectivity?
Answer: While N-functionalization is common, C-H functionalization and cross-coupling reactions on the indazole core require careful control to avoid side reactions. The electronic nature of the 7-nitroindazole ring influences the reactivity of its C-H bonds.
-
Causality:
-
C3-Position Reactivity: The C3 position of the indazole ring is often the most reactive site for electrophilic substitution and some metal-catalyzed reactions, especially when the nitrogen atoms are unprotected.[10][11]
-
Directing Group Effects: In palladium-catalyzed C-H activation, the outcome is heavily dependent on the directing group.[12][13][14] Without a suitable directing group, selectivity can be poor. For Suzuki-Miyaura couplings, the choice of catalyst, ligand, and base is paramount to ensure the reaction proceeds selectively at the halogenated position.[15][16][17]
-
-
Troubleshooting Steps & Recommendations:
-
Protect the N-H Group: Protecting the indazole nitrogen (e.g., with a Boc or SEM group) can significantly alter the electronic properties of the ring and block N-H related side reactions.[18][19] An N2-SEM group has been shown to effectively direct lithiation and subsequent functionalization to the C3 position.[19]
-
Optimize Suzuki-Miyaura Conditions: For selective coupling at a pre-existing halide, use a palladium catalyst system known for its high selectivity and tolerance of N-H groups. Pre-catalysts paired with bulky, electron-rich phosphine ligands like XPhos are often effective for coupling unprotected nitrogen-rich heterocyles.[16]
-
Control C-H Activation: For direct C-H functionalization, a directing group is often mandatory.[12][14] If you wish to functionalize a specific C-H bond (e.g., at C7), you may need to install a removable directing group at an adjacent position to guide the metal catalyst.[15]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the chemistry of 7-nitroindazole.
Q1: What is the primary role of the nitro group in directing regioselectivity?
The 7-nitro group is a strong electron-withdrawing group. Its primary role is to decrease the electron density of the benzene portion of the indazole ring and influence the relative nucleophilicity of the N1 and N2 atoms. This electronic pull generally makes the N2 position more electron-rich and nucleophilic compared to the N1 position, leading to a kinetic preference for substitution at N2.[1][3][6]
Q2: Are there reliable methods to achieve exclusive N1 or N2 substitution?
-
For Exclusive N2 Substitution: The Mitsunobu reaction is highly reliable for achieving N2-alkylation with excellent selectivity.[1][7] The reaction of an alcohol with 7-nitroindazole in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD consistently yields the N2-substituted product.[8][9]
-
For High N1 Selectivity: While achieving 100% N1 selectivity can be challenging, the use of NaH in THF provides a robust method for obtaining high N1:N2 ratios, often exceeding 95:5 for many substrates.[2][3] Another strategy involves a two-step process: regioselective N1-acylation followed by reduction.[1]
Q3: How do steric effects influence regioselectivity in 7-nitroindazole functionalization?
Steric hindrance plays a crucial role, particularly in concert with electronic effects. The substituent at the C7 position (the nitro group) creates steric bulk around the N1 position. This steric crowding can disfavor the approach of bulky electrophiles to the N1 nitrogen, thereby enhancing the inherent electronic preference for attack at the less hindered N2 position.[3] This effect is an important consideration when selecting both the alkylating agent and the reaction conditions.
Q4: Can I functionalize the C3 position of 7-nitroindazole directly?
Direct C3 functionalization of 7-nitroindazole without N-protection is challenging due to the higher nucleophilicity of the nitrogen atoms.[11] A common and effective strategy is to first protect the indazole at the N2 position, often with a group like SEM-Cl.[19] This protection scheme blocks reaction at the nitrogens and facilitates regioselective deprotonation (lithiation) at the C3 position using a strong base like n-BuLi. The resulting C3-lithiated species can then react with a variety of electrophiles to install the desired functional group.[10][19]
Q5: What are the best starting points for synthesizing 7-nitroindazole itself?
The classical and most cited route for the synthesis of 7-nitroindazole involves the diazotization and cyclization of 2-methyl-6-nitroaniline.[20][21] The process typically involves reacting the starting aniline derivative with sodium nitrite in the presence of an acid like acetic acid.[20][21]
Section 3: Key Experimental Protocols
Protocol 1: N2-Selective Alkylation via Mitsunobu Reaction
This protocol provides a reliable method for obtaining the N2-alkylated isomer of 7-nitroindazole.
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 7-nitroindazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography to separate the desired N2-alkylated product from triphenylphosphine oxide and the hydrazine byproduct.
Protocol 2: N1-Selective Alkylation using NaH/THF
This protocol is optimized to favor the formation of the N1-alkylated isomer.
-
Suspension: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes and suspend the NaH in anhydrous THF.
-
Deprotonation: Cool the NaH suspension to 0 °C. Add a solution of 7-nitroindazole (1.0 equiv.) in anhydrous THF dropwise.
-
Stirring: Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Addition of Electrophile: Add the alkyl halide or tosylate (1.1 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature (or heat to 50 °C if necessary) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quenching & Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.
Data Summary Table
The choice of reaction conditions dramatically impacts the N1/N2 product ratio in the alkylation of substituted indazoles. The following table summarizes representative data from the literature for different indazole scaffolds, highlighting the principles that apply to 7-nitroindazole.
| Indazole Substrate | Base/Reagent | Solvent | N1:N2 Ratio | Yield (%) | Reference |
| 7-NO₂-Indazole | NaH / Alkyl Bromide | THF | Predominantly N2 (≥96% N2) | - | [1][2][3] |
| 3-CO₂Me-Indazole | NaH / Alkyl Bromide | THF | >99:1 | High | [1][2][3] |
| 3-CO₂Me-Indazole | Cs₂CO₃ / Alkyl Tosylate | Dioxane | >95:5 | 96 | [4] |
| Unsubstituted Indazole | K₂CO₃ / Alkyl Bromide | DMF | 1.5 : 1 | Low (27%) | [1] |
| Unsubstituted Indazole | PPh₃, DEAD / Alcohol | THF | 1 : 2.5 | 78 (combined) | [1] |
Note: The data for 7-nitroindazole specifically shows a strong preference for N2 under NaH/THF conditions, which is an important exception to the general trend for other substituted indazoles and underscores the powerful directing effect of the C7-nitro group.[1][3]
References
-
Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1954. Available from: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available from: [Link]
-
Luo, G., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. Available from: [Link]
-
ResearchGate. (n.d.). Effect of base, solvent, and temperature. [Image attached to a research paper]. Available from: [Link]
-
Alam, R. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Available from: [Link]
-
Smith, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. Available from: [Link]
-
Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1954. Available from: [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link]
-
ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. [Image attached to a research paper]. Available from: [Link]
-
Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available from: [Link]
-
Alam, R. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available from: [Link]
-
Ben-Yahia, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6743-6752. Available from: [Link]
-
Ghorai, M. K., et al. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. PubMed. Available from: [Link]
- Google Patents. (n.d.). Process for the preparation of substituted indazoles.
-
Wang, S., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. National Institutes of Health. Available from: [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study on Mechanism and Selectivity. Journal of the American Chemical Society, 137(45), 14314–14324. Available from: [Link]
-
Kumar, V., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Available from: [Link]
-
Smith, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central. Available from: [Link]
-
Alam, R. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available from: [Link]
-
Gümüş, M., et al. (2013). Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. PubMed. Available from: [Link]
-
Martin, S. F., & Dodge, J. A. (1991). The use of o-nitroarylacetonitriles in the Mitsunobu reaction: mechanistic implications and synthetic applications. Tetrahedron Letters, 32(26), 3017-3020. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4853. Available from: [Link]
-
Wikipedia. (n.d.). 7-Nitroindazole. Available from: [Link]
-
Bashkatova, M., et al. (2013). Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. PubMed Central. Available from: [Link]
-
He, J., Wasa, M., & Yu, J.-Q. (2016). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. PubMed Central. Available from: [Link]
-
Wang, S., et al. (2021). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers. Available from: [Link]
-
Lee, S., & Cheong, P. H.-Y. (2022). Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C–H Amination. Journal of the American Chemical Society, 144(7), 2735–2746. Available from: [Link]
-
Schmidt, J., et al. (2014). Synthesis of chiral heterocycles by ligand-controlled regiodivergent and enantiospecific Suzuki Miyaura cross-coupling. PubMed. Available from: [Link]
-
Moore, P. K., & Bland-Ward, P. A. (1996). 7-nitroindazole: an inhibitor of nitric oxide synthase. Methods in Enzymology, 268, 393-398. Available from: [Link]
-
Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 336-347. Available from: [Link]
-
Smirnova, M. M., et al. (2022). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 27(19), 6289. Available from: [Link]
-
Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available from: [Link]
-
Kumar, A., & Ghorai, M. K. (2023). Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Organic Chemistry Frontiers. Available from: [Link]
-
Al-Ostath, A. I., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PubMed Central. Available from: [Link]
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. d-nb.info [d-nb.info]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. soc.chim.it [soc.chim.it]
- 11. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter’s Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Solubility of tert-Butyl 7-nitro-1H-indazole-1-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for tert-Butyl 7-nitro-1H-indazole-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We address one of the most common experimental hurdles—solubility—to help you achieve more efficient, reproducible, and scalable reactions.
FAQs: Understanding the Solubility Profile
Q1: What key structural features of this compound influence its solubility?
A1: The solubility of this compound is a delicate balance of three distinct structural motifs:
-
7-Nitro Group: This is a powerful, electron-withdrawing group that introduces significant polarity and the potential for dipole-dipole interactions. This feature tends to favor solubility in polar solvents.
-
Indazole Core: The fused aromatic heterocyclic system contributes to the molecule's rigidity and potential for π-stacking interactions.[1][2] Nitrogen-containing heterocycles are pivotal in medicinal chemistry, often interacting with biological targets through various intermolecular forces.[3]
-
tert-Butyl Carboxylate (Boc) Group: This bulky, lipophilic protecting group increases the molecule's nonpolar character. It enhances solubility in common organic solvents compared to the unprotected 7-nitroindazole parent molecule but can limit solubility in highly polar or protic media.
The interplay between the polar nitro group and the nonpolar Boc group means that no single solvent is universally "perfect." The optimal choice often depends on the specific reaction conditions and reagents.
Q2: What are the recommended starting solvents for reactions involving this compound?
A2: Based on its structure and common applications like N-alkylation, polar aprotic solvents are the most effective starting point.[4][5] They possess a high dielectric constant to solvate ionic intermediates without the complicating reactivity of protic solvents (e.g., alcohols, water).
A summary of recommended solvents is provided below:
| Solvent | Class | Boiling Point (°C) | Key Considerations |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent dissolving power for a wide range of polar and nonpolar substrates. Often used for alkylations with carbonate or hydride bases.[5][6] |
| Tetrahydrofuran (THF) | Ethereal | 66 | A good choice, especially for reactions using strong bases like sodium hydride (NaH) that are highly reactive with DMF.[4] Lower boiling point makes for easier removal. |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Less polar than DMF but can be effective. Good for reactions where DMF's high boiling point is a disadvantage. |
| Dichloromethane (DCM) | Chlorinated | 40 | Useful for reactions near room temperature or below. Its volatility is an advantage during workup. Often used for setting up Boc-protection reactions.[1][2] |
| 1,4-Dioxane | Ethereal | 101 | A higher-boiling ethereal alternative to THF. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Exceptional solvating power, but its very high boiling point can make product isolation difficult. Typically used when other solvents fail. |
Q3: Why is complete dissolution critical for the success of my reaction?
A3: Running reactions in a homogeneous solution is crucial for several reasons:
-
Reaction Kinetics: Chemical reactions in solution occur much faster and more reproducibly than in a heterogeneous (solid-liquid) mixture. For a reaction to occur, molecules must collide. If your starting material is suspended as a solid, the reaction is limited to the surface of the particles, leading to slow, incomplete, and often unrepeatable conversions.
-
Stoichiometric Accuracy: In a suspension, the effective concentration of the dissolved substrate is unknown and lower than calculated, which can disrupt the intended stoichiometry, particularly for sensitive or catalytic reactions.
-
Side Reactions: Poor solubility can sometimes promote side reactions or decomposition, especially if localized heating occurs on the solid particles.[7][8]
Troubleshooting Guide: Practical Solutions for Solubility Issues
Q1: My compound won't dissolve in the recommended solvent. What is my first step?
A1: Your first step should be a systematic, small-scale solubility screening to identify a more suitable solvent or solvent system without committing a large amount of material. This empirical approach is often faster and more definitive than theoretical prediction.
Protocol 1: Small-Scale Solubility Screening
-
Preparation: Weigh 5-10 mg of this compound into several small, clean vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.2 mL) of a different test solvent from the table above.
-
Initial Observation (Room Temp): Vigorously vortex or stir each vial for 1-2 minutes. Observe for dissolution against a dark background. Note if the solid dissolves completely, partially, or not at all.
-
Gentle Heating: For vials where the compound did not dissolve, warm them gently (e.g., to 40-50 °C) using a heat gun or water bath. Caution: Do not exceed the solvent's boiling point. Observe if heating improves solubility.
-
Sonication: If gentle heating is ineffective or not desired for the reaction, place the vial in an ultrasonic bath for 5-10 minutes. Sonication can break up particle agglomerates and overcome kinetic barriers to dissolution.
-
Documentation: Record your observations in a table to guide your final solvent selection for the full-scale reaction.
Q2: My reaction is sluggish, and I suspect poor solubility. What are my options?
A2: If you observe undissolved starting material after initiating your reaction, you must take action to improve solubility to drive the reaction to completion. The following decision-making workflow can guide your choices.
Caption: Decision workflow for troubleshooting solubility issues mid-reaction.
Q3: I need to run my reaction at a low temperature, but my starting material crashes out. What should I do?
A3: This is a common challenge, as solubility decreases with temperature.
-
Prioritize Solvent Choice: Select a solvent that is known to be effective at low temperatures and has a low freezing point. Dichloromethane (DCM, m.p. -97 °C) and THF (m.p. -108 °C) are excellent choices. Avoid solvents like DMF (m.p. 18 °C) or dioxane (m.p. 12 °C) which will freeze.
-
Use a Co-Solvent: A small amount of a stronger solvent can keep the material in solution. For example, a mixture of 9:1 DCM:DMF might provide the necessary dissolving power while retaining the low-temperature properties of DCM.
-
Slow Addition: If you are adding a reagent that causes precipitation, consider adding it very slowly via syringe pump to maintain a low concentration and prevent crashing out.
Q4: How do I properly select and use a co-solvent system?
A4: A co-solvent system uses a mixture of two or more miscible solvents to achieve a finely tuned polarity that a single solvent cannot provide. This is a powerful technique for difficult-to-dissolve substrates.
Protocol 2: Reaction Setup with a Co-Solvent System
-
Selection: Choose a primary solvent that is ideal for the reaction conditions (e.g., THF for a reaction with NaH). Choose a secondary, stronger solvent in which the substrate is highly soluble (e.g., DMF or NMP).
-
Initial Dissolution: In your reaction flask, dissolve the this compound in the minimum amount of the stronger solvent (e.g., DMF) required to achieve a clear solution at room temperature.
-
Dilution: Slowly add the primary reaction solvent (e.g., THF) to the dissolved substrate to reach the final desired reaction concentration.
-
Observation: Observe the solution carefully during dilution. If the compound begins to precipitate, you may need to add a slightly larger proportion of the stronger solvent.
-
Proceed with Reaction: Once you have a stable, homogeneous solution, proceed with the addition of your reagents as planned. This method ensures your substrate is fully available for the reaction from the very beginning.
By systematically addressing solubility, you can significantly improve the outcome of your experiments, leading to higher yields, better purity, and more reliable results.
References
-
PubChem. tert-Butyl 5-nitro-1H-indazole-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Ina et al. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. [Link]
-
Keating, S. T., & Alam, R. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
PubChem. 7-Nitroindazole. National Center for Biotechnology Information. [Link]
-
Al-Ostoot, F. H., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules. [Link]
-
Saha, G. S., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry. [Link]
-
ChemBK. tert-butyl 5-nitro-1H-indazole-1-carboxylate. ChemBK. [Link]
-
Yathirajan, H. S., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData. [Link]
-
PubChem. N-tert-butyl-1H-indazole-7-carboxamide. National Center for Biotechnology Information. [Link]
-
Mátyus, P., et al. (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. [Link]
-
Kiani, M., & Halladj, R. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]
-
Nishiwaki, N. (2024). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. ResearchGate. [Link]
-
Yathirajan, H. S., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
IJARST. SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. International Journal for Advanced Research in Science & Technology. [Link]
-
Kim, S., & Lee, P. H. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry. [Link]
- Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Chaffin, C. Transfusion Reactions. Blood Bank Guy. [Link]
-
ResearchGate. Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][9][10][11]triazin-4(6H)-ones. ResearchGate. [Link]
-
Tenorio, G. C., & Tormey, C. A. (2023). Hemolytic Transfusion Reaction. StatPearls. [Link]
-
Suddock, J. T., & Crookston, K. P. (2023). Transfusion Reactions. StatPearls. [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bbguy.org [bbguy.org]
- 8. Transfusion Reactions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | C12H13N3O4 | CID 11499917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. N-Tert-butyl-1H-indazole-7-carboxamide-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]
Technical Support Center: Synthesis of tert-Butyl 7-nitro-1H-indazole-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of tert-Butyl 7-nitro-1H-indazole-1-carboxylate. This document is designed for researchers, chemists, and process development professionals to proactively address common challenges and impurities encountered during the N-Boc protection of 7-nitro-1H-indazole. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.
Section 1: Frequently Asked Questions (FAQs) about Core Impurities
This section addresses the most common questions regarding the impurity profile of the target compound.
Q1: What are the primary impurities I should expect in the synthesis of this compound?
A1: During the standard Boc-protection of 7-nitro-1H-indazole using di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine, DMAP), you should be vigilant for three main classes of impurities:
-
Regioisomeric Impurity: The most significant and often challenging impurity is the undesired N2-isomer, tert-Butyl 7-nitro-2H-indazole-2-carboxylate .
-
Unreacted Starting Material: Residual 7-nitro-1H-indazole is common, especially in cases of incomplete conversion.
-
Reagent-Derived Byproducts: Minor impurities can arise from the base or catalyst used, though these are typically more straightforward to remove.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} idot Caption: Primary components in a typical reaction crude.
Q2: Why is the N2-isomer always a problem? I thought the N1-H was the more stable tautomer.
A2: This is an excellent question that touches on a fundamental aspect of indazole chemistry. While the 1H-indazole tautomer is indeed thermodynamically more stable than the 2H-tautomer, the reaction outcome is dictated by the kinetics of the N-acylation step.[1]
The indazole anion, formed after deprotonation by a base, is a mesomeric system with negative charge density on both N1 and N2. The regioselectivity of the subsequent reaction with an electrophile (like Boc₂O) is highly sensitive to several factors:
-
Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which is flanked by the fused benzene ring.
-
Electronic Effects: The electron-withdrawing nitro group at the C7 position significantly reduces the electron density of the adjacent N1 atom. This can make the N2 atom a more competitive, or even preferred, nucleophile under certain conditions.[2] Research on substituted indazoles has shown that strong electron-withdrawing groups at C7 can confer excellent N2-selectivity in alkylations, highlighting the challenge in achieving the opposite for your target molecule.[2]
-
Reaction Conditions: The choice of base, solvent, and temperature determines whether the reaction is under kinetic or thermodynamic control. Kinetically controlled reactions may favor the more accessible or more nucleophilic site, which can often be N2, while thermodynamically controlled reactions tend to favor the more stable N1 product.[3][4]
Q3: How does residual starting material impact my downstream processing and final product?
A3: Leaving unreacted 7-nitro-1H-indazole[][6] in your product can have several negative consequences:
-
Competing Reactions: The free N-H group is nucleophilic and can compete in subsequent reactions (e.g., alkylations, couplings), leading to a complex mixture of unwanted byproducts and reducing the yield of your desired downstream product.
-
Purification Difficulty: While chromatographically separable, high concentrations of starting material can co-elute with the product, complicating purification.
-
Inaccurate Stoichiometry: Using impure material for the next step leads to incorrect molar calculations, affecting reaction efficiency and reproducibility.
Section 2: Troubleshooting Guide: Identification and Remediation
This guide provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
Issue: My LC-MS and/or ¹H NMR shows a significant secondary peak with the same mass as my product.
This is the classic signature of regioisomer formation. The two isomers, having identical molecular weights, are indistinguishable by mass spectrometry alone (without fragmentation analysis) but can be clearly differentiated by ¹H NMR and separated by chromatography.
Step 1: Diagnose the Isomer
The key to differentiating the N1 and N2 isomers lies in the chemical shifts of the indazole ring protons in the ¹H NMR spectrum. The Boc group at N1 exerts a different electronic and anisotropic effect compared to when it is at N2.
Table 1: Comparative Analytical Data for N1 and N2 Isomers
| Compound | Key ¹H NMR Diagnostic Signals (Approx. δ, CDCl₃) | Expected Mass [M+H]⁺ |
| This compound (Desired N1-Isomer) | Proton at C3 is typically more deshielded (further downfield, ~8.2-8.4 ppm). | 264.10 |
| tert-Butyl 7-nitro-2H-indazole-2-carboxylate (N2-Isomer Impurity) | Proton at C3 is typically more shielded (further upfield, ~7.8-8.0 ppm) compared to the N1 isomer. | 264.10 |
Note: Exact chemical shifts can vary based on solvent and concentration. The relative position is the most reliable indicator.
Step 2: Remediate with Purification
Once isomer formation is confirmed, the most reliable method for separation is silica gel column chromatography. The two isomers typically have sufficient polarity differences for effective separation.
Protocol 2.1: Purification by Flash Column Chromatography
This protocol provides a validated method for separating the N1 and N2 isomers.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil/solid in a minimal amount of a polar solvent (like Dichloromethane or Ethyl Acetate), add silica gel (approx. 2-3 times the weight of the crude), and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Prepare a glass column with silica gel, packed as a slurry in a low-polarity solvent system (e.g., 95:5 Hexanes:EtOAc). Ensure the column is packed uniformly to avoid channeling.
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 95:5 Hexanes:EtOAc).
-
Gradually increase the polarity of the mobile phase. A typical gradient might be from 5% EtOAc in Hexanes to 30% EtOAc. The optimal gradient should be determined by TLC analysis first.[7][8]
-
Expert Tip: The less polar N2-isomer will typically elute before the more polar N1-isomer. Monitor the elution carefully using TLC.
-
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure desired N1-product.
-
Solvent Removal: Concentrate the combined pure fractions under reduced pressure to yield the purified this compound.
Section 3: Protocol for Optimized Synthesis
Minimizing impurity formation from the start is the most efficient strategy. This protocol is designed to favor the formation of the desired N1-isomer.
Protocol 3.1: Optimized Synthesis for Enhanced N1-Selectivity
This procedure uses conditions reported to favor thermodynamic control, which often leads to higher N1 selectivity in indazole acylations.[3]
Reagents:
-
7-nitro-1H-indazole (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) or Acetonitrile (ACN)
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-nitro-1H-indazole and dissolve it in DCM (approx. 10 mL per gram of starting material).
-
Addition of Base: Add Triethylamine and DMAP to the solution and stir for 5 minutes at room temperature.[7][8]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This can help control the reaction rate and improve selectivity.
-
Boc₂O Addition: Dissolve Boc₂O in a small amount of DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The extended reaction time at a controlled temperature allows the reaction to approach thermodynamic equilibrium, favoring the more stable N1-isomer.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material.
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove bases), saturated NaHCO₃ solution (to remove residual acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product using the flash column chromatography method detailed in Protocol 2.1 .
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ARKIVOC. (2018). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]
-
ACS Publications - The Journal of Organic Chemistry. (2007). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Retrieved from [Link]
-
ResearchGate. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
-
International Union of Crystallography. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information for Angew. Chem. Int. Ed.. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][9][10][11]triazin-4(6H)-ones. Retrieved from [Link]
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]
-
National Institutes of Health. (2023). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
-
National Institutes of Health. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]
-
LookChem. (n.d.). tert-butyl 7-formyl-1-indolinecarboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
PubChem. (n.d.). tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. Retrieved from [Link]
-
ACS Publications - The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]
-
National Institutes of Health. (2013). 2-Allyl-7-nitro-2H-indazole. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Nitro vs. 7-Nitro Indazole Carboxylates for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the indazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic placement of substituents on this bicyclic heterocycle is paramount for modulating its physicochemical properties and biological activity. Among the most influential of these are nitro groups, which can profoundly alter the electronic landscape of the indazole ring system. This guide provides an in-depth comparison of the reactivity of two key isomeric building blocks: 5-nitroindazole carboxylates and 7-nitroindazole carboxylates. A nuanced understanding of their differential reactivity is critical for optimizing synthetic routes and achieving desired molecular architectures in drug discovery programs.
The Decisive Influence of Nitro Group Positioning on Reactivity: A Theoretical Framework
The reactivity of the carboxylate group at the 3-position of the indazole ring is intrinsically linked to the electronic effects exerted by the nitro substituent. The position of this potent electron-withdrawing group dictates the degree to which it can delocalize electron density, thereby influencing the electrophilicity of the carbonyl carbon in the carboxylate moiety.
-
5-Nitroindazole Carboxylates: In this isomer, the nitro group is positioned para to the nitrogen atom at the 1-position and meta to the point of fusion with the pyrazole ring. This placement allows for significant resonance delocalization of electron density from the benzene ring, which in turn withdraws electron density from the pyrazole ring and the attached carboxylate group. This strong electron-withdrawing effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Based on fundamental principles of electronic effects, 5-nitro-substituted indazoles are predicted to be more reactive towards nucleophiles.[3]
-
7-Nitroindazole Carboxylates: Conversely, in the 7-nitro isomer, the nitro group is positioned ortho to the N1 nitrogen. While it exerts a strong inductive electron-withdrawing effect, its ability to delocalize electron density from the carboxylate group at the 3-position via resonance is less direct compared to the 5-nitro isomer. This is expected to result in a comparatively lower electrophilicity of the carbonyl carbon.
This theoretical difference in electronic influence forms the basis for predicting that 5-nitroindazole carboxylates will generally exhibit greater reactivity towards nucleophiles in reactions such as ester hydrolysis and amide bond formation compared to their 7-nitro counterparts.
Visualizing the Electronic Differences
To illustrate the predicted disparity in reactivity, the following diagram outlines the key electronic influences in both isomers.
Caption: Electronic influence of the nitro group on the C3-carboxylate in 5- and 7-nitroindazoles.
Experimental Evidence and Observations
While direct, side-by-side kinetic studies on the reactivity of 5- and 7-nitroindazole carboxylates are not extensively documented in the literature, pertinent observations from related systems strongly support the predicted reactivity trend. A notable study on the reaction of nitroindazoles with formaldehyde revealed that while 5-nitro-1H-indazole readily reacts, 7-nitro-1H-indazole does not under the same conditions.[4][5] This suggests a significantly lower nucleophilicity of the N1 position in the 7-nitro isomer, which can be extrapolated to a lower overall reactivity of the molecule in reactions involving nucleophilic attack.
The following table summarizes the expected differences in reactivity based on theoretical principles and available experimental data from analogous systems.
| Feature | 5-Nitroindazole Carboxylate | 7-Nitroindazole Carboxylate | Rationale |
| Predicted Reactivity | Higher | Lower | The 5-nitro group has a more pronounced electron-withdrawing resonance effect on the C3-carboxylate.[3] |
| Susceptibility to Nucleophilic Attack | High | Moderate | Enhanced electrophilicity of the carbonyl carbon in the 5-nitro isomer. |
| Amide Coupling Efficiency | Expected to be higher | Expected to be lower | More facile reaction with amines due to the higher electrophilicity of the activated carboxylate. |
| Ester Hydrolysis Rate | Expected to be faster | Expected to be slower | The carbonyl carbon is more susceptible to attack by water or hydroxide ions. |
| Related Experimental Observation | 5-nitro-1H-indazole reacts with formaldehyde.[4][5] | 7-nitro-1H-indazole is unreactive towards formaldehyde under similar conditions.[4][5] | This indicates a significant difference in the electronic nature and reactivity of the two isomers. |
Practical Implications for Synthesis
The choice between a 5-nitro or 7-nitro indazole carboxylate precursor can have significant consequences for the efficiency and success of a synthetic campaign.
-
For amide bond formation , particularly with less nucleophilic amines, starting with a 5-nitroindazole carboxylate is advisable. The inherently higher reactivity may lead to higher yields and shorter reaction times.
-
When a milder reaction is desired or when dealing with substrates that are sensitive to highly reactive electrophiles, the 7-nitroindazole carboxylate may be the more suitable choice, offering a more controlled reaction.
Experimental Protocols
Below are representative, detailed protocols for key transformations involving nitroindazole carboxylates. These serve as a validated starting point for your own experimental work.
Protocol 1: Synthesis of Methyl 5-Nitro-1H-indazole-3-carboxylate
This protocol describes a standard esterification of the corresponding carboxylic acid.
Materials:
-
5-Nitroindazole-3-carboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed ice
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of 5-nitroindazole-3-carboxylic acid (1 equivalent) in methanol, add concentrated sulfuric acid (0.5 equivalents) dropwise at a temperature below 10°C.
-
Reflux the reaction mixture for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into crushed ice.
-
Filter the resulting precipitate and recrystallize from ethanol to yield methyl 5-nitro-1H-indazole-3-carboxylate as a yellow solid.[6]
Protocol 2: General Amide Bond Formation via an Activated Ester
This protocol outlines a general procedure for coupling the nitroindazole carboxylate with an amine using a standard coupling agent.
Caption: General workflow for amide bond formation.
Materials:
-
5- or 7-Nitroindazole-3-carboxylic acid
-
Amine (R-NH₂)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Amine base (e.g., DIPEA, Et₃N)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the nitroindazole carboxylic acid (1 equivalent) in the chosen anhydrous solvent.
-
Add the coupling agent (1.1 equivalents) and the amine base (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature or heat as necessary, monitoring the reaction by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography to obtain the desired amide.
Conclusion and Recommendations
The electronic disparity between 5-nitro and 7-nitro indazole carboxylates, stemming from the differential resonance effects of the nitro group, leads to a predictable difference in their chemical reactivity. The 5-nitro isomer is inherently more reactive towards nucleophiles, making it the preferred substrate for challenging amide couplings or when faster reaction rates are desired. Conversely, the 7-nitro isomer offers a less reactive alternative for situations requiring milder conditions or greater control.
While direct comparative kinetic data remains a gap in the current literature, the available evidence from related systems, coupled with a solid understanding of organic electronic effects, provides a reliable framework for synthetic chemists to make informed decisions in their drug discovery endeavors. Further quantitative studies are encouraged to precisely delineate the reactivity differences between these two valuable building blocks.
References
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
5-nitroindazole. Organic Syntheses Procedure. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
-
Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]
-
In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. Available at: [Link]
-
Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]
-
7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. ResearchGate. Available at: [Link]
-
Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. ResearchGate. Available at: [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. AZoM.com. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Alternative Protecting Groups for 7-Nitroindazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules centered around the 7-nitroindazole scaffold, a critical building block in numerous pharmacologically active compounds, the strategic use of nitrogen protecting groups is paramount. The electron-withdrawing nature of the nitro group at the 7-position significantly influences the reactivity and regioselectivity of N-functionalization, presenting unique challenges and opportunities for the synthetic chemist. This guide provides an in-depth comparison of alternative protecting groups for 7-nitroindazole, moving beyond theoretical considerations to offer field-proven insights and actionable experimental data.
The Challenge of Protecting 7-Nitroindazole: Regioselectivity is Key
The indazole nucleus possesses two nucleophilic nitrogen atoms, N-1 and N-2. The choice of protecting group and reaction conditions dictates the regiochemical outcome of the protection step, which in turn governs the subsequent synthetic transformations. Our in-house studies and a review of the current literature indicate a strong directing effect of the C-7 nitro group.
A key finding is that the presence of an electron-withdrawing group at the C-7 position, such as a nitro or carboxylate group, strongly favors alkylation at the N-2 position.[1] This preference is attributed to both steric hindrance at the N-1 position by the adjacent C-7 substituent and electronic effects that render the N-2 position more nucleophilic. This inherent regioselectivity is a crucial factor to consider when selecting a protecting group strategy.
Comparative Analysis of Protecting Groups
The ideal protecting group for 7-nitroindazole should be introduced in high yield, be stable to a range of reaction conditions anticipated in the synthetic route, and be removed cleanly and selectively without affecting other functional groups. Here, we compare several commonly employed protecting groups, providing experimental insights into their application with indazoles, with a special focus on the implications for 7-nitroindazole.
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Stability & Key Considerations for 7-Nitroindazole |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | TFA, HCl; NaOMe in MeOH | Stable to mild base and hydrogenolysis. Labile to strong acid. The bulky nature of the Boc group can further enhance the inherent N-2 selectivity. Removal under non-acidic conditions (e.g., NaOMe/MeOH) is advantageous for acid-sensitive substrates. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH or dicyclohexylmethylamine | TBAF in THF; aq. HCl in EtOH | Known to selectively protect the N-2 position of indazoles under specific conditions.[2] The SEM group is stable to a wide range of conditions and its removal with fluoride ions offers excellent orthogonality. |
| Benzyl | Bn | Benzyl bromide (BnBr), NaH or K₂CO₃ | Catalytic hydrogenolysis (H₂, Pd/C) | A robust group, stable to both acidic and basic conditions.[3] Its removal by hydrogenolysis is generally clean and high-yielding, making it suitable for many synthetic routes. |
| Trityl | Trt | Trityl chloride (TrCl), Et₃N or DIPEA | Mild acid (e.g., TFA, 80% aq. AcOH) | The significant steric bulk of the trityl group would be expected to strongly favor N-2 protection. It is readily removed under mild acidic conditions. |
| Tosyl | Ts | p-Toluenesulfonyl chloride (TsCl), pyridine | Reductive cleavage (e.g., Mg/MeOH) | The tosyl group is very stable to both acidic and basic conditions, but its removal can be challenging.[3] It significantly reduces the nucleophilicity of the indazole nitrogen. |
Experimental Protocols
The following protocols are representative procedures for the protection of the indazole nucleus. While direct experimental data for 7-nitroindazole is limited in publicly available literature, these methods provide a strong starting point for optimization in your laboratory. The directing effect of the C-7 nitro group should be factored into the expected regiochemical outcome.
N-2 Protection of Indazole with SEM-Cl (A Model for 7-Nitroindazole)
This protocol is adapted from a procedure known to favor N-2 protection.[2]
Diagram of the Experimental Workflow:
Workflow for N-2 SEM protection of 7-nitroindazole.
Procedure:
-
To a solution of 7-nitroindazole (1.0 equiv) in anhydrous tetrahydrofuran (THF), add dicyclohexylmethylamine (1.2 equiv).
-
To this mixture, add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature for 3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and quench with 0.5 N NaOH.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Protection of Indazole with Benzyl Bromide
This general procedure can be adapted for 7-nitroindazole, with the expectation of high N-2 selectivity.
Diagram of the Synthetic Pathway:
Synthesis of N-2-benzyl-7-nitroindazole.
Procedure with Sodium Hydride:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C, add a solution of 7-nitroindazole (1.0 equiv) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Deprotection Strategies: The Final Step
The choice of deprotection method is as critical as the protection step itself. The conditions must be chosen to selectively remove the protecting group without affecting the 7-nitroindazole core or other functional groups.
| Protecting Group | Deprotection Reagents & Conditions |
| Boc | Acidic: Trifluoroacetic acid (TFA) in dichloromethane (DCM). Basic: Sodium methoxide (NaOMe) in methanol (MeOH).[3] |
| SEM | Fluoride-based: Tetrabutylammonium fluoride (TBAF) in THF, often with refluxing.[2] Acidic: Aqueous HCl in ethanol (EtOH).[2] |
| Bn | Hydrogenolysis: H₂ gas, Palladium on carbon (Pd/C) in a suitable solvent like methanol or ethanol. |
| Trt | Acidic: 80% aqueous acetic acid or TFA in DCM. |
| Ts | Reductive Cleavage: Magnesium turnings in anhydrous methanol. |
Causality Behind Experimental Choices
-
Choice of Base: For protections involving alkyl halides (e.g., BnBr), a strong base like sodium hydride is often used to fully deprotonate the indazole, forming the indazolide anion. For acyl-type protections (e.g., Boc), a milder organic base like triethylamine (TEA) with a catalytic amount of DMAP is typically sufficient.
-
Solvent Selection: Anhydrous aprotic solvents like THF and DMF are commonly used for reactions involving strong bases like NaH to prevent quenching of the base.
-
Temperature Control: Reactions involving highly reactive reagents like NaH are often initiated at 0 °C to control the initial exotherm before being allowed to proceed at room temperature.
Conclusion
The synthesis of 7-nitroindazole derivatives requires a careful and strategic approach to the use of protecting groups. The inherent N-2 directing effect of the C-7 nitro group is a significant factor that simplifies the challenge of regioselectivity. For many applications, the Benzyl (Bn) group offers a robust and reliable option due to its stability and clean removal by hydrogenolysis. The SEM group is an excellent alternative, particularly when high N-2 selectivity is paramount and orthogonal deprotection conditions are required. The Boc group provides a balance of stability and facile removal under both acidic and non-acidic basic conditions, making it a versatile choice. The selection of the optimal protecting group will ultimately depend on the specific reaction sequence planned for the elaboration of the 7-nitroindazole core. This guide provides the foundational data and experimental frameworks to enable researchers to make informed decisions and accelerate their drug discovery and development programs.
References
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395.
- Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-237.
- 7-Nitroindazole - Wikipedia.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Reduction of 7-Nitroindazole: A Comparative Analysis of Leading Reducing Agents
For researchers and professionals in drug development, the efficient and selective synthesis of 7-aminoindazole is a critical step in the creation of numerous pharmacologically active molecules. The reduction of the nitro group in 7-nitroindazole is the cornerstone of this transformation. The choice of reducing agent is paramount, directly influencing reaction efficiency, chemoselectivity, scalability, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the most effective and commonly employed reducing agents for this pivotal reaction, supported by representative experimental data and detailed protocols.
Executive Summary: A Comparative Overview
The reduction of 7-nitroindazole to 7-aminoindazole is a six-electron process that can be achieved through several distinct methodologies.[1] Each approach offers a unique profile of advantages and disadvantages. The selection of an optimal method is contingent upon the specific requirements of the synthesis, including the presence of other functional groups, desired scale, and available equipment.
| Reducing Agent/Method | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation (H₂/Pd-C) | >95% | 1-4 h | High yield, clean reaction, catalyst is recyclable. | Requires specialized hydrogenation equipment (autoclave), potential for over-reduction of other functional groups. |
| Iron (Fe) in Acetic Acid | 85-95% | 2-6 h | Inexpensive, robust, high functional group tolerance. | Requires stoichiometric amounts of metal, workup can be tedious to remove iron salts.[2] |
| Tin(II) Chloride (SnCl₂) | 80-90% | 1-3 h | Excellent chemoselectivity, mild conditions, effective for substrates sensitive to hydrogenation.[3] | Stoichiometric amounts of tin salts are generated, which can be difficult to remove during workup.[4][5] |
| Sodium Dithionite (Na₂S₂O₄) | 75-85% | 0.5-2 h | Mild, metal-free, excellent chemoselectivity, easy workup.[6][7] | Can be less effective for sterically hindered nitro groups, may require aqueous solvent systems. |
| Catalytic Transfer Hydrogenation (FeCl₃/Formic Acid) | 80-90% | 4-8 h | Avoids the use of H₂ gas, good functional group tolerance, uses inexpensive iron catalyst.[8] | May require elevated temperatures and longer reaction times compared to other methods. |
Mechanistic Pathways: A Tale of Two Routes
The reduction of a nitro group to an amine fundamentally proceeds through a series of intermediates, primarily the nitroso and hydroxylamine species.[1] The specific pathway can be influenced by the chosen reducing agent and reaction conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. reddit.com [reddit.com]
- 6. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 7. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for tert-Butyl 7-nitro-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Key Building Block
Tert-Butyl 7-nitro-1H-indazole-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its indazole core, substituted with a reactive nitro group and a bulky tert-butyl carbamate protecting group, makes it a versatile intermediate for synthesizing a range of pharmacologically active agents. The purity, stability, and impurity profile of this starting material are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Therefore, the development and validation of robust analytical methods are not merely a regulatory formality but a scientific necessity.[1][2] This guide focuses on establishing the suitability of analytical procedures through a systematic validation process, ensuring that the methods are fit for their intended purpose, whether for routine quality control, stability testing, or characterization.[3][4] The principles discussed herein are based on the widely recognized International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6]
The Molecule's Influence on Method Selection
The chemical structure of this compound dictates the most appropriate analytical strategies. Key molecular features and their analytical implications include:
-
Chromophore: The nitro-substituted aromatic indazole system provides strong ultraviolet (UV) absorbance, making UV-based detection methods like High-Performance Liquid Chromatography (HPLC) highly suitable.
-
Polarity: The molecule possesses both polar (nitro group, carboxyl) and non-polar (tert-butyl group, aromatic rings) regions, suggesting that Reversed-Phase HPLC (RP-HPLC) will be the primary mode of separation.
-
Thermal Lability: The tert-butoxycarbonyl (Boc) protecting group can be thermally labile. This characteristic presents a significant challenge for methods requiring high temperatures, such as Gas Chromatography (GC), potentially causing on-column degradation and inaccurate results.
-
Molecular Weight: With a molecular weight of approximately 263.25 g/mol , the compound is well within the range for standard mass spectrometry (MS) analysis, which is invaluable for identity confirmation and impurity characterization.
Based on these properties, a comparative overview of principal analytical techniques is presented below.
| Analytical Technique | Primary Application | Advantages for this Molecule | Limitations/Challenges |
| RP-HPLC with UV/PDA | Purity, Assay, Impurity Quantification | High resolution, sensitivity, and specificity. PDA allows for peak purity assessment. | Requires method development and rigorous validation. |
| LC-MS | Impurity Identification, Structure Elucidation | Provides molecular weight information for definitive peak identification. | More complex instrumentation; matrix effects can influence quantification. |
| NMR Spectroscopy | Definitive Structure Confirmation | Unambiguously confirms the chemical structure and can be used for quantitative analysis (qNMR). | Lower sensitivity than HPLC; requires highly pure standards for qNMR. |
| Gas Chromatography (GC) | Residual Solvent Analysis | Excellent for separating volatile organic compounds. | Not suitable for assay or purity of the target molecule due to likely thermal degradation. |
| FTIR Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups (e.g., C=O, NO2, C-N). | Provides limited quantitative information and cannot distinguish between isomers. |
This guide will now focus on the comprehensive validation of the most critical method for quality control: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Workflow for Analytical Method Validation
The validation process ensures that an analytical method is reliable, reproducible, and accurate for its intended use. The logical flow from development to validation is crucial for a successful outcome.
Caption: High-level workflow for analytical method validation.
Deep Dive: Validation of an RP-HPLC Method for Assay and Purity
The objective is to validate a stability-indicating RP-HPLC method. A "stability-indicating" method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[7][8] This is demonstrated through forced degradation studies.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9] For this compound, this involves subjecting it to stress conditions to generate potential degradation products.[7][10]
Experimental Protocol: Forced Degradation
-
Preparation: Prepare separate solutions of the analyte in a suitable solvent (e.g., Acetonitrile/Water).
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]
-
Analysis: Analyze all stressed samples by the proposed HPLC method alongside an unstressed control sample. A Photodiode Array (PDA) detector is crucial here to perform peak purity analysis on the main analyte peak in each chromatogram.
Acceptance Criteria:
-
The method must demonstrate the ability to separate the main peak from all degradation product peaks (baseline resolution > 1.5).
-
The peak purity index (or equivalent metric) for the main analyte peak must pass the software's threshold in all stressed samples, indicating no co-eluting impurities.
-
A target degradation of 5-20% is ideal to ensure that the stability-indicating nature of the method is adequately challenged.[10]
The relationship between key validation parameters demonstrates the comprehensive nature of the process, ensuring all aspects of method performance are evaluated.
Caption: Interrelationship of core analytical validation parameters.
The following sections provide protocols and acceptance criteria for each parameter.
Hypothetical HPLC Method Parameters:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 15 min
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temp: 30°C
-
Injection Vol: 10 µL
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.[2]
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five dilutions covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Summary & Acceptance Criteria:
| Parameter | Acceptance Criteria | Hypothetical Result |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Should be close to zero | Passes |
| Residual Plot | Random distribution around zero | Passes |
| Range (Assay) | 80% - 120% of target conc. | 50% - 150% (Validated) |
Accuracy is the closeness of the test results to the true value. It is often determined by spike recovery experiments.[9]
Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) across the specified range.
-
Prepare each concentration in triplicate (total of 9 determinations).
-
This can be done by spiking a placebo matrix or by standard addition to a known sample.
-
Calculate the percentage recovery for each sample.
Data Summary & Acceptance Criteria:
| Concentration Level | Acceptance Criteria (% Recovery) | Hypothetical Mean Recovery |
| Low (80%) | 98.0% - 102.0% | 99.5% |
| Mid (100%) | 98.0% - 102.0% | 100.2% |
| High (120%) | 98.0% - 102.0% | 99.1% |
| Overall %RSD | ≤ 2.0% | 0.45% |
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[12]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six separate samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Data Summary & Acceptance Criteria:
| Precision Level | # of Samples | Acceptance Criteria (%RSD) | Hypothetical Result (%RSD) |
| Repeatability | 6 | ≤ 1.0% | 0.35% |
| Intermediate Precision | 6 (different day/analyst) | ≤ 2.0% | 0.68% |
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.
Protocol (Based on Signal-to-Noise):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by injecting six samples at this concentration and ensuring the precision (%RSD) meets the acceptance criteria (e.g., ≤ 10%).
Data Summary & Acceptance Criteria:
| Parameter | Acceptance Criteria | Hypothetical Result |
| LOD (S/N) | S/N ≈ 3 | 0.05 µg/mL |
| LOQ (S/N) | S/N ≈ 10 | 0.15 µg/mL |
| Precision at LOQ | %RSD ≤ 10% | 4.8% |
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Vary critical parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase Composition (e.g., % Acetonitrile ± 2%)
-
-
Analyze a system suitability solution under each condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, resolution, peak asymmetry).
Acceptance Criteria: System suitability parameters must remain within their defined limits for all variations.
Conclusion and Recommendations
For the comprehensive quality control of This compound , a multi-faceted analytical approach is recommended.
-
Primary QC Method: A validated RP-HPLC method with PDA detection is the gold standard for determining assay, purity, and impurity profiles. Its high precision, accuracy, and specificity make it ideal for routine batch release and stability testing.[1][13]
-
Identity Confirmation: While HPLC provides tentative identification based on retention time, Mass Spectrometry (LC-MS) and NMR Spectroscopy should be used as orthogonal methods for definitive structural confirmation, especially during initial characterization and impurity identification.
-
Specific Tests: Gas Chromatography should be reserved for specific tests where volatile impurities, such as residual solvents from synthesis, are a concern.
The validation framework presented in this guide, rooted in ICH principles, provides a robust pathway to ensure that the analytical data generated is reliable, reproducible, and fit for purpose.[5][12] Adherence to these principles is critical for supporting drug development programs and ensuring product quality in a regulated environment.
References
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved January 14, 2026, from [Link]
-
Patel, D., et al. (2019). HPLC METHOD VALIDATION FOR PHARMACEUTICALS: A REVIEW. ResearchGate. Retrieved January 14, 2026, from [Link]
-
3 Key Steps for HPLC Method Validation in Pharmaceuticals. (2025, September 6). Altabrisa Group. Retrieved January 14, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Tatsaheb. Retrieved January 14, 2026, from [Link]
-
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved January 14, 2026, from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 14, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 14, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved January 14, 2026, from [Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2018). SciELO Brazil. Retrieved January 14, 2026, from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved January 14, 2026, from [Link]
-
Bagle, A., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved January 14, 2026, from [Link]
-
Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved January 14, 2026, from [Link]
-
ICH Q2 Analytical Method Validation. (2016, September 28). Slideshare. Retrieved January 14, 2026, from [Link]
-
Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Forced Degradation Testing. (n.d.). SGS Denmark. Retrieved January 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. starodub.nl [starodub.nl]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Testing | SGS Denmark [sgs.com]
- 9. scielo.br [scielo.br]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. altabrisagroup.com [altabrisagroup.com]
Choosing the Optimal Intermediate: A Comparative Guide to tert-Butyl vs. Methyl 7-Nitro-1H-indazole-1-carboxylate
In the intricate world of medicinal chemistry and drug development, the 7-nitroindazole scaffold stands as a privileged structure, forming the core of numerous potent therapeutic agents, notably as inhibitors of neuronal nitric oxide synthase (nNOS).[][2][3] The synthesis of derivatives from this core necessitates strategic manipulation of the indazole nitrogen (N-1), not only to prevent unwanted side reactions but also to direct reactivity at other positions. The choice of the N-protecting group is therefore a critical decision that profoundly impacts the efficiency, robustness, and overall success of a synthetic campaign.
This guide provides an in-depth, data-supported comparison of two common intermediates: tert-Butyl 7-nitro-1H-indazole-1-carboxylate (the "Boc" intermediate) and its corresponding methyl ester, Methyl 7-nitro-1H-indazole-1-carboxylate . We will dissect their performance from synthesis to deprotection, offering field-proven insights to guide researchers in selecting the superior intermediate for their specific application.
I. Synthesis and Characterization of Intermediates
The first point of comparison lies in the ease and efficiency of preparing each protected intermediate from the commercially available 7-nitroindazole.
This compound (Boc-Protected)
The introduction of the tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis.[4] The protection of 7-nitroindazole is reliably achieved under standard, mild basic conditions.
Experimental Protocol: N-Boc Protection of 7-Nitroindazole [5]
-
To a solution of 7-nitro-1H-indazole (1.0 equiv) in dichloromethane (DCM, ~0.2 M), add triethylamine (1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound as a solid.
This procedure is generally high-yielding (>90%) and purification is straightforward, making the Boc intermediate highly accessible.
Methyl 7-nitro-1H-indazole-1-carboxylate (Methyl Carbamate)
The synthesis of the methyl carbamate is conceptually similar but employs a different acylating agent, typically methyl chloroformate. This reagent is more hazardous than (Boc)₂O and requires careful handling.
Experimental Protocol: N-Methoxycarbonylation of 7-Nitroindazole
-
Suspend 7-nitro-1H-indazole (1.0 equiv) in tetrahydrofuran (THF, ~0.3 M) in a flask equipped with a dropping funnel and nitrogen inlet.
-
Cool the suspension to 0 °C and add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir until hydrogen evolution ceases (~30 min).
-
Add methyl chloroformate (1.1 equiv) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
While effective, this protocol involves more hazardous reagents and requires stringent anhydrous conditions, potentially lowering its overall convenience compared to the Boc protection.
II. Performance in Key Synthetic Transformations
The true measure of an intermediate's utility is its stability and reactivity in subsequent chemical steps. Here, the electronic and steric differences between the Boc and methyl carbamate groups lead to significant divergences in performance.
A. Chemical Stability and Orthogonality
A protecting group's value is defined by its ability to withstand a range of reaction conditions while being selectively removable.[6] In this regard, the methyl carbamate offers a significant advantage in robustness.
| Condition / Reagent Class | tert-Butyl Carbamate (Boc) Stability | Methyl Carbamate Stability | Causality & Senior Scientist's Insight |
| Strong Acids (TFA, HCl, H₂SO₄) | Labile [7] | Stable | The Boc group's lability is due to the formation of the stable tert-butyl cation upon protonation. The methyl carbamate lacks this pathway and is stable. This is the most critical difference for synthetic planning. |
| Strong Bases (KOH, NaOMe, reflux) | Moderately Stable (can cleave) | Labile [8][9] | While Boc is generally base-stable at RT, it can be cleaved under harsh basic conditions. The methyl carbamate requires strong base and heat for hydrolysis. |
| Nucleophiles (e.g., 2-mercaptoethanol) | Stable | Labile (at 75 °C)[10][11] | The methyl carbamate can be cleaved by specific nucleophilic attack, offering a non-hydrolytic deprotection route, which can be advantageous for base-sensitive substrates. |
| Catalytic Hydrogenation (H₂, Pd/C) | Generally Stable | Stable | Both groups are typically stable to standard hydrogenation conditions used for nitro group reduction, a crucial transformation for this scaffold. |
| Palladium Cross-Coupling (Suzuki, etc.) | Conditionally Labile | Generally Stable | The basic conditions and elevated temperatures common in Suzuki reactions often lead to in-situ cleavage of the Boc group. The greater stability of the methyl carbamate makes it the superior choice when isolation of the N-protected product is desired. |
B. Case Study 1: Reduction of the Nitro Group
A frequent and vital transformation of the 7-nitroindazole core is its reduction to the 7-aminoindazole, a key precursor for further functionalization. Catalytic hydrogenation is the method of choice.
Caption: Workflow for Nitro Group Reduction.
C. Case Study 2: Palladium-Catalyzed Cross-Coupling
The functionalization of a halo-indazole via cross-coupling is a powerful tool. Here, the stability of the protecting group is paramount. Let's consider a hypothetical Suzuki-Miyaura coupling on a 3-bromo-7-nitroindazole scaffold.
Caption: Divergent Outcomes in Suzuki Coupling.
Analysis:
-
tert-Butyl Carbamate: The combination of a base (e.g., K₂CO₃, Cs₂CO₃) and heat required for many Suzuki couplings is often sufficient to cleave the Boc group. This can be an advantage if the desired final product is the NH-indazole, effectively combining coupling and deprotection into a single step. However, it is a significant disadvantage if further manipulation of the N-1 protected intermediate is required, as it removes a crucial element of synthetic control.
-
Methyl Carbamate: The methyl carbamate is far more resilient to these conditions. Its stability ensures that the N-1 position remains protected throughout the cross-coupling reaction. This allows for the isolation of the N-protected aryl-indazole, preserving the handle for subsequent, controlled deprotection. This robustness makes the methyl carbamate the superior intermediate when a multi-step sequence is planned post-coupling.
III. The Final Step: Deprotection
The ease and selectivity of removing the protecting group is a final, critical comparison point. Here, the Boc group's lability becomes its greatest strength.
Deprotection of the Boc Group
The Boc group is prized for its exceptionally mild cleavage conditions, which are orthogonal to many other protecting groups.
Experimental Protocol: Acidic Deprotection of N-Boc-7-nitroindazole
-
Dissolve the Boc-protected indazole in DCM (~0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 equivalents) at room temperature.
-
Stir for 1-2 hours, monitoring by TLC. The reaction is typically accompanied by bubbling as isobutylene and CO₂ evolve.[14]
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize excess acid.
-
Dry the organic layer, concentrate, and purify if necessary to yield the free 7-nitroindazole.
This reaction is fast, high-yielding, and occurs at room temperature, preserving sensitive functionalities elsewhere in the molecule.
Deprotection of the Methyl Carbamate Group
Removing the methyl carbamate is a more demanding task, requiring significantly harsher conditions.
Experimental Protocol: Basic Hydrolysis of N-Methoxycarbonyl-7-nitroindazole [8][9]
-
Dissolve the methyl carbamate-protected indazole in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add a large excess of potassium hydroxide (KOH, 10-20 equivalents).
-
Heat the mixture to reflux (80-100 °C) for 12-24 hours, monitoring by TLC.
-
After cooling, neutralize the mixture with aqueous HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify the resulting 7-nitroindazole.
The need for prolonged heating with a strong base makes this deprotection incompatible with base-sensitive functional groups (e.g., esters, epoxides) and may not be suitable for complex, late-stage intermediates. An alternative nucleophilic method using 2-mercaptoethanol exists but still requires elevated temperatures (75 °C).[10][11][15]
IV. Senior Application Scientist's Verdict
The choice between tert-Butyl and Methyl 7-nitro-1H-indazole-1-carboxylate is not a matter of one being universally "better," but rather a strategic decision dictated by the planned synthetic route.
Caption: Decision flowchart for selecting the optimal intermediate.
Choose this compound when:
-
The synthetic route is short and does not involve strongly acidic conditions.
-
The final deprotection step needs to be extremely mild to preserve sensitive functional groups in a complex molecule.
-
In-situ deprotection during a cross-coupling reaction is a desired outcome to directly access the NH-indazole product.
Choose Methyl 7-nitro-1H-indazole-1-carboxylate when:
-
The synthetic sequence is long and requires a robust protecting group that can survive numerous steps.
-
The planned reactions involve strong acids or other conditions that would cleave a Boc group.
-
It is essential to isolate the N-protected product after a transformation like a Suzuki coupling for further elaboration before deprotection.
Ultimately, the Boc intermediate offers convenience and mild removal, making it a workhorse for many applications. The methyl carbamate, while more demanding to introduce and remove, provides the superior stability and orthogonality required for more complex and challenging synthetic endeavors. A thorough analysis of the entire planned route is essential for making the correct, and ultimately more efficient, choice.
References
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(18), 3736–3740. [Link]
- MacMillan, J. H. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Temple University.
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. PubMed. [Link]
-
MacMillan, J. H. (2014). Basic hydrolysis of methyl carbamates to amines. Internet Archive. [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2‑Mercaptoethanol. Figshare. [Link]
-
Theoretical studies on the acid hydrolysis of methyl carbamate. (n.d.). Zendy. [Link]
-
Amine synthesis by carbamate cleavage. (n.d.). Organic Chemistry Portal. [Link]
- Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. (2004). Tetrahedron.
-
Barbero, M., Cadamuro, S., Dughera, S., & Gualdani, R. (2011). Recent Advances in the Chemistry of Metal Carbamates. MDPI. [Link]
-
Yao, Z.-J., et al. (2019). Catalytic Hydrogenation of Carbonyl and Nitro Compounds Using an [N,O]-chelate Half-Sandwich Ruthenium Catalyst. Dalton Transactions, 48(21), 7158-7166. [Link]
-
Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. [Link]
- Hydrolysis of a carbamate triggered by coordination of metal ions. (n.d.).
- Palladium/NHC (NHC = N -Heterocyclic Carbene)-Catalyzed B-Alkyl Suzuki Cross-Coupling of Amides by Selective N–C Bond Cleavage. (n.d.).
-
Paul, I. A., & Layer, R. T. (1997). 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. Psychopharmacology, 131(4), 399-405. [Link]
-
Moore, P. K., & Bland-Ward, P. A. (1996). 7-nitroindazole: an inhibitor of nitric oxide synthase. Methods in Enzymology, 268, 393-398. [Link]
-
Schulz, J. B., Matthews, R. T., Muqit, M. M., Browne, S. E., & Flint Beal, M. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry, 64(2), 936-939. [Link]
-
Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886–893. [Link]
- Ground-State Distortion in N‑Acyl-tert-butyl-carbamates (Boc) and N‑Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N−C Cross‑Coupling. (n.d.).
-
Shi, W., et al. (2017). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of N-Mesylamides by N-C Cleavage: Electronic Effect of the Mesyl Group. Organic Letters, 19(6), 1434–1437. [Link]
-
Liu, Z., et al. (2020). Divergent synthesis of carbamates and N-methyl carbamates from dimethyl carbonate and nitroarenes with Mo(CO)6 as a multiple promoter. Chemical Communications. [Link]
- Yamai, Y., et al. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)
-
tert-butyl 3-methyl-2-nitro-1H-indole-1-carboxylate. (n.d.). ChemSynthesis. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1226–1236. [Link]
-
N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C-C and C-N cross-couplings. (2014). PubMed. [Link]
-
Baxter, I., & Swan, G. A. (1967). Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. Journal of the Chemical Society C: Organic, 2446-2449. [Link]
-
Galla, M., et al. (1995). 7-Nitroindazole inhibits brain nitric oxide synthase and cerebral vasodilatation in response to N-methyl-D-aspartate. Stroke, 26(11), 2172-2175. [Link]
-
Geyer, M. A., & Krebs-Thomson, K. (1996). 7-Nitroindazole and methylene blue, inhibitors of neuronal nitric oxide synthase and NO-stimulated guanylate cyclase, block MK-801-elicited behaviors in mice. Neuropsychopharmacology, 15(1), 37-43. [Link]
-
Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. (2014). New Journal of Chemistry. [Link]
-
Peptide synthesis. (n.d.). Wikipedia. [Link]
Sources
- 2. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-nitroindazole: an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. server.ccl.net [server.ccl.net]
- 9. Basic hydrolysis of methyl carbamates to amines : John Harry MacMillan Ph.D. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 10. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 11. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 14. Highly selective customized reduction products for hydrogenation of CO2-derived urea derivatives or carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine synthesis by carbamate cleavage [organic-chemistry.org]
Route 1: The Classic Pathway - Reduction of 7-Nitroindazoles
An Application Scientist's Guide to the Synthesis of 7-Aminoindazoles: A Comparative Analysis
The 7-aminoindazole scaffold is a privileged pharmacophore, forming the core of numerous clinically significant molecules, particularly in the realm of kinase inhibitors for oncology.[1][2] Its rigid, bicyclic structure and the strategic placement of the C7 amino group—a key hydrogen bond donor/acceptor—make it an ideal anchor for binding within ATP pockets of various enzymes. The development of robust, scalable, and versatile synthetic routes to this key intermediate is therefore of paramount importance to medicinal chemists and process development teams.
This guide provides an in-depth comparison of the primary synthetic strategies for preparing 7-aminoindazoles. Moving beyond a simple recitation of protocols, we will explore the underlying chemical logic, weigh the strategic advantages and disadvantages of each approach, and provide field-tested experimental details to empower researchers in their synthetic planning.
This is arguably the most established and frequently utilized method. The strategy is straightforward: electrophilic nitration of an indazole core, followed by reduction of the resulting 7-nitroindazole.
The Underlying Chemistry
The synthesis begins with the regioselective installation of a nitro group at the C7 position. This is typically achieved using standard nitrating agents like nitric acid in a strong acid medium (e.g., sulfuric acid). The regioselectivity is governed by the electronic properties of the indazole ring system. The subsequent reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. A variety of reducing agents can accomplish this, with the choice often dictated by the presence of other functional groups in the molecule.[3][4]
Workflow Diagram: Reduction of 7-Nitroindazole
Caption: General workflow for the synthesis of 7-aminoindazole via a nitration-reduction sequence.
Comparative Analysis of Reduction Methods
The critical step in this route is the reduction of the nitro group. The choice of reagent is crucial for achieving high yield and purity while preserving other sensitive functionalities.
| Reducing Agent | Typical Conditions | Pros | Cons | Functional Group Tolerance |
| H₂, Pd/C | H₂ (balloon or Parr), Pd/C (5-10 mol%), MeOH or EtOH, RT | High yield, clean reaction, scalable, atmospheric pressure is often sufficient.[3] | Pd can be expensive; may reduce other functional groups (alkenes, alkynes, benzyl ethers). | Poor for molecules with reducible groups like Cbz, benzyl ethers, or aryl halides. |
| Raney Nickel | H₂ (balloon or Parr), Raney Ni, MeOH or EtOH, RT | Cost-effective alternative to Pd/C; less likely to cause dehalogenation of aryl chlorides/bromides.[3] | Pyrophoric catalyst requires careful handling; can be less active than Pd/C. | Better tolerance for aryl halides compared to Pd/C. |
| SnCl₂·2H₂O | SnCl₂·2H₂O, EtOH or EtOAc, reflux | Excellent functional group tolerance (ketones, esters, amides are safe); mild conditions. | Generates tin-based waste products which can be difficult to remove; reactions can be slower. | Very good. Tolerates most common functional groups. |
| Fe / NH₄Cl | Fe powder, NH₄Cl, EtOH/H₂O, reflux | Inexpensive, environmentally benign metal; good for large-scale synthesis. | Requires stoichiometric amounts of iron; can be heterogeneous and require vigorous stirring; workup can be tedious. | Excellent. A classic method for selective nitro reduction. |
| Zinc / Acid | Zn dust, AcOH or HCl, RT to 50°C | Mild and effective method.[3] | Acidic conditions may not be suitable for acid-labile groups; generates metal waste. | Moderate. Not suitable for substrates with acid-sensitive functionalities. |
Experimental Protocol: Catalytic Hydrogenation of 7-Nitroindazole
Trustworthiness: This protocol is a standard, well-validated method for nitro group reduction. The endpoint is easily monitored by TLC or LC-MS, and the workup is a simple filtration and concentration, ensuring high reproducibility.
-
Vessel Preparation: To a 250 mL flask, add 7-nitroindazole (5.0 g, 30.6 mmol) and methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (50% wet, 0.5 g) under a nitrogen atmosphere.
-
Hydrogenation: Seal the flask, evacuate and backfill with nitrogen three times, then evacuate and backfill with hydrogen gas from a balloon.
-
Reaction Monitoring: Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours). The disappearance of the starting material spot is indicative of reaction completion.
-
Workup: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol (2 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield 7-aminoindazole as a solid, which can be used without further purification or recrystallized if necessary.
Route 2: Directed ortho-Metalation (DoM)
Directed ortho-Metalation is a powerful strategy for achieving regioselective functionalization of aromatic rings, including the C7 position of indazoles.[5][6] This method offers a more direct approach to installing functionality at a specific site, bypassing the potential regioselectivity issues of electrophilic substitution.
The Underlying Chemistry
The DoM strategy relies on a "Directed Metalation Group" (DMG) on the indazole ring, typically a substituent at the N1 position.[7] This group, often a pivaloyl (Piv) or triisopropylsilyl (TIPS) group, coordinates to an organolithium base (like n-BuLi or s-BuLi). This coordination brings the base into proximity of the C7 proton, facilitating its abstraction over other protons on the ring. The resulting C7-lithiated species is then quenched with an electrophilic aminating agent (e.g., a dialkylaminomethoxypiperidine or an oxaziridine) to install the amino group.
Workflow Diagram: Directed ortho-Metalation (DoM)
Caption: Multi-step workflow for 7-aminoindazole synthesis using Directed ortho-Metalation.
Critical Parameters and Causality
-
Choice of DMG: The protecting group is not passive. It must be robust to strong bases but removable under conditions that do not degrade the final product. The pivaloyl group is effective due to its steric bulk and directing ability.
-
Base and Temperature: Strong, non-nucleophilic bases like s-BuLi or t-BuLi are required. The reaction must be run at cryogenic temperatures (-78 °C) to prevent decomposition of the organolithium intermediate and side reactions.
-
Electrophilic Amine Source: The choice of aminating agent is critical for good yields. Agents like N,N-dimethyl-O-mesitylenesulfonylhydroxylamine are effective.
Experimental Protocol: DoM of N1-Pivaloylindazole
Trustworthiness: This protocol requires strict anhydrous and anaerobic techniques. The validation of each step, especially the lithiation, is critical. Quenching a small aliquot with an electrophile like TMSCl can confirm the formation of the desired organometallic intermediate before committing the bulk of the material to the amination step.
-
Setup: Assemble a flame-dried, three-necked flask equipped with a thermometer, nitrogen inlet, and a rubber septum.
-
Starting Material: Dissolve N1-pivaloylindazole (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF (0.1 M solution) under a nitrogen atmosphere.
-
Metalation: Cool the solution to -78 °C in a dry ice/acetone bath. Add s-BuLi (1.1 eq, solution in cyclohexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Amination: In a separate flame-dried flask, prepare a solution of the electrophilic aminating agent (e.g., N,N-dimethyl-O-mesitylenesulfonylhydroxylamine, 1.5 eq) in anhydrous THF. Add this solution dropwise to the lithiated indazole solution at -78 °C.
-
Quench: After stirring for 2 hours at -78 °C, slowly warm the reaction to room temperature and quench by the addition of saturated aqueous NH₄Cl solution.
-
Extraction and Deprotection: Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude N1-pivaloyl-7-aminoindazole can then be deprotected by heating with aqueous NaOH in methanol.
-
Purification: Purify the final 7-aminoindazole by column chromatography.
Route 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] This method provides a highly modular and functional-group-tolerant route to 7-aminoindazoles from appropriately functionalized precursors.[10]
The Underlying Chemistry
This strategy involves the coupling of a 7-haloindazole (typically bromo- or iodo-) or a 7-triflyloxyindazole with an ammonia equivalent.[11] Because handling ammonia gas is difficult in a lab setting, surrogates like benzophenone imine or hexamethyldisilazane are often used, followed by a hydrolysis step to reveal the primary amine.[12] The reaction is catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst. The choice of phosphine ligand is critical to the success of the reaction, influencing catalyst activity, stability, and scope.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Synthesis of 7-aminoindazole via Buchwald-Hartwig C-N cross-coupling.
Critical Parameters and Causality
-
Precursor Choice: 7-Bromoindazoles are common starting materials. 7-Triflyloxyindazoles, prepared from the corresponding 7-hydroxyindazoles, are also excellent coupling partners.
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BINAP) is essential for efficient catalytic turnover.[11][12] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.
-
Base: A strong, non-nucleophilic base like NaOt-Bu or Cs₂CO₃ is required to deprotonate the amine source and facilitate the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromoindazole
Trustworthiness: This is a highly reliable and extensively documented transformation. The protocol's success hinges on the quality of the catalyst, ligand, and anhydrous, anaerobic conditions. A self-validating system would involve running a small test reaction to confirm catalyst activity before committing large amounts of valuable starting material.
-
Setup: To a glovebox or a Schlenk flask, add 7-bromo-N1-Boc-indazole (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and sodium tert-butoxide (1.4 eq).
-
Reagents: Evacuate and backfill the flask with argon three times. Add anhydrous toluene via syringe, followed by benzophenone imine (1.2 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS for the disappearance of the starting material (typically 6-12 hours).
-
Workup and Hydrolysis: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®. Concentrate the filtrate. Dissolve the crude residue in THF and add 2M aqueous HCl. Stir at room temperature for 1 hour to hydrolyze the imine.
-
Extraction and Deprotection: Neutralize the mixture with aqueous NaHCO₃ and extract with ethyl acetate. Dry the organic layer and concentrate. The resulting N1-Boc-7-aminoindazole can be deprotected using standard conditions (e.g., TFA in DCM) to afford the final product.
-
Purification: Purify by column chromatography.
Comparative Summary of Synthetic Routes
| Metric | Route 1: Nitro Reduction | Route 2: DoM | Route 3: Buchwald-Hartwig |
| Overall Strategy | Nitration -> Reduction | N1-Protection -> C7-Metalation -> Amination -> Deprotection | C7-Halogenation -> N1-Protection -> C-N Coupling -> Deprotection |
| Key Advantage | Cost-effective for large scale; simple final step. | High and predictable regioselectivity. | Excellent functional group tolerance; modular. |
| Key Disadvantage | Potential regioselectivity issues in nitration; harsh conditions. | Requires cryogenic temperatures, strong bases, and multiple steps (protection/deprotection). | Cost of palladium and specialized ligands; requires multi-step precursor synthesis. |
| Scalability | Excellent | Moderate (cryogenics can be challenging on a large scale). | Good (though catalyst cost can be a factor). |
| Safety/Hazards | Nitric/sulfuric acid handling; pyrophoric catalysts (Raney Ni). | Organolithium reagents (pyrophoric); cryogenic liquids. | Flammable solvents; palladium waste stream. |
| Substrate Scope | Limited by functional groups intolerant to nitration or reduction. | Broad, but sensitive electrophilic groups may be incompatible with organolithiums. | Very broad; tolerant of most common functional groups. |
Conclusion: Selecting the Optimal Route
The choice of synthetic route to 7-aminoindazoles is a strategic decision dictated by the specific needs of the project.
-
For large-scale, cost-driven synthesis where the substrate is simple and lacks sensitive functional groups, the nitro-reduction pathway remains a highly viable and economical choice.
-
When absolute regioselectivity is paramount and access to cryogenic equipment is available, Directed ortho-Metalation offers an elegant and precise solution, albeit with a higher operational burden.
-
For medicinal chemistry applications involving complex molecules with diverse functional groups, the Buchwald-Hartwig amination provides unparalleled flexibility and tolerance, making it the go-to method for late-stage functionalization and library synthesis.
By understanding the causality behind each experimental choice and the inherent trade-offs of each pathway, researchers can confidently select and execute the most appropriate synthesis to accelerate their drug discovery and development efforts.
References
-
Snieckus, V. (1990). Directed ortho metalation. Toluene- and ethylbenzene-based solutions. Chemical Reviews, 90(6), 879-933. Available at: [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Available at: [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry, 65(6), 4915–4933. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]
-
Chau, P., et al. (2005). Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. Organic Letters, 7(21), 4741–4744. Available at: [Link]
-
Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry, 90, 687-718. Available at: [Link]
-
Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]
-
Yin, J., & Buchwald, S. L. (2000). A Catalytic System for the N-Arylation of Indazoles. Organic Letters, 2(8), 1101–1104. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]
-
Charette, A. B., et al. (2010). Synthesis of 1H-Indazoles from Tertiary Amides via Aminohydrazone Intermediates. Angewandte Chemie International Edition, 49(44), 8255-8258. Available at: [Link]
-
Wang, D., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(19), 6296. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]
-
Govek, S. P., et al. (2005). Structure-Based Design, Synthesis, and Antimicrobial Activity of Indazole-Derived SAH/MTA Nucleosidase Inhibitors. Journal of Medicinal Chemistry, 48(19), 6064–6073. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Reaction-Map. Available at: [Link]
-
Joo, J. M., et al. (2011). Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. Angewandte Chemie International Edition, 50(35), 8108-8111. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Hoang, V-H., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 31, 127694. Available at: [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. Available at: [Link]
-
Moore, J. A., et al. (1995). 7-Nitro Indazole, a Selective Neuronal Nitric Oxide Synthase Inhibitor in Vivo, Impairs Spatial Learning in the Rat. Journal of Neuroscience, 15(8), 5366-5374. Available at: [Link]
-
Johns, B. A., et al. (2000). Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. Anesthesiology, 93(1), 137-144. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. mobt3ath.com [mobt3ath.com]
- 6. researchgate.net [researchgate.net]
- 7. baranlab.org [baranlab.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Stability of Boc-Protected Nitroindazoles: A Comparative Benchmarking Study
For researchers, scientists, and drug development professionals, the indazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The strategic introduction of a nitro group can significantly modulate the pharmacological properties of these molecules. However, the synthesis and handling of nitroindazole intermediates often necessitate the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being a frequent choice due to its versatility.[4] While widely used, the stability of the Boc-protected nitroindazole entity is a critical parameter that can profoundly impact reaction outcomes, impurity profiles, and ultimately, the viability of a synthetic route. This guide provides a comprehensive framework for benchmarking the stability of various Boc-protected nitroindazole isomers under forced degradation conditions, offering field-proven insights and detailed experimental protocols.
The stability of a protected intermediate is not an absolute property but rather a function of its chemical environment. Factors such as temperature, light, and pH can trigger degradation pathways, leading to loss of the desired compound and the formation of impurities.[5][6] For Boc-protected nitroindazoles, the inherent lability of the Boc group to acidic conditions and the potential reactivity of the nitro-substituted indazole ring present a unique set of stability challenges. Understanding these liabilities is paramount for process development, optimization, and ensuring the quality of the final active pharmaceutical ingredient (API).
This guide will systematically explore the stability of Boc-protected nitroindazoles under thermal, photolytic, and hydrolytic stress conditions. We will delve into the underlying chemical principles governing their degradation and provide detailed, step-by-step protocols for conducting these crucial stability assessments.
The Chemical Landscape: Understanding Potential Instabilities
The stability of a Boc-protected nitroindazole is primarily influenced by two key structural features: the acid-labile Boc group and the electron-deficient nitro-substituted indazole ring.
The Boc group is notoriously susceptible to cleavage under acidic conditions via a mechanism involving the formation of a stable tert-butyl cation.[7][8][9] While generally stable to basic and nucleophilic conditions, its removal can be initiated by even mild acids, a factor that must be carefully considered during reaction workups and purification.[4][10][11]
The nitro-substituted indazole ring is electron-deficient, and the position of the nitro group can significantly influence the electronic properties and, consequently, the stability of the molecule. For instance, a nitro group at the 5-position is expected to exert a more direct electron-withdrawing effect on the pyrazole portion of the ring system compared to a 6-nitro substituent, which could translate to differences in reactivity and degradation profiles.[12] Furthermore, nitroaromatic compounds are known to be susceptible to degradation, with potential pathways including reduction of the nitro group or cleavage of the C-NO2 bond.[13][14][15]
Benchmarking Stability: A Comparative Framework
To objectively compare the stability of different Boc-protected nitroindazole isomers (e.g., 4-nitro, 5-nitro, 6-nitro, 7-nitro, and di-nitro substituted analogs), a forced degradation study is the most effective approach.[5][16] This involves subjecting the compounds to stress conditions that are more severe than those encountered during routine handling and storage to accelerate degradation and identify potential degradants.
The following sections outline detailed protocols for assessing thermal, photolytic, and hydrolytic stability.
Table 1: Predicted Stability Ranking of Boc-Protected Nitroindazole Isomers
Based on fundamental principles of organic chemistry, a predicted stability ranking can be proposed. The electron-withdrawing strength of the nitro group and its position on the indazole ring are expected to be the primary determinants of stability. A stronger electron-withdrawing effect can increase the acidity of the indazole N-H (in the deprotected form) and potentially influence the stability of the Boc-protected analog.
| Isomer | Predicted Relative Stability | Rationale |
| 7-Nitro-1-Boc-indazole | Highest | The nitro group is on the benzene ring, with less direct electronic influence on the N-Boc linkage compared to other isomers. |
| 6-Nitro-1-Boc-indazole | High | Similar to the 7-nitro isomer, the electronic effect on the N-Boc group is primarily inductive. |
| 4-Nitro-1-Boc-indazole | Moderate | The nitro group is in closer proximity to the pyrazole ring, potentially increasing susceptibility to certain degradation pathways. |
| 5-Nitro-1-Boc-indazole | Moderate to Low | The strong, direct electron-withdrawing effect of the 5-nitro group could impact the overall electronic distribution and stability.[12] |
| Di-nitro-substituted Boc-indazoles | Lowest | The presence of multiple electron-withdrawing groups is expected to significantly decrease the overall stability of the molecule. |
Experimental Protocols for Stability Benchmarking
The following protocols are designed as a comprehensive guide for researchers to perform forced degradation studies on Boc-protected nitroindazoles.
Thermal Stability Assessment
This study evaluates the susceptibility of the compound to degradation at elevated temperatures.
Experimental Workflow:
Caption: Workflow for Thermal Stability Assessment.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of each Boc-protected nitroindazole isomer into separate, loosely capped glass vials.
-
Stress Condition: Place the vials in a calibrated oven set to a constant temperature of 60°C.
-
Time Points: Withdraw one vial of each isomer at pre-determined time points (e.g., 0, 24, 48, and 72 hours).
-
Sample Analysis:
-
Allow the withdrawn vials to cool to room temperature.
-
Dissolve the contents of each vial in a known volume of a suitable solvent (e.g., acetonitrile or methanol) to achieve a concentration of approximately 0.1 mg/mL.
-
Analyze the solutions by High-Performance Liquid Chromatography with UV detection (HPLC-UV). A stability-indicating method should be used, capable of separating the parent compound from any potential degradants.[17][18]
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Monitor the appearance and growth of any degradation product peaks in the chromatograms.
-
Photostability Assessment
This study determines the compound's sensitivity to light exposure, following ICH Q1B guidelines.[19]
Experimental Workflow:
Caption: Workflow for Photostability Assessment.
Detailed Protocol:
-
Sample Preparation: Prepare solutions of each Boc-protected nitroindazole isomer in a photochemically inert solvent (e.g., acetonitrile) at a concentration of approximately 0.1 mg/mL.
-
Stress Condition:
-
Place the solutions in transparent containers (e.g., quartz cuvettes).
-
Expose the samples to a light source that meets the requirements of the ICH Q1B guideline, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[19]
-
Simultaneously, prepare a set of control samples by wrapping the containers in aluminum foil to protect them from light. These "dark controls" will be stored under the same temperature conditions to account for any thermal degradation.
-
-
Time Points: Sample the exposed and dark control solutions at appropriate intervals, based on the rate of degradation.
-
Sample Analysis: Analyze all samples by a stability-indicating HPLC-UV method.
-
Data Interpretation:
-
Compare the chromatograms of the light-exposed samples with those of the dark controls.
-
Calculate the percentage of photodegradation by subtracting the degradation observed in the dark control from the total degradation in the light-exposed sample.
-
Hydrolytic Stability Assessment (pH Profile)
This study investigates the stability of the compound in aqueous solutions across a range of pH values.
Experimental Workflow:
Caption: Workflow for Hydrolytic Stability Assessment.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a stock solution of each Boc-protected nitroindazole isomer in a small amount of a water-miscible organic solvent (e.g., acetonitrile).
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 2, pH 7, and pH 9).
-
Add a small aliquot of the stock solution to each buffer to achieve a final concentration of approximately 0.1 mg/mL. The amount of organic solvent should be kept to a minimum (typically <1%) to avoid influencing the hydrolysis rate.
-
-
Stress Condition: Incubate the buffered solutions in a constant temperature bath, for example, at 40°C.
-
Time Points: Withdraw aliquots from each solution at pre-determined time points (e.g., 0, 24, 48, and 72 hours).
-
Sample Analysis:
-
If necessary, neutralize the samples before analysis to prevent further degradation on the HPLC column.
-
Analyze the samples using a stability-indicating HPLC-UV method.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point for each pH condition.
-
Determine the degradation kinetics (e.g., zero-order or first-order) and the rate constant at each pH.
-
Data Presentation and Interpretation
The quantitative data from these studies should be summarized in clearly structured tables for easy comparison.
Table 2: Example of Thermal Stability Data Summary
| Compound | % Remaining after 24h at 60°C | % Remaining after 48h at 60°C | % Remaining after 72h at 60°C | Major Degradants Observed |
| 5-Nitro-1-Boc-indazole | ||||
| 6-Nitro-1-Boc-indazole | ||||
| ... |
Table 3: Example of Photostability Data Summary
| Compound | % Photodegradation after 1.2 million lux hours | Major Photodegradants Observed | |---|---| | 5-Nitro-1-Boc-indazole | | | | 6-Nitro-1-Boc-indazole | | | | ... | | |
Table 4: Example of Hydrolytic Stability Data Summary (at 40°C)
| Compound | Rate Constant (k) at pH 2 | Rate Constant (k) at pH 7 | Rate Constant (k) at pH 9 | |---|---|---| | 5-Nitro-1-Boc-indazole | | | | | 6-Nitro-1-Boc-indazole | | | | | ... | | | |
Conclusion
A thorough understanding of the stability of Boc-protected nitroindazoles is not merely an academic exercise but a crucial aspect of efficient and robust process development in medicinal chemistry. By systematically benchmarking the stability of these key intermediates under thermal, photolytic, and hydrolytic stress, researchers can anticipate potential challenges, optimize reaction and purification conditions, and ultimately, ensure the quality and integrity of their synthetic endeavors. The protocols and framework presented in this guide offer a comprehensive approach to achieving these critical objectives.
References
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
-
Forced Degradation Studies - MedCrave online. (2016). (URL: [Link])
- A Comparative Analysis of the Reactivity of 5-Nitro- vs. 6-Nitro-1H-indazole-3-carbaldehyde - Benchchem. (URL: )
-
Decomposition of nitroimidazole ions: experiment and theory - RSC Publishing. (URL: [Link])
-
Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed. (2010). (URL: [Link])
-
Decomposition of nitroimidazole ions: Experiment and theory - ResearchGate. (2013). (URL: [Link])
-
Forced Degradation Studies - ResearchGate. (2016). (URL: [Link])
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - NIH. (URL: [Link])
-
Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. (2014). (URL: [Link])
-
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (URL: [Link])
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])
-
Initial Decomposition Mechanism of 3-Nitro-1,2,4-triazol-5-one (NTO) under Shock Loading: ReaxFF Parameterization and Molecular Dynamic Study - PMC - NIH. (URL: [Link])
-
Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. (URL: [Link])
-
Is the protecting group boc of the amino group stable at 37°C? - ResearchGate. (2024). (URL: [Link])
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI. (URL: [Link])
-
Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed. (2006). (URL: [Link])
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. (URL: [Link])
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (URL: [Link])
-
Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl). (2017). (URL: [Link])
-
Indazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])
-
(PDF) Effect of Nitro Group on Imidazole Derivative as Colorimetric Chemosensor for Amines - ResearchGate. (2020). (URL: [Link])
-
Boc and tBu ester pH stability during enamine hydrolysis : r/Chempros - Reddit. (2024). (URL: [Link])
-
Initial Decomposition Mechanism of 3-Nitro-1,2,4-triazol-5-one (NTO) under Shock Loading: ReaxFF Parameterization and Molecular Dynamic Study - Semantic Scholar. (URL: [Link])
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. (URL: [Link])
-
Amine Protection / Deprotection - Fisher Scientific. (URL: [Link])
-
Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. (URL: [Link])
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. (URL: [Link])
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. (URL: [Link])
-
Efficient solventless technique for Boc-protection of hydrazines and amines - Semantic Scholar. (URL: [Link])
-
Boc Protection of Aminoglycosides - ChemSpider Synthetic Pages. (URL: [Link])
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. reddit.com [reddit.com]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Initial Decomposition Mechanism of 3-Nitro-1,2,4-triazol-5-one (NTO) under Shock Loading: ReaxFF Parameterization and Molecular Dynamic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Comparative Guide to the Structural Analysis of tert-Butyl 7-nitro-1H-indazole-1-carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, nitro-substituted indazoles represent a critical scaffold for developing therapeutic agents, notably as inhibitors of enzymes like neuronal nitric oxide synthase (nNOS).[1] The precise structural confirmation of these molecules is not merely a procedural step but the bedrock of reproducible and reliable drug discovery. The introduction of a tert-butoxycarbonyl (Boc) protecting group and the specific regiochemistry of the nitro group, as seen in tert-butyl 7-nitro-1H-indazole-1-carboxylate, introduce analytical challenges that necessitate a multi-faceted approach for unambiguous characterization.
This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of this class of compounds. We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, presenting a self-validating workflow that ensures scientific rigor.
The Strategic Workflow for Structural Confirmation
The journey from a synthesized powder to a confirmed molecular structure follows a logical and hierarchical progression. The initial hypothesis of the structure, based on the synthetic route, must be systematically proven through a series of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement provides the highest level of confidence.
Caption: A typical workflow for the structural elucidation of novel indazole derivatives.
Comparison of Core Analytical Techniques
The choice of analytical technique is driven by the specific question being asked—from basic connectivity to the absolute three-dimensional arrangement of atoms.[2]
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Sample Phase | Solution | Solid, Liquid, or Gas | Crystalline Solid |
| Information Yield | Atomic connectivity, chemical environment, proton/carbon count | Molecular weight, elemental formula, fragmentation patterns | 3D atomic coordinates, bond lengths & angles, crystal packing |
| Primary Strength | Unrivaled for determining the precise bonding framework (constitution) in solution. | High sensitivity and accuracy for confirming molecular formula. | Provides an unambiguous, definitive 3D structure.[2] |
| Key Limitation | Lower sensitivity; can be difficult to interpret with complex mixtures or isomers. | Provides little direct information on atom-to-atom connectivity. | Requires a suitable single crystal, which can be difficult or impossible to grow.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the chemical environment of each ¹H and ¹³C atom.[3] For substituted indazoles, NMR is indispensable for confirming the position of substituents on the bicyclic ring.
Causality Behind Experimental Choices
The choice of solvent (typically DMSO-d₆ or CDCl₃) is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for its characteristic solvent peak that does not interfere with most analyte signals.[4] The deshielding effect of the nitro group is a key diagnostic tool. A nitro group at the C7 position will cause a significant downfield shift in the resonance of the adjacent proton at C6, a predictable electronic effect that helps confirm its location.[3][5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified this compound derivative in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
-
Acquisition: Record ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.
-
Data Processing: Process the raw data (Free Induction Decay - FID) with Fourier transformation, phase correction, and baseline correction.
Interpreting the Data: A Representative Example
The expected spectral data for this compound provides a clear structural signature.
Table 1: Representative ¹H and ¹³C NMR Data (400 MHz, DMSO-d₆)
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Rationale for Assignment |
| Boc-CH₃ | ~1.65 | singlet (s) | N/A | ~28.0 | 9 equivalent protons of the tert-butyl group. |
| Boc-C(CH₃)₃ | N/A | N/A | N/A | ~85.0 | Quaternary carbon of the Boc group. |
| H-3 | ~8.40 | singlet (s) | N/A | ~135.0 | Isolated proton on the pyrazole ring. |
| H-4 | ~8.00 | doublet (d) | ~8.0 | ~120.0 | Coupled to H-5. |
| H-5 | ~7.40 | triplet (t) | ~8.0 | ~128.0 | Coupled to both H-4 and H-6. |
| H-6 | ~8.20 | doublet (d) | ~8.0 | ~118.0 | Coupled to H-5; shifted downfield due to proximity to the C7-NO₂ group. |
| C-7 | N/A | N/A | N/A | ~148.0 | Carbon directly attached to the electron-withdrawing nitro group.[3] |
| Other Ar-C | N/A | N/A | N/A | ~125-142 | Other aromatic and pyrazole carbons. |
| Boc-C=O | N/A | N/A | N/A | ~149.0 | Carbonyl carbon of the Boc protecting group. |
Note: The chemical shifts are illustrative and can vary slightly based on experimental conditions.
To resolve any remaining ambiguity, especially in more complex derivatives, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY reveals ¹H-¹H coupling networks (e.g., confirming the H4-H5-H6 connectivity), while HSQC correlates each proton to its directly attached carbon atom.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, making it the definitive tool for determining the molecular weight of a compound.[7] High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which allows for the unambiguous determination of the elemental formula.[1]
Causality Behind Experimental Choices
Electrospray Ionization (ESI) is a "soft" ionization technique commonly used for these types of molecules because it typically generates the protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺ with minimal fragmentation.[4] This is crucial for confidently identifying the molecular weight. Subsequent fragmentation analysis (MS/MS) can then be performed to deliberately break the molecule apart and gain structural insights.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions.
-
Mass Analysis: Analyze the ions using a Time-of-Flight (TOF) mass analyzer, which provides high mass accuracy.
-
Data Analysis: Compare the measured exact mass to the theoretical mass calculated for the expected formula. A mass error of <5 ppm is considered confirmation.
Interpreting the Data: Fragmentation as a Structural Clue
The fragmentation pattern in MS/MS provides a roadmap of the molecule's weakest bonds. For this compound (Molecular Formula: C₁₂H₁₃N₃O₄, Exact Mass: 263.0906), characteristic fragmentation pathways are expected.
Caption: Expected ESI-MS/MS fragmentation pathway for the target molecule.
Table 2: Key Mass Fragments and Their Significance
| m/z (Observed) | Formula | Loss | Structural Interpretation |
| 264.0984 | [C₁₂H₁₄N₃O₄]⁺ | N/A | Protonated Molecular Ion [M+H]⁺ |
| 208.0771 | [C₈H₈N₃O₂]⁺ | -C₄H₈ | Loss of isobutylene from the tert-butyl group, a classic fragmentation for Boc-protected amines. |
| 164.0505 | [C₇H₆N₃O₂]⁺ | -C₅H₈O₂ | Loss of the entire Boc group. This confirms the presence of the protecting group. |
| 118.0529 | [C₇H₆N₂]⁺ | -NO₂ | Subsequent loss of the nitro group from the indazole core.[8] |
The observation of these specific neutral losses provides strong, corroborating evidence for the presence and connectivity of both the Boc group and the nitro group.
X-ray Crystallography: The Unambiguous Proof
While NMR and MS provide overwhelming evidence for a proposed structure, single-crystal X-ray diffraction stands alone in its ability to deliver an absolute, three-dimensional map of the molecule in the solid state.[2][9] It provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding and π-π stacking.[10]
Causality Behind Experimental Choices
The primary prerequisite for this technique is a single, well-ordered crystal of sufficient size and quality.[2] The choice of crystallization solvent is empirical and often requires screening multiple solvents and techniques (e.g., slow evaporation, vapor diffusion). The successful growth of a crystal is the most significant hurdle to this analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound from a suitable solvent system (e.g., slow evaporation from an ethyl acetate/hexane mixture).[10]
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) and irradiate it with a focused beam of X-rays. A detector collects the diffraction pattern as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is used to calculate an electron density map, from which atomic positions are determined. The structural model is then refined to best fit the experimental data.[11]
Interpreting the Data: Key Crystallographic Parameters
The output of a crystallographic experiment confirms the connectivity and also reveals subtle structural details. For an indazole derivative, one would confirm the planarity of the fused ring system and the orientation of the bulky tert-butyl and nitro groups.[9] For example, in a related structure, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, the pyrazole and benzene rings were found to be nearly co-planar.[9][10]
Table 3: Illustrative Crystallographic Data
| Parameter | Typical Value/Observation | Significance |
| Crystal System | e.g., Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the specific symmetry elements within the unit cell. |
| R-factor (R₁) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low value indicates a good fit. |
| Dihedral Angle | e.g., ~2-5° | The angle between the benzene and pyrazole rings, confirming the planarity of the indazole core.[10] |
Conclusion: A Synergistic and Self-Validating Approach
The structural confirmation of this compound derivatives is not achieved by a single "magic bullet" technique. Instead, it relies on a synergistic and logical application of orthogonal methods.
-
NMR Spectroscopy establishes the atomic connectivity and confirms the specific isomer.
-
High-Resolution Mass Spectrometry validates the elemental formula with high precision and provides corroborating structural evidence through fragmentation.
-
X-ray Crystallography , when achievable, offers the final, unambiguous proof of the three-dimensional structure.
By following this multi-faceted workflow, researchers can ensure the highest degree of confidence in their molecular structures, a non-negotiable requirement for advancing research in drug discovery and development.
References
- Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers. Benchchem.
- (IUCr) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. International Union of Crystallography.
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]
- Mass Spectrometry of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Technical Guide. Benchchem.
- A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods. Benchchem.
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC, NIH. Available from: [Link]
- Supporting Information. Wiley-VCH.
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
- Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
- Mass spectral studies of nitroindole compounds. TSI Journals.
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. jchps.com [jchps.com]
- 8. tsijournals.com [tsijournals.com]
- 9. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. mdpi.com [mdpi.com]
The Indazole Scaffold: A Comparative Guide to Kinase Inhibitor Cross-Reactivity
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Nucleus as a Privileged Scaffold in Kinase Inhibitor Design
The indazole core is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent protein kinase inhibitors.[1][2] Its rigid structure and ability to form key hydrogen bonds with the kinase hinge region make it an ideal starting point for developing targeted therapies.[3] A number of anticancer drugs with an indazole core are commercially available, including Axitinib, Linifanib, and Pazopanib.[1]
While the compound 7-nitroindazole is well-documented as a selective inhibitor of neuronal nitric oxide synthase (nNOS), its derivatives have not been extensively developed as kinase inhibitors. However, the 7-nitroindazole structure—an indazole ring bearing a strong electron-withdrawing group—serves as an excellent case study for exploring a fundamental principle in kinase inhibitor design: the profound impact of substitutions on inhibitor selectivity and cross-reactivity. The conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge, often leading to off-target effects that can cause toxicity or, in some cases, beneficial polypharmacology.[2]
This guide will objectively compare the performance and selectivity profiles of two prominent indazole-based kinase inhibitors, Axitinib and Pazopanib. By examining their cross-reactivity profiles through supporting experimental data and detailed protocols, we will illuminate the principles of achieving kinase selectivity and provide a practical framework for assessing novel chemical entities.
Comparative Kinase Selectivity Profiles
Axitinib and Pazopanib are both multi-kinase inhibitors targeting receptor tyrosine kinases involved in angiogenesis, but their selectivity profiles across the broader kinome exhibit important differences.[4][5] Understanding these profiles is critical for predicting both on-target efficacy and off-target liabilities.
Biochemical Inhibition Data
The half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) are key metrics for inhibitor potency. The following table summarizes the inhibitory activities of Axitinib and Pazopanib against their primary targets and selected off-targets.
| Target Kinase | Axitinib (IC50/Ki in nM) | Pazopanib (IC50/Ki in nM) |
| VEGFR1 | 0.1[6] | 10[7] |
| VEGFR2 | 0.2[6] | 30[7] |
| VEGFR3 | 0.1-0.3[6] | 47[7] |
| PDGFRβ | 1.6[6] | 84[7] |
| c-KIT | 1.7[6] | 74[7] |
| RET | 3.2 | 105 |
| CSF1R (Fms) | Not a primary target | 146[7] |
| FGFR1 | Not a primary target | 74[7] |
Note: IC50 and Ki values can vary depending on the specific assay conditions. Data is presented for comparative purposes.
As the data indicates, Axitinib demonstrates particularly high potency against the Vascular Endothelial Growth Factor Receptors (VEGFRs) with sub-nanomolar efficacy.[4][6] Pazopanib also potently inhibits VEGFRs, but displays a broader activity profile that includes the Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and c-KIT at nanomolar concentrations.[5][7]
Kinome-Wide Selectivity Data
To visualize the broader cross-reactivity, inhibitors are often screened against large panels of kinases. The results are commonly displayed as "kinome trees" or tables summarizing the percentage of kinases inhibited at a given concentration. Data from platforms like KINOMEscan™ measure the binding of an inhibitor to a large panel of kinases, reporting results as a percentage of the control (a lower percentage indicates stronger binding).[8]
| Inhibitor (Concentration) | Kinases with <35% of Control Remaining* | Primary Target Families | Notable Off-Targets |
| Axitinib (1 µM) | ABL1, ABL2, FLT3, KDR, KIT, LCK, LYN, PDGFRB, RET, SRC | VEGFR, PDGFR, Src family | ABL, LCK |
| Pazopanib (1 µM) | AURKA, AURKB, BLK, CSF1R, FGFR1, FLT1, FLT3, FLT4, HCK, KDR, KIT, LCK, LYN, PDGFRB, RET, SRC, YES1 | VEGFR, PDGFR, FGFR, c-KIT, Src family | Aurora Kinases (A/B) |
*Data compiled and interpreted from publicly available kinome scan databases for illustrative purposes. The number of inhibited kinases can vary based on the panel size and screening concentration.
This broader view confirms that while both drugs target key angiogenic kinases, Pazopanib interacts with a wider array of kinases, including members of the Aurora kinase family, which are involved in cell cycle regulation. This expanded target profile can contribute to both its therapeutic effects and its side-effect profile.
Methodologies for Assessing Kinase Inhibitor Cross-Reactivity
A multi-faceted approach combining biochemical and cell-based assays is essential for a comprehensive understanding of an inhibitor's selectivity.
Biochemical Assays: Direct Measurement of Inhibition
Biochemical assays measure the direct interaction between an inhibitor and an isolated kinase enzyme. They are crucial for determining intrinsic potency (e.g., IC50) and for large-scale screening across the kinome.
Caption: General workflow for assessing kinase inhibitor selectivity.
TR-FRET is a robust, homogeneous assay format widely used for kinase activity measurement. It relies on the energy transfer between a donor (e.g., Europium-labeled antibody) and an acceptor (e.g., fluorescently labeled substrate).
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X substrate/ATP solution. This contains a biotinylated or otherwise tagged peptide substrate and ATP at a concentration close to its Km for the specific kinase.
-
Prepare serial dilutions of the indazole-based inhibitor in DMSO, then dilute further in the reaction buffer to create a 4X inhibitor solution.
-
Prepare a 2X detection mix containing a Europium-labeled anti-phospho-substrate antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate in TR-FRET dilution buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 4X inhibitor solution (or DMSO vehicle control) to the assay wells.
-
Add 5 µL of the 2X kinase solution to all wells and mix gently.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Stop the reaction and initiate detection by adding 10 µL of the 2X detection mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the emission ratio (665 nm / 620 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assays: Confirming Target Engagement and Pathway Modulation
Cell-based assays are critical for confirming that an inhibitor can reach its target in a physiological context and exert the desired biological effect.
CETSA assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding.
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of the indazole inhibitor or a vehicle control (DMSO) for 1-2 hours at 37°C to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Harvest and resuspend the treated cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermocycler across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by a cooling step for 3 minutes at room temperature.
-
-
Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Detection:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blot or another protein detection method (e.g., ELISA).
-
-
Data Analysis:
-
Plot the band intensity of the soluble protein against the temperature for both vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement and stabilization.
-
Structure-Activity Relationship (SAR) of Indazole-Based Inhibitors
The selectivity of indazole-based inhibitors is highly dependent on the nature and position of substituents on the indazole ring and the groups attached to it.
Caption: Key substitution points on the indazole scaffold influencing kinase selectivity.
-
Hinge-Binding Moiety: The indazole nitrogen atoms are crucial for forming one or two hydrogen bonds with the backbone of the kinase hinge region, a key anchoring interaction.
-
Substitutions at Position 3: Groups attached at the 3-position often extend into a hydrophobic pocket near the gatekeeper residue. The size and nature of this group can discriminate between kinases with different gatekeeper residues (e.g., a bulky threonine vs. a smaller methionine).
-
Substitutions at Position 5 and 6: These positions are often directed towards the solvent-exposed region or the ribose-binding pocket. For example, the sulfonamide group at position 5 of Pazopanib contributes to its specific interactions and broader target profile.[9] Modifications here can be used to improve solubility and fine-tune selectivity by avoiding clashes with off-target kinases or forming favorable interactions with the intended target.[2]
For instance, the structure of Axitinib allows it to fit tightly into the deep hydrophobic pocket of VEGFR, contributing to its high potency and selectivity.[10] Pazopanib's structure, with its distinct sulfonamide group, engages a different set of interactions, leading to its broader multi-kinase profile.[9] The addition of electron-withdrawing groups, such as a nitro group, can significantly alter the electronic properties of the indazole ring, influencing the strength of the hinge-binding interaction and the overall conformation of the inhibitor, thereby impacting its cross-reactivity profile.
Representative Signaling Pathway: VEGFR Signaling
Both Axitinib and Pazopanib are potent inhibitors of VEGFR signaling, which is a critical pathway for angiogenesis.
Caption: Simplified VEGFR signaling pathway inhibited by indazole-based drugs.
By binding to the ATP pocket of VEGFR, Axitinib and Pazopanib prevent its autophosphorylation and subsequent activation of downstream pathways like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[11][12] This blockade of signaling ultimately inhibits endothelial cell proliferation, migration, and survival, leading to a reduction in tumor angiogenesis.[4]
Conclusion
The indazole scaffold is a versatile and powerful platform for the design of potent kinase inhibitors. As demonstrated by the comparison of Axitinib and Pazopanib, subtle modifications to the core structure can lead to vastly different selectivity profiles, underscoring the importance of comprehensive cross-reactivity studies. While 7-nitroindazole itself is primarily known as a NOS inhibitor, the principles of how substitutions impact target engagement are universal. A rigorous evaluation using a combination of biochemical and cellular assays, as outlined in this guide, is paramount for the successful development of selective and effective kinase inhibitors. This detailed characterization allows researchers to understand the full spectrum of a compound's activity, enabling the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
-
Hsieh, C. H., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 698-713. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Axitinib? Patsnap. [Link]
-
Yoo, C., et al. (2016). Axitinib blocks Wnt/β-catenin signaling and directs asymmetric cell division in cancer. Cancer Research, 76(20), 6048-6059. [Link]
-
Urology Textbook. (n.d.). Pazopanib: Indications, Adverse Effects, Contraindications and Dosage. Urology Textbook. [Link]
-
Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1269-1293. [Link]
-
Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1269-1293. [Link]
-
Mishra, S., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ProQuest. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Pazopanib Hydrochloride? Patsnap. [Link]
-
Patsnap Synapse. (2024). What is Axitinib used for? Patsnap. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Axitinib: A Look at Mechanism and Application in Oncology. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Pazopanib Hydrochloride: From Mechanism to Patient Outcomes. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
van der Graaf, W. T., et al. (2012). Pazopanib pathway, pharmacokinetics. Pharmacogenetics and genomics, 22(10), 751–759. [Link]
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889. [Link]
-
Escudier, B., & Gore, M. (2011). Axitinib for the Management of Metastatic Renal Cell Carcinoma. Drugs, 71(6), 765-775. [Link]
-
Hsieh, C. H., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? Dr.Oracle. [Link]
-
Wang, Z., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. [Link]
-
Martini, M., et al. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 59(5), 1964-1981. [Link]
-
Feng, Y., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(22), 6045-6051. [Link]
-
Wang, X., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 281, 116989. [Link]
-
Selleck Chemicals. (n.d.). Pazopanib HCl. Selleck Chemicals. [Link]
-
HMS LINCS Project. (2018). KINOMEscan data. HMS LINCS Project. [Link]
-
Divbio Science Europe. (n.d.). Axitinib (AG 013736). Divbio Science Europe. [Link]
-
Selleck. (n.d.). Pazopanib. Selleck. [Link]
-
Joisa, C., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]
-
LINCS Data Portal. (n.d.). Pazopanib KINOMEscan. LINCS Data Portal. [Link]
-
Selleck. (n.d.). Axitinib (AG-013736). Selleck. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]
-
Verheijen, R. B., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical Pharmacokinetics, 56(8), 847-862. [Link]
-
Sun, Y., et al. (2017). Pazopanib, a novel multi-kinase inhibitor, shows potent antitumor activity in colon cancer through PUMA-mediated apoptosis. Oncotarget, 8(2), 3289-3300. [Link]
-
Pick, A. M., & Nystrom, K. K. (2012). Pazopanib: a novel multitargeted tyrosine kinase inhibitor. Formulary, 47(4), 120-130. [Link]
-
Kasuya, Y., et al. (2018). Drug review: Pazopanib. Journal of Nippon Medical School, 85(3), 136-141. [Link]
-
Plimack, E. R., & Rini, B. I. (2010). Pazopanib: an oral multitargeted tyrosine kinase inhibitor for use in renal cell carcinoma. Expert Opinion on Pharmacotherapy, 11(6), 1015-1022. [Link]
-
ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. ResearchGate. [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is Axitinib used for? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Axitinib for the Management of Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 12. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of tert-Butyl 7-nitro-1H-indazole-1-carboxylate
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of tert-Butyl 7-nitro-1H-indazole-1-carboxylate (CAS No. 173459-52-4). Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
The presence of a nitro group (-NO₂) on the indazole scaffold suggests that this compound may exhibit hazardous characteristics, particularly reactivity. Therefore, it must be handled with the utmost care throughout its lifecycle, from use to disposal.
Section 1: Hazard Identification and Risk Assessment
Before handling waste, a thorough understanding of the chemical's hazards is paramount. While a specific, detailed Safety Data Sheet (SDS) for this compound should always be the primary source of information, the molecular structure allows for a presumptive hazard classification based on established chemical principles.
Presumptive Hazards:
-
Reactivity: The nitro functional group is an oxidizing moiety and can impart instability to the molecule. Nitroaromatic compounds are known to be energetic and may decompose violently under conditions of heat, shock, or friction.[1] Under the Resource Conservation and Recovery Act (RCRA), such materials are often classified as Reactive Hazardous Waste (EPA Waste Code: D003) .[2][3][4] The criteria for a D003 waste include substances that are normally unstable, react violently with water, or are capable of detonation or explosive reaction under certain conditions.[5]
-
Toxicity: Nitrogen-containing heterocyclic compounds are prevalent in pharmaceuticals due to their diverse biological activities.[6][7] However, this also means they can have significant physiological effects. Uncharacterized compounds should always be handled as potentially toxic.
-
Environmental Hazard: Many synthetic organic molecules, including nitroaromatic compounds, can be toxic to aquatic life and persistent in the environment.[1]
It is the generator's responsibility to either test the waste or use generator knowledge to make an accurate hazardous waste determination.[4] Given the presence of the nitro group, it is prudent and often required to manage this waste as, at minimum, a D003 reactive hazardous waste.[2]
Section 2: Pre-Disposal Safety Protocol
Proper preparation is essential to mitigate risks during waste handling and accumulation.
Personal Protective Equipment (PPE):
Standard laboratory PPE is required at a minimum. Based on the potential for skin irritation and toxicity, the following should be worn when handling waste containers of this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or holes before use.
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All respirator use must be done under a formal respiratory protection program.
Designated Waste Handling Area:
All waste handling and container labeling should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Section 3: Step-by-Step Disposal Procedure
This protocol outlines the process from the point of waste generation to its final removal from the laboratory.
Step 1: Waste Characterization and Classification
All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., weigh boats, contaminated gloves, absorbent paper), must be treated as hazardous waste.
-
Classification: Classify the waste as Reactive Hazardous Waste (D003) . If the waste is in a solvent, it may also carry the code for ignitability (D001) or toxicity if other hazardous components are present.
Step 2: Segregation and Incompatibility
Proper segregation is critical to prevent dangerous reactions in the waste container. Nitro compounds are incompatible with a range of other chemicals.
-
DO NOT mix waste containing this compound with the materials listed in the table below.[8][9][10]
-
This waste stream should be kept in its own dedicated container.
Table 1: Chemical Incompatibilities
| Chemical Class | Examples | Potential Hazard of Mixing |
| Strong Acids | Nitric Acid, Sulfuric Acid, Perchloric Acid | Violent reaction, fire, potential for detonation. |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide, Amines | Can initiate decomposition or violent reactions. |
| Strong Oxidizing Agents | Peroxides, Permanganates, Chlorates | Fire, explosion. |
| Reducing Agents | Metal Hydrides, Powdered Metals (Al, Zn) | Exothermic and potentially explosive reactions. |
Step 3: Container Selection
The choice of container is vital for safe storage.
-
Use a container made of a material compatible with the waste (e.g., a glass bottle for solids or solutions in common organic solvents).
-
Ensure the container is in good condition, free of cracks, and has a secure, screw-on cap.
-
The container must be clean and dry before the first addition of waste.
Step 4: Proper Labeling
Federal and state regulations require that hazardous waste containers be properly labeled from the moment the first drop of waste is added.
Your waste label must include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" .
-
A complete list of all other components in the container, including solvents, with their approximate percentages.
-
The relevant hazard characteristics (e.g., "Reactive," "Ignitable").
-
The date on which waste was first added to the container (the "accumulation start date").
-
The name and contact information of the principal investigator or laboratory supervisor.
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely in the laboratory in a designated SAA while awaiting pickup.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container tightly capped at all times, except when adding waste.
-
Store the container in secondary containment (e.g., a chemical-resistant tray or bucket) to contain any potential leaks or spills.
-
Segregate the container from incompatible materials as outlined in Step 2.
Step 6: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.
-
Once the container is full (do not overfill; leave at least 10% headspace) or is approaching the maximum allowable accumulation time (per institutional policy, often 6-12 months), submit a request for waste collection.
-
NEVER dispose of this chemical down the drain or in the regular trash.[11]
Section 4: Emergency Procedures
Spill:
-
Small Spill (Solid): If you are trained and it is safe to do so, gently sweep the material to avoid raising dust. Collect it using a plastic dustpan and place it in a labeled hazardous waste container.
-
Small Spill (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent and place it in a labeled hazardous waste container.
-
Large Spill: Evacuate the immediate area. Alert your colleagues and contact your institution's EH&S or emergency response team immediately.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
Section 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actenviro.com [actenviro.com]
- 3. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 4. danielstraining.com [danielstraining.com]
- 5. How to Identify Reactive Hazardous Wastes | Lion Technology [lion.com]
- 6. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. chempoint.com [chempoint.com]
Navigating the Synthesis of tert-Butyl 7-nitro-1H-indazole-1-carboxylate: A Guide to Safe Handling and Disposal
Hazard Assessment: Understanding the Risks
The primary hazards associated with tert-Butyl 7-nitro-1H-indazole-1-carboxylate are inferred from its constituent functional groups: the nitro group and the indazole ring system. Aromatic nitro compounds are known for their potential toxicity and reactivity.[1] The presence of the nitro group can render the molecule susceptible to thermal decomposition, and like many organic nitro compounds, it may react violently with strong oxidizing agents.[2][3] Indazole derivatives, while common in medicinal chemistry, can also present irritation to the skin, eyes, and respiratory system.[4]
Key Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][4]
-
Irritation: Can cause irritation to the skin, eyes, and respiratory tract.[4]
-
Reactivity: As a nitro-containing organic molecule, it may be incompatible with strong oxidizing agents, strong bases, and amines.[5] Thermal decomposition may release toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO).[5][6]
Due to the lack of specific toxicological data, this compound should be handled with the high degree of caution afforded to substances with unknown toxicity.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is paramount to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound, based on best practices for hazardous chemical compounds.[7]
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical splash goggles are mandatory at all times. A face shield should be worn when there is a significant risk of splashes. | Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation.[4] |
| Hand Protection | Nitrile gloves are the minimum requirement. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves. | Prevents skin contact and absorption. The choice of glove material should be confirmed for compatibility with any solvents being used. |
| Body Protection | A flame-resistant laboratory coat should be worn and kept fully fastened. For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron is advised.[7] | Provides a barrier against spills and splashes. Flame-resistant material is a prudent precaution given the nitro functional group. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[7] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100) is required. | Minimizes the risk of inhaling airborne particles or vapors, which may be harmful.[4] |
Below is a decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.
3.1. Preparation and Engineering Controls:
-
Designated Area: Designate a specific area within a certified chemical fume hood for all handling of the compound.[7]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) are readily accessible.
-
Spill Kit: Have a chemical spill kit equipped with an inert, non-combustible absorbent material (e.g., vermiculite, sand) readily available.[8]
3.2. Weighing and Transfer:
-
Weighing: Weigh the solid compound within the chemical fume hood on a tared weigh paper or in a sealed container.[7]
-
Transfer: Use a spatula to transfer the solid. Avoid creating dust. If dissolving the compound, add the solvent to the solid slowly and stir gently.
-
Housekeeping: Clean any residual powder from the spatula and weighing area with a damp cloth or paper towel, which should then be disposed of as hazardous waste.
3.3. Reaction Monitoring:
-
Constant Vigilance: Continuously monitor reactions involving this compound for any signs of an exothermic event, gas evolution, or color change.
-
Sash Position: Keep the fume hood sash at the lowest possible height during the experiment to maximize containment.[7]
Emergency Procedures: Planning for the Unexpected
4.1. Spills:
-
Small Spills: In the event of a small spill within the fume hood, wear appropriate PPE, absorb the spill with an inert, non-combustible material, and collect the contaminated absorbent into a designated hazardous waste container.[8] Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[8]
-
Large Spills: For large spills, evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.
4.2. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[4] Remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[4]
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure safety.
5.1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh papers, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[7]
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[7] Organic nitro compounds can be incompatible with strong oxidizing and reducing agents.[2]
5.2. Decontamination and Disposal:
-
For trace amounts of residual material on glassware, a rinse with an appropriate organic solvent can be used. This rinseate must be collected as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific guidance on waste pickup and disposal procedures.
By implementing these comprehensive safety and handling protocols, researchers can confidently and responsibly work with this compound, ensuring both personal safety and the integrity of their research.
References
- Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile - Benchchem.
- Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide - Benchchem.
- Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific.
- Personal Protective Equipment | US EPA.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Organic Nitro Compounds Waste Compatibility - CP Lab Safety.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID - Yale Environmental Health & Safety.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
